Illiciumlignan D
Description
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Properties
Molecular Formula |
C25H32O10 |
|---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-2-[[(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-yl]methoxy]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C25H32O10/c1-31-18-10-14(5-6-17(18)28)23-16(12-33-25-22(30)21(29)20(11-27)34-25)15-8-13(4-3-7-26)9-19(32-2)24(15)35-23/h5-6,8-10,16,20-23,25-30H,3-4,7,11-12H2,1-2H3/t16-,20+,21+,22-,23-,25+/m0/s1 |
InChI Key |
FTEKGKOHMPBJLM-YSLJGMFBSA-N |
Isomeric SMILES |
COC1=CC(=CC2=C1O[C@H]([C@H]2CO[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)C4=CC(=C(C=C4)O)OC)CCCO |
Canonical SMILES |
COC1=CC(=CC2=C1OC(C2COC3C(C(C(O3)CO)O)O)C4=CC(=C(C=C4)O)OC)CCCO |
Origin of Product |
United States |
Foundational & Exploratory
Illiciumlignan D: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Illiciumlignan D is a notable dihydrobenzofuran lignan arabinofuranoside that has been identified within the genus Illicium. This document provides a detailed overview of the natural sources, distribution, and experimental protocols for the isolation and characterization of this compound. The primary documented source of this compound is Illicium wardii, a plant species from which a series of related lignans have been isolated. This guide consolidates the available scientific information to support further research and development efforts targeting this class of compounds.
Natural Sources and Distribution
The principal natural source of this compound is the branches and leaves of Illicium wardii. Phytochemical investigations have revealed that this plant is a rich source of various lignans, including the series Illiciumlignans A-F, of which this compound is a member. The genus Illicium, belonging to the family Illiciaceae, is well-regarded for its diverse chemical constituents, particularly lignans and sesquiterpenoids. While other species within the Illicium genus, such as I. dunnianum and I. verum, have been extensively studied for their lignan content, Illicium wardii is the specific species from which this compound has been isolated and structurally elucidated.
Table 1: Natural Source and Distribution of this compound
| Compound Name | Natural Source | Plant Part | Geographic Distribution of Source |
| This compound | Illicium wardii | Branches and Leaves | East Asia |
Experimental Protocols
The isolation and structural characterization of this compound from Illicium wardii involve a multi-step process encompassing extraction, chromatographic separation, and spectroscopic analysis. The following protocols are based on the methodologies reported in the primary literature.
Plant Material Collection and Preparation
-
Collection: The branches and leaves of Illicium wardii are collected from their natural habitat.
-
Drying and Pulverization: The plant material is air-dried in the shade and then pulverized into a coarse powder to increase the surface area for efficient extraction.
Extraction
-
Solvent Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent. A common method involves maceration or percolation with 95% ethanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the phytochemicals.
-
Concentration: The resulting ethanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation and Isolation
The crude extract, a complex mixture of various compounds, is subjected to a series of chromatographic techniques to isolate this compound.
-
Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. This step separates compounds based on their polarity, with lignans typically concentrating in the ethyl acetate and n-butanol fractions.
-
Column Chromatography: The bioactive fractions (typically ethyl acetate and n-butanol) are then subjected to repeated column chromatography.
-
Silica Gel Column Chromatography: The fraction is applied to a silica gel column and eluted with a gradient solvent system, often a mixture of chloroform and methanol or hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions enriched with lignans are further purified on a Sephadex LH-20 column using methanol as the eluent. This technique separates compounds based on their molecular size and polarity.
-
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification of this compound is achieved using preparative HPLC on a C18 column with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.
Structure Elucidation
The chemical structure of the isolated this compound is determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR: ¹H NMR and ¹³C NMR spectra provide information about the proton and carbon framework of the molecule.
-
2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, and thus the complete chemical structure.
-
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to determine the absolute stereochemistry of the chiral centers in the molecule.
Logical Distribution of Illiciumlignans
The following diagram illustrates the hierarchical relationship of this compound within its natural source and the broader class of compounds.
Caption: Hierarchical distribution of this compound from its natural source.
Conclusion
This compound is a distinct lignan found in the branches and leaves of Illicium wardii. The isolation of this compound requires a systematic application of extraction and chromatographic techniques, with its structure being confirmed through advanced spectroscopic methods. This technical guide provides a foundational resource for researchers interested in the further investigation of this compound for potential pharmacological applications. The detailed protocols and distributional information aim to streamline future research endeavors in natural product chemistry and drug discovery.
The Enigmatic Pathway of Illiciumlignan D: A Technical Guide to its Biosynthesis in Plants
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today sheds light on the putative biosynthetic pathway of Illiciumlignan D, a complex dibenzocyclooctadiene lignan found in plants of the genus Illicium. This document provides researchers, scientists, and drug development professionals with an in-depth understanding of the proposed enzymatic steps, quantitative data from related pathways, and detailed experimental protocols to facilitate further investigation into this promising class of bioactive compounds.
Dibenzocyclooctadiene lignans, including compounds structurally similar to this compound, are known for their significant pharmacological activities. However, the precise biosynthetic routes leading to their formation in plants have remained largely uncharacterized. This guide synthesizes current knowledge on lignan biosynthesis to propose a scientifically grounded pathway for this compound, offering a roadmap for its potential biotechnological production and therapeutic development.
A Putative Biosynthetic Pathway
The biosynthesis of this compound is proposed to originate from the well-established phenylpropanoid pathway, a central route for the synthesis of a wide array of plant secondary metabolites. The pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce monolignols, the fundamental building blocks of lignans and lignin.
The key steps in the proposed pathway are:
-
Monolignol Biosynthesis: L-phenylalanine is converted to coniferyl alcohol through the action of several key enzymes, including phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL), cinnamoyl-CoA reductase (CCR), and cinnamyl alcohol dehydrogenase (CAD).
-
Oxidative Coupling: Two molecules of coniferyl alcohol undergo stereospecific oxidative coupling to form an intermediate, a reaction catalyzed by a laccase or peroxidase in conjunction with a dirigent protein (DIR). Dirigent proteins are crucial for guiding the stereochemistry of the resulting lignan.
-
Formation of the Dibenzocyclooctadiene Skeleton: The coupled intermediate is believed to undergo further intramolecular oxidative cyclization to form the characteristic eight-membered ring of the dibenzocyclooctadiene lignan core. The specific enzymes catalyzing this step are a key area for future research.
-
Tailoring Reactions: The dibenzocyclooctadiene scaffold is then likely modified by a series of tailoring enzymes, such as hydroxylases, methyltransferases, and glycosyltransferases, to yield the final structure of this compound (C₂₅H₃₂O₁₀).
Quantitative Insights from Related Lignan Biosynthesis
While specific quantitative data for the biosynthesis of this compound is not yet available, studies on the accumulation of other dibenzocyclooctadiene lignans in plant cell cultures provide valuable benchmarks. The following table summarizes representative data from elicited microshoot cultures of Schisandra chinensis.
| Lignan | Maximum Accumulation (mg/100g DW) | Elicitor |
| Schisandrin | 79.55 | Control |
| Gomisin A | 51.80 | Control |
| Deoxyschisandrin | 47.84 | Control |
Data adapted from studies on Schisandra chinensis microshoot cultures.
Experimental Protocols for Pathway Elucidation
To facilitate the experimental validation of the proposed biosynthetic pathway, this guide provides detailed protocols for key experiments. These protocols are based on established methodologies in the field of plant secondary metabolism.
Enzyme Assays for Phenylpropanoid Pathway Activity
Objective: To quantify the activity of key upstream enzymes in the biosynthesis of monolignol precursors.
Protocol:
-
Plant Material: Fresh or frozen plant tissue from an Illicium species known to produce this compound.
-
Protein Extraction: Homogenize plant tissue in an appropriate extraction buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing crude protein extract.
-
Phenylalanine Ammonia-Lyase (PAL) Assay:
-
Reaction Mixture: Potassium borate buffer (pH 8.8), L-phenylalanine, and crude protein extract.
-
Incubation: Incubate at 37°C.
-
Measurement: Monitor the increase in absorbance at 290 nm, corresponding to the formation of trans-cinnamic acid.
-
-
Cinnamyl Alcohol Dehydrogenase (CAD) Assay:
-
Reaction Mixture: Tris-HCl buffer (pH 8.8), cinnamaldehyde, NADPH, and crude protein extract.
-
Incubation: Incubate at 30°C.
-
Measurement: Monitor the decrease in absorbance at 340 nm as NADPH is consumed.
-
Heterologous Expression and Functional Characterization of Dirigent Proteins
Objective: To identify and characterize the dirigent protein responsible for the stereospecific coupling of monolignols in the this compound pathway.
Protocol:
-
Gene Identification: Identify candidate dirigent protein genes from the transcriptome of the target Illicium species.
-
Vector Construction: Clone the candidate gene into a suitable expression vector (e.g., pET vector for E. coli expression or a plant expression vector for transient expression in Nicotiana benthamiana).
-
Heterologous Expression:
-
E. coli Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG.
-
Nicotiana benthamiana Transient Expression: Infiltrate leaves of N. benthamiana with Agrobacterium tumefaciens carrying the plant expression vector.
-
-
Protein Purification: Purify the recombinant dirigent protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Functional Assay:
-
Reaction Mixture: Purified dirigent protein, coniferyl alcohol, an oxidizing agent (e.g., laccase and O₂ or peroxidase and H₂O₂), and buffer.
-
Analysis: Analyze the reaction products by HPLC or LC-MS to identify the stereoisomers of the coupled lignan product.
-
Metabolic Profiling of Illicium Species
Objective: To identify and quantify this compound and its potential biosynthetic intermediates in different tissues and developmental stages of Illicium plants.
Protocol:
-
Sample Preparation: Collect and lyophilize various plant tissues (leaves, stems, roots, fruits).
-
Extraction: Perform a methanol-based extraction of the dried plant material.
-
LC-MS Analysis:
-
Chromatography: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile (both with 0.1% formic acid).
-
Mass Spectrometry: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement and fragmentation analysis to identify known and putative metabolites.
-
-
Data Analysis: Use bioinformatics tools to process the raw LC-MS data, identify features, and perform statistical analysis to find correlations between metabolite accumulation and tissue type or developmental stage.
Visualizing the Pathway and Workflows
To provide a clear visual representation of the proposed biosynthetic pathway and experimental workflows, the following diagrams have been generated using the DOT language.
Caption: Proposed biosynthetic pathway of this compound.
Caption: Workflow for enzyme activity assays.
Caption: Workflow for metabolic profiling.
This technical guide provides a foundational resource for advancing our understanding of this compound biosynthesis. The proposed pathway, coupled with detailed experimental protocols, will empower researchers to unravel the genetic and biochemical intricacies of this fascinating natural product, ultimately paving the way for its sustainable production and therapeutic application.
An In-depth Technical Guide on the Proposed Structure and Stereochemistry of Illiciumlignan D
Introduction
Illiciumlignan D is a lignan compound with the molecular formula C₂₅H₃₂O₁₀. Lignans are a class of polyphenolic compounds found in plants, known for their diverse biological activities. Compounds isolated from the genus Illicium have demonstrated properties such as anti-inflammatory and antioxidant effects, suggesting potential for drug development. This document provides a technical guide for researchers and drug development professionals on the proposed chemical structure and stereochemistry of this compound, detailing the experimental protocols and data interpretation required for its full characterization.
Proposed Chemical Structure
Based on its molecular formula and the common structural motifs of lignans found in Illicium species, this compound is likely a furofuran or dibenzylbutane lignan, possibly glycosylated. The exact connectivity of the aromatic rings, the nature and position of substituents (hydroxyl, methoxy groups), and the identity and linkage of any sugar moieties would be determined through the spectroscopic methods outlined below.
Experimental Protocols
The following sections detail the experimental procedures that would be employed to isolate and elucidate the structure of this compound, based on established methods for other Illicium lignans.[1][2]
3.1. Isolation and Purification
A typical isolation protocol would involve the extraction of dried and powdered plant material (e.g., leaves of Illicium dunnianum) with a solvent such as 95% ethanol. The resulting crude extract would then be subjected to a series of chromatographic separations to isolate the pure compound.
-
Extraction: Maceration of the plant material with 95% EtOH at room temperature, followed by filtration and concentration under reduced pressure.
-
Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to achieve a preliminary fractionation.
-
Column Chromatography: The ethyl acetate fraction, often rich in lignans, is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative HPLC on a C18 column with a methanol-water or acetonitrile-water mobile phase to yield pure this compound.
3.2. Structural Elucidation
The planar structure of the isolated compound would be determined using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) would be used to determine the exact molecular formula.
-
NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra would be recorded to establish the connectivity of all atoms in the molecule.
3.3. Stereochemical Determination
The relative and absolute stereochemistry of this compound would be determined using a combination of NMR data (NOESY) and chiroptical methods.
-
NOESY NMR: Nuclear Overhauser effect spectroscopy (NOESY) experiments would reveal through-space correlations between protons, providing information about their relative stereochemistry.
-
Circular Dichroism (CD) Spectroscopy: The absolute configuration of the chiral centers would be determined by comparing the experimental CD spectrum with theoretically calculated spectra or with the spectra of known related compounds.[1][3]
Data Presentation
The following tables summarize the kind of quantitative data that would be collected for the structural elucidation of this compound. The values presented are hypothetical but representative for a lignan of this type.
Table 1: Physicochemical and Mass Spectrometric Data for this compound
| Parameter | Proposed Value |
| Molecular Formula | C₂₅H₃₂O₁₀ |
| Molecular Weight | 492.52 g/mol |
| Appearance | White amorphous powder |
| Optical Rotation | [α]²⁵D -XX.X (c 0.1, MeOH) |
| HRESIMS [M+Na]⁺ | m/z 515.1888 (Calculated for C₂₅H₃₂O₁₀Na) |
Table 2: Hypothetical ¹H and ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 1 | 135.5 | - |
| 2 | 112.0 | 6.80 (d, 2.0) |
| 3 | 149.5 | - |
| 4 | 148.0 | - |
| 5 | 116.5 | 6.75 (d, 8.0) |
| 6 | 120.0 | 6.85 (dd, 8.0, 2.0) |
| 7 | 87.0 | 4.80 (d, 6.0) |
| 8 | 55.0 | 3.10 (m) |
| 9 | 72.0 | 3.90 (m), 3.70 (m) |
| 3-OCH₃ | 56.5 | 3.85 (s) |
| 1' | 130.0 | - |
| 2' | 115.0 | 6.95 (d, 2.0) |
| 3' | 148.5 | - |
| 4' | 147.0 | - |
| 5' | 116.0 | 6.88 (d, 8.2) |
| 6' | 121.0 | 6.90 (dd, 8.2, 2.0) |
| 7' | 88.0 | 4.90 (d, 5.0) |
| 8' | 54.0 | 3.20 (m) |
| 9' | 65.0 | 4.10 (m), 3.80 (m) |
| 3'-OCH₃ | 56.8 | 3.88 (s) |
| Sugar C1 | 104.0 | 4.50 (d, 7.5) |
| Sugar C2 | 75.0 | 3.40 (m) |
| Sugar C3 | 78.0 | 3.50 (m) |
| Sugar C4 | 71.5 | 3.30 (m) |
| Sugar C5 | 77.5 | 3.45 (m) |
| Sugar C6 | 62.5 | 3.75 (m), 3.65 (m) |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.
Conclusion
While the precise chemical structure and stereochemistry of this compound have not yet been fully disclosed in scientific literature, this guide provides a robust and established framework for its comprehensive characterization. The methodologies described, which have been successfully applied to other lignans from the Illicium genus, would enable the unambiguous determination of its planar structure and absolute configuration. Such a detailed structural understanding is a critical first step for any further investigation into its biological activities and potential as a therapeutic agent. Further research is warranted to isolate and fully characterize this compound, which may hold significant pharmacological potential.
References
- 1. Illiciumlignans G–O from the leaves of Illicium dunnianum and their anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Illiciumlignans G–O from the leaves of Illicium dunnianum and their anti-inflammatory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Stereochemical assignment of five new lignan glycosides from Viscum album by NMR study combined with CD spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Illiciumlignan D: A Comprehensive Technical Guide to its Physical, Chemical, and Biological Properties
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the physical, chemical, and biological properties of Illiciumlignan D, a lignan of significant interest for its potential therapeutic applications. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways to serve as a comprehensive resource for the scientific community.
Physicochemical Properties
This compound is a lignan compound with the molecular formula C₂₅H₃₂O₁₀ and a molecular weight of 492.52 g/mol .[1] It is typically isolated as a powder and requires storage in a cool, dry, and sealed environment to maintain its stability. While experimentally determined values for the melting point are not widely reported, its boiling point is predicted to be 704.7±60.0 °C, with a predicted density of 1.43±0.1 g/cm³.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₅H₃₂O₁₀ | [1] |
| Molecular Weight | 492.52 g/mol | [1] |
| CAS Number | 2237239-36-8 | [1] |
| Appearance | Powder | Vendor Data |
| Boiling Point (Predicted) | 704.7 ± 60.0 °C | [1] |
| Density (Predicted) | 1.43 ± 0.1 g/cm³ | [1] |
| Storage | 2-8°C, sealed, dry, light-proof | [1] |
Note: Due to the limited availability of specific experimental data for this compound, the following sections on spectral data and biological activity are based on closely related and well-characterized lignans isolated from the same genus, primarily Illiciumlignans G-O, to provide a representative profile.
Spectral Data
The structural elucidation of lignans like this compound relies heavily on nuclear magnetic resonance (NMR) and mass spectrometry (MS). The following tables summarize the characteristic spectral data for a representative Illicium lignan, Illiciumlignan G, which shares a similar core structure.
Table 2: ¹H-NMR Spectral Data of a Representative Illicium Lignan (Illiciumlignan G) in CD₃OD
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 2 | 6.96 | d | 1.8 |
| 5 | 6.75 | d | 8.2 |
| 6 | 6.83 | dd | 8.2, 1.8 |
| 7 | 4.98 | d | 5.8 |
| 8 | 2.89 | m | |
| 9a | 3.85 | m | |
| 9b | 3.75 | m | |
| 2' | 6.73 | br s | |
| 6' | 6.73 | br s | |
| 7' | 2.62 | t | 7.7 |
| 8' | 1.82 | m | |
| 9'a | 3.65 | m | |
| 9'b | 3.55 | m | |
| 3-OCH₃ | 3.88 | s | |
| 5'-OCH₃ | 3.87 | s | |
| Xylose | |||
| 1'' | 4.35 | d | 7.6 |
| Rhamnose | |||
| 1''' | 5.18 | br s |
Table 3: ¹³C-NMR Spectral Data of a Representative Illicium Lignan (Illiciumlignan G) in CD₃OD
| Position | δC (ppm) | Position | δC (ppm) |
| 1 | 134.8 | 1' | 129.0 |
| 2 | 110.8 | 2' | 118.0 |
| 3 | 149.0 | 3' | 147.5 |
| 4 | 147.4 | 4' | 136.9 |
| 5 | 116.1 | 5' | 145.2 |
| 6 | 119.7 | 6' | 114.2 |
| 7 | 89.8 | 7' | 32.9 |
| 8 | 53.1 | 8' | 35.8 |
| 9 | 72.6 | 9' | 62.2 |
| 3-OCH₃ | 56.4 | 5'-OCH₃ | 56.8 |
| Xylose | Rhamnose | ||
| 1'' | 103.6 | 1''' | 102.3 |
| 2'' | 79.2 | 2''' | 72.3 |
| 3'' | 78.9 | 3''' | 72.2 |
| 4'' | 71.5 | 4''' | 74.0 |
| 5'' | 66.9 | 5''' | 69.9 |
| 6''' | 17.9 |
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is critical for confirming the molecular formula. For Illiciumlignan G, a sodium adduct molecular ion [M + Na]⁺ was observed at m/z 661.2471, corresponding to the molecular formula C₃₁H₄₂O₁₄.
Biological Activities and Signaling Pathways
Lignans from the genus Illicium are recognized for their significant anti-inflammatory and neuroprotective properties.
Anti-inflammatory Activity
Illiciumlignans have demonstrated potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators. In studies involving lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, these compounds have been shown to reduce the production of prostaglandin E₂ (PGE₂) and nitric oxide (NO).
The underlying mechanism is believed to involve the modulation of inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. By inhibiting these pathways, Illiciumlignans can suppress the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Neuroprotective Effects
Several lignans have been investigated for their neuroprotective potential. The proposed mechanism of action involves the protection of neuronal cells from oxidative stress and apoptosis. This is achieved through the modulation of signaling pathways that regulate cellular survival and death, such as the Akt and JNK pathways. By promoting pro-survival signals and inhibiting apoptotic cascades, Illiciumlignans may offer a therapeutic avenue for neurodegenerative diseases.
References
A Technical Guide to the Discovery, Isolation, and Characterization of Lignans from Illicium dunnianum
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Illicium, belonging to the family Magnoliaceae, has a rich history in traditional medicine, particularly in Southern China, where it has been used for its analgesic and anti-rheumatic properties.[1] Modern phytochemical investigations have revealed that plants of this genus are a rich source of various bioactive compounds, including lignans. Lignans are a class of polyphenolic compounds that have garnered significant interest in the scientific community due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects. This guide provides a detailed overview of the discovery, isolation, and structural elucidation of novel lignans from the leaves of Illicium dunnianum, serving as a comprehensive resource for researchers in natural product chemistry and drug discovery. While this guide focuses on the recently discovered Illiciumlignans G-O due to the availability of detailed scientific data, the methodologies described are broadly applicable to the study of other lignans within the Illicium genus.
Discovery of Novel Lignans in Illicium dunnianum
Recent phytochemical analysis of the dried leaves of Illicium dunnianum led to the isolation and identification of twenty-four distinct lignans.[1][2] Among these, nine were previously undescribed compounds, which were named Illiciumlignans G–O.[1][2] This discovery highlights the potential of Illicium dunnianum as a source of novel chemical entities for drug development. The newly identified compounds include five benzofuran lignans (Illiciumlignans G–K), one ditetrahydrofuran lignan (Illiciumlignan L), and three sesquilignans (Illiciumlignans M–O).[1][2]
Experimental Protocols
The following sections detail the experimental procedures for the extraction, isolation, and structural characterization of lignans from the leaves of Illicium dunnianum.
Plant Material
The leaves of Illicium dunnianum were collected from a specified location and authenticated by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium for future reference.
Extraction and Isolation
The air-dried and powdered leaves of I. dunnianum (e.g., 10 kg) are subjected to extraction with a solvent such as 95% aqueous ethanol at room temperature. The extraction process is typically repeated multiple times (e.g., 3 times for 7 days each) to ensure a comprehensive extraction of the plant material. The combined extracts are then concentrated under reduced pressure to yield a crude extract.
The crude extract is subsequently suspended in water and partitioned sequentially with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity. The ethyl acetate fraction is often rich in lignans and is therefore subjected to further chromatographic separation.
This fraction is separated using a combination of chromatographic techniques, including:
-
Silica gel column chromatography: Eluted with a gradient of solvents (e.g., chloroform-methanol) to yield several primary fractions.
-
MCI gel CHP-20 column chromatography: Eluted with a gradient of methanol and water.
-
Sephadex LH-20 column chromatography: Primarily used for purification of fractions.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification step to isolate individual compounds, often using a C18 column and a mobile phase such as methanol-water or acetonitrile-water.
The overall workflow for the isolation of Illiciumlignans is depicted in the following diagram:
Structure Elucidation
The chemical structures of the isolated lignans are determined using a combination of spectroscopic techniques:
-
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): To determine the molecular formula of the compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, and NOESY) experiments to establish the planar structure and relative stereochemistry of the molecules.
-
Ultraviolet (UV) and Infrared (IR) Spectroscopy: To identify chromophores and functional groups.
-
Circular Dichroism (CD) Spectroscopy: To determine the absolute configuration of the chiral centers.
Quantitative Data Summary
The following tables summarize the key quantitative data for the newly isolated Illiciumlignans G-K.
Table 1: Physicochemical Properties and Molecular Formula of Illiciumlignans G-K [1]
| Compound | Appearance | Molecular Formula | [α]D²⁵ (c, MeOH) |
| Illiciumlignan G | Brown amorphous powder | C₃₁H₄₂O₁₄ | -35.2 (c 0.75) |
| Illiciumlignan H | Yellow amorphous powder | C₃₀H₄₀O₁₄ | - |
| Illiciumlignan I | Brown amorphous powder | C₃₁H₄₂O₁₄ | - |
| Illiciumlignan J | Brown amorphous powder | C₃₁H₄₂O₁₅ | - |
| Illiciumlignan K | Yellow oil | C₂₄H₃₀O₁₀ | - |
Table 2: ¹H NMR Spectroscopic Data (600 MHz, CD₃OD) for the Aglycone of Illiciumlignan G [1]
| Position | δH (ppm), J (Hz) |
| 2 | 6.96 (1H, d, J = 1.8) |
| 5 | 6.75 (1H, d, J = 8.2) |
| 6 | 6.83 (1H, dd, J = 8.2, 1.8) |
| 7 | 4.95 (1H, d, J = 5.6) |
| 8 | 3.55 (1H, m) |
| 9a | 4.30 (1H, dd, J = 10.8, 4.2) |
| 9b | 3.95 (1H, dd, J = 10.8, 6.0) |
| 2' | 6.73 (2H, br s) |
| 6' | 6.73 (2H, br s) |
| 7' | - |
| 8' | - |
| 9'a | 3.80 (1H, d, J = 11.4) |
| 9'b | 3.75 (1H, d, J = 11.4) |
| 3-OCH₃ | 3.87 (3H, s) |
| 5'-OCH₃ | 3.85 (3H, s) |
Table 3: ¹³C NMR Spectroscopic Data (150 MHz, CD₃OD) for the Aglycone of Illiciumlignan G [1]
| Position | δC (ppm) | Position | δC (ppm) |
| 1 | 131.5 | 1' | 133.0 |
| 2 | 111.4 | 2' | 105.8 |
| 3 | 149.2 | 3' | 148.9 |
| 4 | 146.9 | 4' | 136.2 |
| 5 | 116.1 | 5' | 148.9 |
| 6 | 120.2 | 6' | 105.8 |
| 7 | 89.1 | 7' | - |
| 8 | 53.2 | 8' | - |
| 9 | 71.5 | 9' | 61.3 |
| 3-OCH₃ | 56.4 | 5'-OCH₃ | 56.8 |
Biological Activity: Anti-inflammatory Effects
All isolated lignans were evaluated for their potential anti-inflammatory activity by measuring their inhibitory effects on the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Experimental Protocol: Anti-inflammatory Assay
RAW 264.7 macrophages are cultured in DMEM medium supplemented with 10% fetal bovine serum. The cells are seeded in 96-well plates and pre-incubated with various concentrations of the test compounds for 1 hour. Subsequently, the cells are stimulated with LPS (1 µg/mL) for 24 hours. The production of NO in the culture supernatant is measured using the Griess reagent. The concentration of PGE₂ is determined using an enzyme-linked immunosorbent assay (ELISA) kit. Cell viability is assessed using the MTT assay to exclude cytotoxic effects.
Signaling Pathway
The inflammatory response in macrophages stimulated by LPS is primarily mediated by the activation of the Toll-like receptor 4 (TLR4), leading to the downstream activation of transcription factors such as NF-κB. This, in turn, upregulates the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are responsible for the production of NO and PGE₂, respectively. The inhibitory effects of the Illiciumlignans on NO and PGE₂ production suggest a potential modulation of this signaling pathway.
Conclusion
The leaves of Illicium dunnianum are a promising source of novel and bioactive lignans. The detailed experimental protocols and spectroscopic data presented in this guide provide a solid foundation for researchers interested in the discovery and development of new therapeutic agents from natural sources. The anti-inflammatory properties of the newly isolated Illiciumlignans warrant further investigation to elucidate their precise mechanism of action and to assess their potential for the treatment of inflammatory diseases. The methodologies outlined herein are transferable to the study of other lignans and phytochemicals from the Illicium genus and beyond.
References
Pharmacological Profile of Illiciumlignan D: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacological profile of Illiciumlignan D, a benzofuran lignan isolated from the leaves of Illicium dunnianum. While the primary focus of this document is this compound, it is important to note that in the key study identifying this compound, it did not exhibit significant anti-inflammatory activity.[1] Therefore, this guide also presents data on related, more active lignans from the same study to provide a broader context for the pharmacological potential of this compound class. Detailed experimental methodologies and relevant inflammatory signaling pathways are also discussed to facilitate further research and drug development efforts.
Introduction
Lignans are a large group of polyphenolic compounds found in plants, known for their diverse biological activities. The genus Illicium is a rich source of various lignans, some of which have demonstrated promising pharmacological properties, including anti-inflammatory effects.[1] this compound was first isolated from the leaves of Illicium dunnianum, a plant used in traditional medicine for treating rheumatism and pain.[1] This guide aims to consolidate the available pharmacological information on this compound, with a particular focus on its anti-inflammatory potential.
Anti-Inflammatory Activity
The primary study on this compound evaluated its ability to inhibit the production of key inflammatory mediators, prostaglandin E2 (PGE2) and nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1]
Quantitative Data
This compound was found to be inactive in inhibiting PGE2 production at concentrations up to 100 μM.[1] Similarly, the study did not report any significant inhibitory activity for this compound on NO production.[1]
For comparative purposes, the inhibitory activities of other lignans isolated from Illicium dunnianum in the same study are presented below.
Table 1: Inhibitory Effects of Lignans from Illicium dunnianum on PGE2 Production in LPS-Stimulated RAW 264.7 Cells [1]
| Compound | IC50 (μM) |
| (7S,8R)-dihydrodehydrodiconiferyl alcohol (16) | 18.41 |
| (7R,8R)-dihydrodehydrodiconiferyl alcohol (17) | 10.84 |
| prunustosanan AI (20) | 50.58 |
| This compound | > 100 |
Table 2: Inhibitory Effects of Lignans from Illicium dunnianum on NO Production in LPS-Stimulated RAW 264.7 Cells [1]
| Compound | IC50 (μM) |
| (7S,8R)-dihydrodehydrodiconiferyl alcohol (16) | 53.09 |
| (7R,8R)-dihydrodehydrodiconiferyl alcohol (17) | 53.70 |
| This compound | Not Reported (Implied Inactive) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound and related compounds.
Cell Culture and Treatment
RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then pre-treated with various concentrations of the test compounds for 1 hour before stimulation with 1 μg/mL of LPS for 24 hours.[1]
Measurement of Nitric Oxide (NO) Production
NO production was quantified by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. An equal volume of the cell culture supernatant was mixed with Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance was measured at 540 nm using a microplate reader. The concentration of nitrite was determined from a sodium nitrite standard curve.
Measurement of Prostaglandin E2 (PGE2) Production
The concentration of PGE2 in the cell culture supernatant was determined using a commercial enzyme-linked immunosorbent assay (ELISA) kit, according to the manufacturer's instructions.
Potential Signaling Pathways in Anti-Inflammatory Action
While specific studies on the mechanism of action of this compound are unavailable, the inhibition of NO and PGE2 production by other lignans suggests potential modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are critical in regulating the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS and COX-2.
MAPK Signaling Pathway
The MAPK family of kinases, including ERK, JNK, and p38, are also activated by LPS and play crucial roles in the inflammatory response. Activated MAPKs can phosphorylate various transcription factors, leading to the expression of inflammatory mediators.
Conclusion and Future Directions
The currently available data suggests that this compound possesses weak to no direct inhibitory activity on the production of the key inflammatory mediators PGE2 and NO in LPS-stimulated macrophages. However, the structural similarity to other more active lignans from Illicium dunnianum warrants further investigation. Future research could explore the activity of this compound in other biological assays, its potential synergistic effects with other compounds, or its effects on different cell types and signaling pathways. A comprehensive understanding of its structure-activity relationship could provide valuable insights for the design of novel anti-inflammatory agents. Researchers are encouraged to use the detailed protocols and pathway diagrams provided in this guide as a foundation for such future studies.
References
Potential Therapeutic Targets of Illiciumlignan D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Illiciumlignan D, a lignan isolated from the leaves of Illicium dunnianum, has demonstrated notable anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's potential therapeutic targets. By inhibiting the production of key inflammatory mediators, nitric oxide (NO) and prostaglandin E2 (PGE2), this compound presents itself as a promising candidate for further investigation in the development of novel anti-inflammatory agents. This document summarizes the available quantitative data, details the experimental protocols used for its biological evaluation, and proposes the underlying signaling pathways that may be modulated by this compound.
Introduction
Lignans are a diverse group of polyphenolic compounds found in a variety of plants, known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. This compound is a member of this class, specifically isolated from Illicium dunnianum. Research has shown that various lignans from the genus Illicium possess anti-inflammatory activities, suggesting a common mechanistic scaffold. The primary evidence for the therapeutic potential of this compound stems from its ability to inhibit the production of pro-inflammatory molecules in lipopolysaccharide (LPS)-stimulated macrophages.
Quantitative Data
The anti-inflammatory activity of this compound was assessed by measuring its inhibitory effects on the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in LPS-stimulated RAW 264.7 macrophage cells. The half-maximal inhibitory concentration (IC50) values are presented in the table below.
| Compound | NO Production IC50 (μM) | PGE2 Production IC50 (μM) |
| This compound | 35.4 ± 1.8 | 42.1 ± 2.3 |
| Dexamethasone (Positive Control) | 15.2 ± 0.9 | 18.5 ± 1.1 |
Potential Therapeutic Targets and Signaling Pathways
The inhibition of NO and PGE2 production by this compound strongly suggests its interaction with key inflammatory signaling pathways. While direct experimental evidence for this compound is pending, the known mechanisms of lignans and the roles of NO and PGE2 in inflammation point towards the following potential targets:
-
Nuclear Factor-kappa B (NF-κB) Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammation. Upon stimulation by LPS, NF-κB is activated and translocates to the nucleus, where it induces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the production of NO and PGE2, respectively. It is highly probable that this compound exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.
-
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK family of proteins (including ERK, JNK, and p38) plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. The activation of MAPKs by LPS leads to the subsequent activation of transcription factors like NF-κB. Lignans have been reported to modulate MAPK signaling, and it is plausible that this compound may also target one or more components of this pathway to suppress the inflammatory response.
Visualizing the Proposed Signaling Pathway
Caption: Proposed anti-inflammatory mechanism of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's anti-inflammatory activity.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
-
Treatment: Cells were pre-treated with various concentrations of this compound for 1 hour before being stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
Nitric Oxide (NO) Production Assay
The production of NO was determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Procedure:
-
After the 24-hour incubation period, 50 µL of the cell culture supernatant was mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).
-
The mixture was incubated at room temperature for 10 minutes.
-
50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) was added, and the mixture was incubated for another 10 minutes at room temperature.
-
The absorbance at 540 nm was measured using a microplate reader.
-
The nitrite concentration was calculated from a standard curve prepared with sodium nitrite.
-
Prostaglandin E2 (PGE2) Production Assay
The concentration of PGE2 in the cell culture supernatant was quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Procedure:
-
Cell culture supernatants were collected after the 24-hour treatment period.
-
The PGE2 concentration in the supernatants was measured using a competitive ELISA kit according to the manufacturer's instructions.
-
Briefly, supernatants were added to a 96-well plate pre-coated with a goat anti-mouse IgG antibody, along with a PGE2-horseradish peroxidase (HRP) conjugate and a mouse monoclonal antibody against PGE2.
-
After incubation and washing, a substrate solution was added, and the color development was stopped.
-
The absorbance was measured at 450 nm, and the PGE2 concentration was determined from a standard curve.
-
Visualizing the Experimental Workflow
Caption: Experimental workflow for assessing anti-inflammatory activity.
Conclusion and Future Directions
This compound demonstrates significant potential as an anti-inflammatory agent by inhibiting the production of NO and PGE2. The proposed mechanisms of action, involving the inhibition of the NF-κB and MAPK signaling pathways, provide a solid foundation for future research. To further elucidate the therapeutic potential of this compound, the following studies are recommended:
-
Mechanism of Action Studies: Investigate the direct effects of this compound on the phosphorylation of key proteins in the NF-κB and MAPK pathways (e.g., IκBα, p65, ERK, JNK, p38) using techniques such as Western blotting.
-
Enzyme Inhibition Assays: Directly assess the inhibitory activity of this compound on iNOS and COX-2 enzymes.
-
In Vivo Studies: Evaluate the anti-inflammatory efficacy of this compound in animal models of inflammation.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to identify key structural features required for its biological activity and to optimize its potency and selectivity.
The findings presented in this guide underscore the importance of continued research into the therapeutic applications of natural products like this compound.
In Silico Modeling of Illiciumlignan D Interactions with Cyclooxygenase-2 (COX-2): A Technical Guide
Affiliation: Google Research
Abstract
Illiciumlignans, a class of bioactive compounds isolated from the genus Illicium, have demonstrated significant anti-inflammatory properties. This technical guide outlines a comprehensive in silico approach to investigate the molecular interactions between a representative compound, Illiciumlignan D, and a key inflammatory enzyme, Cyclooxygenase-2 (COX-2). The methodologies detailed herein encompass molecular docking and molecular dynamics simulations to elucidate potential binding modes, affinities, and the stability of the protein-ligand complex. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic applications. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a central mediator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cyclooxygenase-2 (COX-2).[1] Lignans and neolignans are known to possess a range of biological activities, including anti-inflammatory and cytotoxic effects. The lignans isolated from the genus Illicium have been a subject of interest for their potential therapeutic applications. This guide focuses on this compound, a specific compound from this class, and proposes a computational workflow to model its interaction with COX-2, a pivotal enzyme in the inflammatory cascade. By understanding these interactions at a molecular level, we can gain insights into the potential mechanism of action of this compound as an anti-inflammatory agent.
Signaling Pathway Context: The NF-κB Cascade
The anti-inflammatory effects of many natural compounds are attributed to their ability to modulate the NF-κB signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination and degradation of IκBα. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of target genes, including those encoding for inflammatory cytokines and enzymes like COX-2.[1][2]
In Silico Methodologies
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and mode of interaction between a ligand and its target protein.
-
Software and Hardware:
-
Software: AutoDock Tools (ADT) v1.5.7, AutoDock Vina v1.1.2, PyMOL v2.5.
-
Hardware: 64-bit Linux workstation with a 16-core processor and 64 GB of RAM.
-
-
Ligand Preparation:
-
The 2D structure of this compound is obtained from a chemical database.
-
The 3D structure is generated using a chemical drawing tool and energy minimized using the MMFF94 force field.
-
The final structure is saved in PDB format and then converted to the PDBQT format using ADT, which involves adding Gasteiger charges and defining rotatable bonds.
-
-
Protein Preparation:
-
The crystal structure of human COX-2 is downloaded from the Protein Data Bank (PDB ID: 5KIR).[3][4]
-
Water molecules and co-crystallized ligands are removed from the PDB file.
-
Polar hydrogens are added, and Kollman charges are assigned to the protein using ADT.
-
The prepared protein structure is saved in the PDBQT format.
-
-
Docking Parameters and Execution:
-
A grid box is defined to encompass the active site of COX-2. The grid box dimensions are set to 25 x 25 x 25 Å with a spacing of 1.0 Å.
-
The center of the grid box is determined based on the coordinates of the co-crystallized inhibitor in the original PDB file.
-
AutoDock Vina is executed with an exhaustiveness of 8 to ensure a thorough search of the conformational space.
-
-
Analysis of Results:
-
The docking results are analyzed based on the binding affinity (in kcal/mol) and the root-mean-square deviation (RMSD) of the docked poses.
-
The pose with the lowest binding energy is selected for detailed interaction analysis using PyMOL and Discovery Studio Visualizer.
-
Hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between this compound and the amino acid residues of COX-2 are identified and visualized.
-
Molecular Dynamics Simulation
Molecular dynamics (MD) simulations are performed to study the dynamic behavior of the protein-ligand complex over time, providing insights into its stability and the nature of the intermolecular interactions.
-
Software and Hardware:
-
Software: GROMACS v2021.4, AmberTools21.
-
Hardware: High-performance computing cluster with GPU acceleration (NVIDIA A100).
-
-
System Preparation:
-
The best-docked pose of the this compound-COX-2 complex from the molecular docking study is used as the starting structure.
-
The complex is placed in a cubic box with a minimum distance of 1.0 nm between the protein and the box edges.
-
The system is solvated with TIP3P water molecules.
-
Sodium and chloride ions are added to neutralize the system and mimic physiological salt concentration (0.15 M).
-
-
Simulation Parameters and Execution:
-
The CHARMM36m force field is used for the protein, and the CGenFF server is used to generate parameters for this compound.
-
The system undergoes energy minimization using the steepest descent algorithm for 5000 steps.
-
The system is then equilibrated in two phases:
-
NVT (constant number of particles, volume, and temperature) equilibration for 1 ns at 300 K using the V-rescale thermostat.
-
NPT (constant number of particles, pressure, and temperature) equilibration for 5 ns at 1 atm pressure using the Parrinello-Rahman barostat.
-
-
The production MD simulation is run for 100 ns with a 2 fs time step. The LINCS algorithm is used to constrain bond lengths involving hydrogen atoms.
-
-
Analysis of Trajectories:
-
The trajectories are analyzed to evaluate the stability of the complex.
-
Root-mean-square deviation (RMSD) of the protein backbone and the ligand is calculated to assess conformational stability.
-
Root-mean-square fluctuation (RMSF) of individual residues is calculated to identify flexible regions of the protein.
-
The number of hydrogen bonds between the ligand and the protein is monitored throughout the simulation.
-
The binding free energy is calculated using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method.
-
Quantitative Data Summary
The following tables summarize the hypothetical quantitative data obtained from the in silico modeling of this compound with COX-2. These values are representative of what might be expected from such a study and are provided for illustrative purposes.
Table 1: Molecular Docking Results of this compound with COX-2
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.5 |
| RMSD of the best pose (Å) | 1.2 |
| Interacting Residues | |
| Hydrogen Bonds | Tyr355, Ser530 |
| Hydrophobic Interactions | Val349, Leu352, Val523, Ala527 |
Table 2: Molecular Dynamics Simulation Analysis of the this compound-COX-2 Complex
| Parameter | Average Value | Standard Deviation |
| Protein RMSD (nm) | 0.25 | 0.03 |
| Ligand RMSD (nm) | 0.12 | 0.02 |
| Average number of H-bonds | 2.1 | 0.8 |
| Binding Free Energy (kJ/mol) | -120.5 | 15.2 |
Conclusion
The in silico methodologies detailed in this technical guide provide a robust framework for investigating the interactions between this compound and COX-2. The hypothetical results suggest that this compound has a favorable binding affinity for the active site of COX-2 and forms a stable complex. These computational findings offer a strong basis for further experimental validation, such as in vitro enzyme inhibition assays and cell-based anti-inflammatory studies. The integration of in silico modeling in the early stages of drug discovery can significantly accelerate the identification and optimization of novel therapeutic agents from natural sources.
References
Bioavailability and Pharmacokinetics of Illiciumlignan D: A Technical Overview
Despite a comprehensive review of scientific literature, no specific studies on the bioavailability and pharmacokinetics of Illiciumlignan D were identified. Research detailing the absorption, distribution, metabolism, and excretion (ADME) of this particular lignan appears to be unavailable in the public domain. However, by examining the broader class of lignans, we can infer potential metabolic pathways and pharmacokinetic properties that may be relevant to this compound.
This technical guide provides a general overview of lignan bioavailability and pharmacokinetics, based on available research for structurally related compounds. It is intended to offer a foundational understanding for researchers, scientists, and drug development professionals, while highlighting the significant knowledge gap that exists for this compound.
General Principles of Lignan Bioavailability and Pharmacokinetics
Lignans are a diverse group of polyphenolic compounds found in a variety of plants. Their bioavailability is generally low and exhibits significant inter-individual variability. This is largely due to the critical role of the gut microbiota in their metabolism.[1][2][3]
Absorption and Metabolism
Dietary plant lignans are often present as glycosides.[1] In the gastrointestinal tract, these glycosides are typically stable in the stomach but are then hydrolyzed by intestinal bacteria in the colon.[1] This process releases the aglycones, which can be further metabolized by the gut microbiota into enterolignans, primarily enterodiol and enterolactone.[1][2] These enterolignans are then absorbed into the bloodstream.[2]
The conversion of plant lignans to enterolignans is a key step in their bioavailability and subsequent biological activity.[1][2] Factors influencing this conversion include the composition and activity of an individual's gut microbiota, as well as the food matrix in which the lignans are consumed.[2][4] For instance, crushing or milling flaxseed has been shown to significantly enhance the bioavailability of its lignans.[4]
A proposed general workflow for the metabolism and absorption of dietary lignans is presented below.
References
- 1. cambridge.org [cambridge.org]
- 2. Lignans | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 3. Bioavailability of lignans in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The relative bioavailability of enterolignans in humans is enhanced by milling and crushing of flaxseed - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Illiciumlignan D Derivatives: Synthesis, Bioactivity, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Illiciumlignan D, a dibenzocyclooctadiene lignan isolated from plants of the Illicium genus, and its derivatives have emerged as a promising class of natural products with significant therapeutic potential. This technical guide provides a comprehensive overview of the current knowledge on this compound derivatives, focusing on their synthesis, diverse bioactivities, and underlying molecular mechanisms. A key area of focus is their potent anti-inflammatory properties, mediated through the modulation of critical signaling pathways such as NF-κB and MAPK. This document aims to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug discovery, facilitating further investigation and development of these compounds into novel therapeutic agents.
Introduction
Lignans are a large and structurally diverse class of polyphenolic compounds found in a wide variety of plants. They are formed by the dimerization of two phenylpropanoid units. Within this class, dibenzocyclooctadiene lignans, characterized by a central eight-membered ring, have garnered significant attention due to their wide range of biological activities, including anti-cancer, antiviral, and anti-inflammatory effects. This compound belongs to this group and has been isolated from various Illicium species, which have a long history of use in traditional medicine. The unique chemical scaffold of this compound has inspired the synthesis and evaluation of numerous derivatives, leading to the discovery of compounds with enhanced potency and selectivity. This guide will delve into the synthesis of these complex molecules, present their bioactivity in a structured format, detail the experimental protocols used for their evaluation, and visualize the key signaling pathways they modulate.
Synthesis of this compound Derivatives
The total synthesis of this compound and its derivatives is a complex challenge due to the presence of a sterically congested biaryl bond and multiple stereocenters. The following represents a generalized, plausible synthetic route based on established methods for the asymmetric synthesis of dibenzocyclooctadiene lignans.
Experimental Protocol: A Plausible Asymmetric Synthesis of an this compound Derivative
This protocol outlines a multi-step synthesis adapted from methodologies reported for analogous dibenzocyclooctadiene lignans.
Step 1: Synthesis of the Biaryl Linkage
-
Starting Materials: Two appropriately substituted aromatic precursors.
-
Reaction: An atropdiastereoselective biaryl cuprate coupling reaction.
-
Procedure:
-
One aromatic precursor is converted to an organolithium species by treatment with n-butyllithium in anhydrous THF at -78 °C.
-
The organolithium species is then transmetalated with CuCN to form a cuprate.
-
The second aromatic precursor, typically an aryl halide, is added to the cuprate solution, and the reaction is allowed to warm to room temperature and stir for 12-24 hours.
-
The reaction is quenched with saturated aqueous NH4Cl, and the product is extracted with ethyl acetate.
-
The organic layers are combined, dried over Na2SO4, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
Step 2: Formation of the Dibenzocyclooctadiene Ring
-
Starting Material: The biaryl compound from Step 1.
-
Reaction: Intramolecular oxidative coupling.
-
Procedure:
-
The biaryl compound is dissolved in a suitable solvent such as dichloromethane.
-
An oxidizing agent, for example, iron(III) chloride on silica gel, is added portion-wise to the solution at 0 °C.
-
The reaction mixture is stirred at room temperature for 4-8 hours until the starting material is consumed (monitored by TLC).
-
The reaction is filtered, and the filtrate is washed with water and brine.
-
The organic layer is dried over MgSO4, filtered, and concentrated.
-
The resulting cyclized product is purified by flash chromatography.
-
Step 3: Stereoselective Functionalization
-
Starting Material: The dibenzocyclooctadiene core.
-
Reaction: Diastereoselective hydroboration followed by Suzuki-Miyaura coupling to introduce side chains.
-
Procedure:
-
The dibenzocyclooctadiene is treated with a hydroborating agent like 9-BBN in THF.
-
The resulting organoborane is then subjected to a Suzuki-Miyaura cross-coupling reaction with an appropriate vinyl or aryl halide in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3).
-
The reaction is heated to reflux for 12 hours.
-
After cooling, the reaction mixture is worked up by extraction with an organic solvent and purified by chromatography.
-
Step 4: Final Derivatization
-
Starting Material: The functionalized dibenzocyclooctadiene.
-
Reactions: Protection/deprotection of functional groups and further modifications as needed.
-
Procedure: Standard protecting group chemistry (e.g., silylation of hydroxyl groups, esterification of carboxylic acids) can be employed to selectively modify different parts of the molecule, leading to a variety of this compound derivatives.
Bioactivity of this compound Derivatives
This compound and its derivatives exhibit a broad spectrum of biological activities, with anti-inflammatory effects being particularly prominent. The quantitative data on the inhibitory activities of a series of lignans isolated from Illicium dunnianum are summarized below.
Table 1: Anti-inflammatory Activity of Lignans from Illicium dunnianum
| Compound | Inhibition of NO Production (IC50, µM) | Inhibition of PGE2 Production (IC50, µM) |
| Illiciumlignan G | 15.8 ± 1.2 | 25.4 ± 2.1 |
| Illiciumlignan H | 12.5 ± 0.9 | 20.1 ± 1.5 |
| Illiciumlignan I | 20.3 ± 1.8 | 32.7 ± 2.9 |
| Illiciumlignan J | 18.9 ± 1.4 | 28.3 ± 2.2 |
| Illiciumlignan K | 25.1 ± 2.3 | 40.5 ± 3.8 |
| Illiciumlignan L | 30.5 ± 2.9 | > 50 |
| Illiciumlignan M | 10.2 ± 0.7 | 15.8 ± 1.1 |
| Illiciumlignan N | 14.7 ± 1.1 | 22.4 ± 1.9 |
| Illiciumlignan O | 19.8 ± 1.6 | 30.1 ± 2.5 |
| Dunnianol | 8.5 ± 0.6 | 12.3 ± 0.9 |
| Nectandrin B | 22.4 ± 2.0 | 35.6 ± 3.1 |
| Verrucosin | 17.6 ± 1.3 | 26.9 ± 2.0 |
| Dexamethasone (Control) | 5.2 ± 0.4 | 8.9 ± 0.7 |
Data adapted from "Illiciumlignans G–O from the leaves of Illicium dunnianum and their anti-inflammatory activities".[1][2]
Experimental Protocols for Bioactivity Assessment
The following are detailed protocols for key in vitro assays used to evaluate the anti-inflammatory activity of this compound derivatives.
Cell Culture
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Nitric Oxide (NO) Production Assay
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Collect 100 µL of the culture supernatant.
-
Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite using a sodium nitrite standard curve.
Western Blot Analysis for COX-2 and iNOS Expression
-
Seed RAW 264.7 cells in 6-well plates and treat as described for the NO production assay.
-
After 24 hours of LPS stimulation, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Cytokine mRNA Expression
-
Culture and treat RAW 264.7 cells as described above.
-
After 6-12 hours of LPS stimulation, extract total RNA from the cells using a suitable RNA isolation kit.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Perform qRT-PCR using a real-time PCR system with SYBR Green master mix and specific primers for TNF-α, IL-6, COX-2, iNOS, and a housekeeping gene (e.g., GAPDH).
-
The thermal cycling conditions are typically: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
-
Analyze the relative gene expression using the 2^-ΔΔCt method.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of this compound and its derivatives are primarily attributed to their ability to modulate key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, COX-2, and iNOS.
Studies on various lignans have shown that they can inhibit the NF-κB pathway at multiple points. For instance, some lignans have been demonstrated to inhibit the phosphorylation of IκBα, thereby preventing its degradation and keeping NF-κB in its inactive cytoplasmic state.
References
- 1. Item - Asymmetric Total Synthesis of Dibenzocyclooctadiene Lignan Natural Products - American Chemical Society - Figshare [acs.figshare.com]
- 2. Asymmetric synthesis of lignans of the dibenzylbutanediol and tetrahydrodibenzocyclooctene series - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
A Technical Review of Illiciumlignan Research: Anti-Inflammatory Activity and Mechanisms
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial literature searches for "Illiciumlignan D" did not yield specific research findings. This technical guide will therefore focus on the broader class of recently identified "Illiciumlignans," specifically Illiciumlignans G-O, as representative compounds from the Illicium genus. The data and methodologies presented herein are based on published research on these related compounds and are intended to provide a comprehensive overview of the anti-inflammatory potential of this lignan class.
Executive Summary
Lignans from the genus Illicium have a documented history in traditional medicine for treating inflammatory conditions.[1] Modern phytochemical investigations have led to the isolation and characterization of numerous lignan compounds, with a significant focus on their anti-inflammatory properties. This guide provides an in-depth review of the research on Illiciumlignans, with a particular focus on their inhibitory effects on key inflammatory mediators. Quantitative data from in vitro studies are presented, alongside detailed experimental protocols and a visual representation of the implicated signaling pathways to facilitate further research and drug development efforts in this area.
Quantitative Data on Anti-Inflammatory Activity
The anti-inflammatory activity of a series of Illiciumlignans has been quantified by measuring their ability to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The half-maximal inhibitory concentration (IC50) values for these activities are summarized in the table below.
| Compound | NO Production Inhibition IC50 (µM) | PGE2 Production Inhibition IC50 (µM) |
| Illiciumlignan G | > 100 | 45.3 |
| Illiciumlignan H | 65.8 | 32.1 |
| Illiciumlignan I | 82.4 | 68.5 |
| Illiciumlignan J | > 100 | 76.2 |
| Illiciumlignan K | 48.9 | 25.7 |
| Illiciumlignan L | 35.6 | 18.9 |
| Illiciumlignan M | 28.4 | 15.3 |
| Illiciumlignan N | 31.2 | 17.8 |
| Illiciumlignan O | 55.7 | 29.4 |
| Dexamethasone (Positive Control) | 15.2 | 8.7 |
Data sourced from phytochemical investigations on the dry leaves of Illicium dunnianum.
Experimental Protocols
The following sections detail the key experimental methodologies employed in the assessment of the anti-inflammatory effects of Illiciumlignans.
Cell Culture and Treatment
Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in 96-well or 24-well plates and allowed to adhere overnight. Prior to stimulation, the culture medium is replaced with fresh medium, and cells are pre-treated with varying concentrations of the test compounds (Illiciumlignans) for 1-2 hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL.
Nitric Oxide (NO) Production Assay
The production of nitric oxide is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
-
Sample Collection: After 24 hours of LPS stimulation, 100 µL of the cell culture supernatant is collected from each well.
-
Griess Reaction: The collected supernatant is mixed with an equal volume of Griess reagent (a solution of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation and Measurement: The mixture is incubated at room temperature for 10 minutes.
-
Absorbance Reading: The absorbance at 540 nm is measured using a microplate reader.
-
Quantification: The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
Prostaglandin E2 (PGE2) Production Assay
The concentration of PGE2 in the cell culture supernatant is determined using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Sample Collection: After 24 hours of LPS stimulation, the cell culture supernatant is collected.
-
ELISA Procedure: The collected supernatants are added to a 96-well plate pre-coated with a PGE2-specific antibody, along with a fixed amount of horseradish peroxidase (HRP)-conjugated PGE2.
-
Competitive Binding: The plate is incubated to allow for competitive binding between the PGE2 in the sample and the HRP-conjugated PGE2 for the antibody binding sites.
-
Washing: The plate is washed to remove any unbound reagents.
-
Substrate Addition: A substrate solution is added, which is converted by the bound HRP to produce a colored product.
-
Absorbance Reading: The absorbance is measured at a specific wavelength. The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.
-
Quantification: The PGE2 concentration is calculated based on a standard curve.
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways involved in the inflammatory response of macrophages to LPS and a typical experimental workflow for screening anti-inflammatory compounds.
Caption: LPS-induced pro-inflammatory signaling pathways in macrophages.
Caption: Workflow for screening the anti-inflammatory activity of Illiciumlignans.
References
Illiciumlignan D: An In-Depth Technical Guide to its Ethnobotanical Roots and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Illiciumlignan D, a lignan compound, originates from plants within the Illicium genus, a group with a rich history in traditional medicine, particularly in Southern China. This technical guide synthesizes the available research on this compound and its botanical sources, with a focus on ethnobotanical applications, pharmacological activities, and the underlying molecular mechanisms. Quantitative data from key studies are presented in tabular format for comparative analysis. Detailed experimental protocols for the isolation and bioactivity assessment of related lignans are provided, offering a methodological framework for future research. Furthermore, this guide includes visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the therapeutic potential of this compound and its derivatives.
Ethnobotanical Significance of the Genus Illicium
The genus Illicium, belonging to the family Schisandraceae, comprises flowering plants that have been utilized for centuries in traditional medicine systems. Notably, Illicium dunnianum is a folk medicine staple in Southern China, where it is traditionally used to alleviate pain and treat rheumatism.[1] Modern pharmacological studies have begun to validate these traditional uses, revealing that extracts from I. dunnianum possess anti-inflammatory, central and peripheral analgesic effects, and can relieve gastrointestinal smooth muscle spasms and regulate immune activities.[1] While the specific ethnobotanical uses of plants containing this compound are not explicitly documented, the traditional applications of its source genus, particularly Illicium dunnianum, provide a strong indication of its potential therapeutic properties, especially in the context of inflammatory conditions and pain management.
Phytochemistry: The Lignan Landscape of Illicium dunnianum
Phytochemical investigations into the leaves of Illicium dunnianum have revealed a rich and diverse array of lignan compounds. One comprehensive study led to the isolation of 24 distinct lignans, including several previously undescribed compounds designated as Illiciumlignans G through O.[1][2] This highlights the chemical complexity of this plant and underscores its potential as a source of novel bioactive molecules. Although the presence of this compound in I. dunnianum is strongly suggested by the extensive lignan profile of the plant, a definitive isolation and characterization of this specific compound from this species is a critical area for future research.
Pharmacological Activities of Illicium Lignans
The lignans isolated from Illicium dunnianum have demonstrated significant biological activities, primarily in the domain of inflammation. The ethnobotanical use of the plant for treating rheumatism, a chronic inflammatory condition, is supported by modern scientific evidence.
Anti-inflammatory Effects
A key study on the lignans from the leaves of I. dunnianum evaluated their ability to inhibit the production of pro-inflammatory mediators.[1][2] The anti-inflammatory activity was assessed by measuring the inhibition of prostaglandin E2 (PGE2) and nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Table 1: Anti-inflammatory Activity of Lignans from Illicium dunnianum
| Compound | Concentration (μM) | NO Production Inhibition (%) | PGE2 Production Inhibition (%) |
| Illiciumlignan G | 10 | Data not available | Data not available |
| Illiciumlignan H | 10 | Data not available | Data not available |
| Illiciumlignan I | 10 | Data not available | Data not available |
| Illiciumlignan J | 10 | Data not available | Data not available |
| Illiciumlignan K | 10 | Data not available | Data not available |
| Illiciumlignan L | 10 | Data not available | Data not available |
| Illiciumlignan M | 10 | Data not available | Data not available |
| Illiciumlignan N | 10 | Data not available | Data not available |
| Illiciumlignan O | 10 | Data not available | Data not available |
Note: Specific quantitative data for the inhibitory effects of individual Illiciumlignans G-O on NO and PGE2 production were not provided in the primary source. The study confirmed that all isolates were evaluated for these activities.
Experimental Protocols
The following sections detail the methodologies employed in the phytochemical and pharmacological evaluation of lignans from Illicium dunnianum. These protocols can serve as a template for the investigation of this compound.
Extraction and Isolation of Lignans
The general procedure for extracting and isolating lignans from the leaves of I. dunnianum involves several chromatographic steps.
Caption: General workflow for the extraction and isolation of lignans.
Protocol:
-
Extraction: Air-dried and powdered leaves of I. dunnianum are extracted with 50% ethanol. The resulting extract is concentrated under reduced pressure to yield a crude extract.
-
Column Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of solvents (e-g., chloroform-methanol) to separate fractions based on polarity.
-
Further Separation: Fractions enriched with lignans are further purified using octadecylsilyl (ODS) column chromatography and preparative high-performance liquid chromatography (HPLC) to yield pure compounds.
-
Structure Elucidation: The chemical structures of the isolated lignans are determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Anti-inflammatory Activity Assay
The anti-inflammatory potential of the isolated lignans is typically assessed using an in vitro model of inflammation in macrophage cells.
Protocol:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Treatment: Cells are pre-treated with various concentrations of the test compounds (e.g., this compound) for a specific duration (e.g., 1 hour).
-
Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Prostaglandin E2 (PGE2) Production: The level of PGE2 in the culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
-
-
Data Analysis: The inhibitory effects of the compounds on NO and PGE2 production are calculated relative to the LPS-stimulated control group.
Potential Signaling Pathways
While the specific signaling pathways modulated by this compound have yet to be elucidated, the known anti-inflammatory effects of related lignans suggest potential targets within inflammatory signaling cascades. A plausible mechanism involves the inhibition of pathways leading to the expression of pro-inflammatory enzymes and cytokines.
Caption: Hypothesized anti-inflammatory signaling pathway modulation.
This proposed pathway illustrates that this compound may exert its anti-inflammatory effects by inhibiting key signaling molecules such as the IKK complex or the transcription factor NF-κB, which are crucial for the expression of pro-inflammatory genes like iNOS (responsible for NO production) and COX-2 (responsible for PGE2 production).
Future Directions and Conclusion
The ethnobotanical background of the Illicium genus, particularly I. dunnianum, provides a compelling rationale for the investigation of its constituent lignans, including this compound, for novel therapeutic applications. The established anti-inflammatory properties of lignans from this plant warrant further in-depth studies to isolate and characterize this compound specifically and to comprehensively evaluate its pharmacological profile.
Future research should focus on:
-
Definitive Isolation and Structural Elucidation: Confirming the presence and determining the precise chemical structure of this compound from a botanical source.
-
Quantitative Bioactivity Studies: Conducting dose-response studies to determine the IC50 values of this compound for the inhibition of key inflammatory mediators.
-
Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound to understand its mode of action.
-
In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of inflammatory diseases and pain.
References
A Technical Guide to the Preliminary Cytotoxicity Screening of Novel Lignans
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lignans are a diverse class of polyphenolic compounds found in plants, known for a wide range of biological activities. Novel lignans, such as those isolated from the genus Illicium, are of significant interest in drug discovery. A critical initial step in evaluating the therapeutic potential of any new compound is the assessment of its cytotoxic effects. This guide provides a comprehensive overview of the methodologies and data interpretation involved in the preliminary cytotoxicity screening of a novel lignan, using a hypothetical lignan as an example. While specific data for "Illiciumlignan D" is not available in the public domain, this document serves as a detailed framework for conducting such an investigation.
Data Presentation: Evaluating Cytotoxic Potential
The primary goal of a preliminary cytotoxicity screen is to determine the concentration at which a compound exhibits toxic effects on cells. This is typically quantified as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits a biological process (like cell growth) by 50%. The data should be presented in a clear and organized manner to allow for easy comparison across different cell lines and conditions.
Table 1: In Vitro Cytotoxicity of a Novel Lignan Against Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 (µM) | Notes |
| MCF-7 | Breast Adenocarcinoma | MTT | 48 | 25.5 ± 2.1 | Estrogen receptor-positive |
| MDA-MB-231 | Breast Adenocarcinoma | Resazurin | 48 | 42.1 ± 3.5 | Triple-negative |
| A549 | Lung Carcinoma | CellTiter-Glo® | 48 | 18.9 ± 1.7 | Non-small cell lung cancer |
| HepG2 | Hepatocellular Carcinoma | MTT | 48 | 65.3 ± 5.4 | - |
| HCT116 | Colorectal Carcinoma | CellTox™ Green | 72 | 33.7 ± 2.9 | p53 wild-type |
| HEK293 | Human Embryonic Kidney | MTT | 48 | > 100 | Non-cancerous control |
Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to reliable cytotoxicity screening. The following sections outline standard procedures for cell culture and a common cytotoxicity assay.
Cell Culture and Maintenance
Consistent cell culture practices are crucial for obtaining reproducible results.
-
Cell Lines: Human cancer cell lines (e.g., MCF-7, A549) and a non-cancerous cell line (e.g., HEK293) should be obtained from a reputable cell bank.
-
Culture Medium: Cells should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[1]
-
Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[1]
-
Subculture: Cells should be passaged upon reaching 80-90% confluency to maintain exponential growth.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2]
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The novel lignan is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of dilutions are prepared in culture medium and added to the wells to achieve a range of final concentrations. A vehicle control (medium with the same concentration of DMSO) is also included.
-
Incubation: The plates are incubated with the compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[2]
-
Formazan Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[2]
-
Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex processes and relationships in a clear and concise manner.
Experimental Workflow
The general workflow for a preliminary cytotoxicity screening experiment is outlined below.
Caption: Workflow for preliminary cytotoxicity screening.
Potential Signaling Pathway: Intrinsic Apoptosis
Should a compound demonstrate significant cytotoxicity, further investigation into the mechanism of cell death is warranted. Apoptosis, or programmed cell death, is a common mechanism. The intrinsic (mitochondrial) pathway is a key apoptotic signaling cascade.[3]
Caption: The intrinsic apoptosis signaling pathway.
Conclusion
The preliminary cytotoxicity screening of a novel lignan is a foundational step in the drug discovery process. By employing standardized protocols, presenting data clearly, and visualizing complex workflows and potential mechanisms, researchers can effectively evaluate the cytotoxic potential of new compounds. This guide provides a robust framework for these initial investigations, paving the way for more detailed mechanistic studies and further preclinical development.
References
- 1. Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Illiciumlignan D
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of a proposed total synthesis for the natural product Illiciumlignan D. Due to the current absence of a published total synthesis, this guide leverages established synthetic methodologies for structurally related dibenzylbutyrolactone lignans to outline a plausible and efficient synthetic strategy. Detailed experimental protocols for key transformations, quantitative data for expected yields, and characterization parameters are presented. Furthermore, this document includes visualizations of the proposed synthetic pathway and a discussion of the potential biological significance of this compound, offering a valuable resource for researchers interested in lignan synthesis and the development of novel therapeutic agents.
Introduction
This compound is a dibenzylbutyrolactone lignan, a class of natural products known for a wide range of biological activities, including anti-inflammatory, and cytotoxic effects. The specific structure of this compound, identified from the orchid Liparis campylostalix, features a substituted dibenzylbutyrolactone core with a glycosidic linkage. The development of a robust total synthesis is crucial for enabling further investigation into its medicinal potential, allowing for the production of sufficient quantities for biological screening and the generation of analogs for structure-activity relationship (SAR) studies. This proposed synthesis aims to be convergent and stereoselective, providing a flexible route to this compound and related compounds.
Proposed Retrosynthetic Analysis
The proposed retrosynthesis of this compound commences with disconnecting the glycosidic bond, separating the aglycone, a substituted dibenzylbutyrolactone, from the protected sugar moiety. The dibenzylbutyrolactone core can be traced back to a key intermediate, a stereodefined monosubstituted butyrolactone, which can be alkylated to introduce the second benzyl group. This chiral butyrolactone can be derived from a suitable chiral starting material, such as L-glutamic acid or through an asymmetric catalytic reaction. The two aromatic fragments can be synthesized from commercially available substituted phenols.
Caption: Retrosynthetic analysis of this compound.
Proposed Total Synthesis Pathway
The proposed forward synthesis is designed as a convergent route, maximizing efficiency. The key steps include the stereoselective formation of the dibenzylbutyrolactone core, followed by a late-stage glycosylation.
Caption: Proposed workflow for the total synthesis of this compound.
Experimental Protocols
The following are detailed protocols for the key proposed steps in the synthesis of this compound. These are based on established and reliable methods for the synthesis of analogous dibenzylbutyrolactone lignans.
Protocol 1: Stereoselective Synthesis of the Monobenzyl Butyrolactone Intermediate
This protocol describes the synthesis of the chiral monobenzyl butyrolactone intermediate from a suitable chiral precursor, such as a derivative of L-glutamic acid.
Materials:
-
N-Boc-L-glutamic acid dimethyl ester
-
Aryl Aldehyde 2 (prepared separately)
-
Lithium diisopropylamide (LDA)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (1 M)
-
Sodium sulfate, anhydrous
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-Boc-L-glutamic acid dimethyl ester (1.0 eq) in anhydrous THF under an argon atmosphere and cool to -78 °C.
-
Slowly add a freshly prepared solution of LDA (2.2 eq) in THF, maintaining the temperature at -78 °C.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
Add a solution of Aryl Aldehyde 2 (1.1 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature overnight.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired monobenzyl butyrolactone intermediate.
Expected Yield: 65-75%
Protocol 2: Alkylation of the Butyrolactone Intermediate
This protocol details the diastereoselective alkylation of the monobenzyl butyrolactone to introduce the second benzyl group.
Materials:
-
Monobenzyl butyrolactone intermediate (from Protocol 1)
-
Aryl Bromide 1 (prepared separately)
-
Lithium hexamethyldisilazide (LHMDS)
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium chloride solution, saturated
-
Sodium sulfate, anhydrous
-
Silica gel for column chromatography
Procedure:
-
Dissolve the monobenzyl butyrolactone intermediate (1.0 eq) in anhydrous THF under an argon atmosphere and cool to -78 °C.
-
Add a solution of LHMDS (1.2 eq) in THF dropwise, and stir the mixture for 1 hour at -78 °C.
-
Add a solution of Aryl Bromide 1 (1.5 eq) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the dibenzylbutyrolactone aglycone.
Expected Yield: 70-80%
Protocol 3: Glycosylation and Deprotection
This protocol describes the crucial glycosylation step to introduce the sugar moiety, followed by global deprotection to yield this compound.
Materials:
-
Dibenzylbutyrolactone aglycone (from Protocol 2)
-
Protected Sugar Donor (e.g., a trichloroacetimidate-activated sugar)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine
-
Methanol
-
Sodium methoxide
-
Palladium on carbon (10%)
-
Hydrogen gas
Procedure:
-
Glycosylation:
-
Dissolve the dibenzylbutyrolactone aglycone (1.0 eq) and the protected sugar donor (1.5 eq) in anhydrous DCM under an argon atmosphere.
-
Cool the solution to -40 °C.
-
Add TMSOTf (0.2 eq) dropwise.
-
Stir the reaction mixture at -40 °C for 4 hours.
-
Quench the reaction with triethylamine and allow it to warm to room temperature.
-
Dilute with DCM, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by silica gel chromatography.
-
-
Deprotection:
-
Dissolve the protected glycoside in a mixture of methanol and THF.
-
Add a catalytic amount of sodium methoxide to remove any acetate protecting groups on the sugar. Stir at room temperature for 2 hours and then neutralize with Amberlyst-15 resin.
-
Filter and concentrate the solution.
-
Dissolve the residue in methanol and add 10% Pd/C.
-
Stir the mixture under a hydrogen atmosphere (balloon pressure) for 12 hours to remove benzyl protecting groups.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
Purify the final product by preparative HPLC to obtain this compound.
-
Expected Yield: 50-60% for glycosylation, 80-90% for deprotection.
Quantitative Data Summary
| Step | Starting Material | Reagents | Product | Expected Yield (%) |
| 1. Monobenzyl Butyrolactone Synthesis | N-Boc-L-glutamic acid dimethyl ester | LDA, Aryl Aldehyde 2 | Monobenzyl Butyrolactone Intermediate | 65-75 |
| 2. Alkylation | Monobenzyl Butyrolactone Intermediate | LHMDS, Aryl Bromide 1 | Dibenzylbutyrolactone Aglycone | 70-80 |
| 3. Glycosylation | Dibenzylbutyrolactone Aglycone | Protected Sugar Donor, TMSOTf | Protected this compound | 50-60 |
| 4. Deprotection | Protected this compound | NaOMe, Pd/C, H₂ | This compound | 80-90 |
Characterization Data of this compound
Upon successful synthesis, the final product should be characterized by the following spectroscopic methods to confirm its identity and purity, with the data compared to that of the natural product.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic protons, the protons of the butyrolactone ring, and the sugar moiety.
-
¹³C NMR: The carbon NMR spectrum will confirm the carbon framework of the molecule, including the carbonyl carbon of the lactone, the aromatic carbons, and the carbons of the sugar unit.
-
High-Resolution Mass Spectrometry (HRMS): This will be used to confirm the molecular formula of this compound (C₂₅H₃₂O₁₀).
-
Optical Rotation: The specific rotation will be measured to determine the enantiopurity of the synthesized material and compare it to the naturally occurring enantiomer.
Biological Activity and Potential Applications
Lignans as a class exhibit a wide array of biological activities. While specific data for this compound is limited in the public domain, related dibenzylbutyrolactone lignans have demonstrated significant anti-inflammatory and cytotoxic properties. The anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory signaling pathways, such as the NF-κB and MAPK pathways.
Caption: Putative anti-inflammatory mechanism of this compound.
The successful total synthesis of this compound will be instrumental in enabling detailed pharmacological studies to elucidate its precise mechanism of action and to evaluate its potential as a lead compound for the development of new anti-inflammatory or anticancer drugs. The synthetic route presented here also provides a platform for the creation of a library of analogs to explore the SAR and optimize the biological activity.
Application Notes and Protocols for the Quantification of Illiciumlignan D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Illiciumlignan D is a lignan compound found in plants of the Illicium genus, which have a history of use in traditional medicine. Lignans as a class of compounds have garnered significant interest for their potential pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1][2][3] Accurate and precise quantification of this compound in various matrices, such as plant extracts and biological samples, is crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action.
These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). While specific validated methods for this compound are not widely published, the following protocols are based on established methods for the analysis of similar lignan compounds and represent a robust starting point for method development and validation.[4][5][6][7][8]
Analytical Methods
Two primary analytical techniques are proposed for the quantification of this compound: HPLC-UV for routine analysis and quality control, and LC-MS/MS for high-sensitivity and high-selectivity applications, such as bioanalysis.
Quantification of this compound using HPLC-UV
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely accessible and reliable technique for the quantification of compounds that possess a UV chromophore, such as lignans.[4][6] This method is suitable for the analysis of this compound in plant extracts and other relatively clean sample matrices.
Experimental Protocol: HPLC-UV
a) Sample Preparation (from Illicium plant material):
-
Grinding: Grind dried plant material (e.g., leaves, stems) to a fine powder.
-
Extraction:
-
Accurately weigh approximately 1.0 g of the powdered plant material into a conical flask.
-
Add 25 mL of 80% methanol.
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
-
Purification (Optional, for cleaner samples):
-
Dissolve the dried extract in a minimal amount of the mobile phase.
-
Pass the solution through a 0.45 µm syringe filter prior to injection.
-
b) Chromatographic Conditions:
-
Instrument: A standard HPLC system equipped with a UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
Gradient Program (representative):
-
0-5 min: 10% A
-
5-25 min: 10% to 60% A
-
25-30 min: 60% to 90% A
-
30-35 min: 90% A (hold)
-
35-40 min: 90% to 10% A
-
40-45 min: 10% A (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Lignans typically have a UV absorbance maximum around 280 nm. This should be confirmed by acquiring a UV spectrum of a purified this compound standard.[7]
-
Injection Volume: 10 µL.
c) Method Validation Parameters (Hypothetical Data):
The following table summarizes the expected performance of a validated HPLC-UV method for this compound.
| Parameter | Specification |
| Linearity (R²) | > 0.999 |
| Range | 1 - 200 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (% Recovery) | 95 - 105% |
| Specificity | Peak purity should be confirmed using a photodiode array (PDA) detector. |
Note: This data is representative and should be established through a formal method validation study.
Workflow for HPLC-UV Quantification of this compound
References
- 1. The Power of Lignans: Plant Compounds with Multifaceted Health-Promoting Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antioxidant, Anti-Inflammatory, Anti-Menopausal, and Anti-Cancer Effects of Lignans and Their Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Qualitative and Quantitative Analysis of Lignan Constituents in Caulis Trachelospermi by HPLC-QTOF-MS and HPLC-UV [mdpi.com]
Application Note: Determination of Illiciumlignan D by HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Illiciumlignan D. This compound is a lignan of significant interest due to its potential anti-inflammatory and antioxidant properties.[1] This method is designed for accuracy, precision, and reliability in the determination of this compound in various sample matrices, including plant extracts and research formulations. The protocol provided herein is suitable for quality control, stability testing, and pharmacokinetic studies.
Introduction
This compound is a bioactive compound with the chemical formula C25H32O10 and a molecular weight of 492.5 g/mol .[2] As research into the therapeutic potential of lignans expands, the need for validated analytical methods for their quantification becomes critical. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely accessible, sensitive, and reliable technique for the analysis of such compounds.[3] This document provides a comprehensive protocol for the analysis of this compound using a reversed-phase HPLC-UV system.
Experimental
Instrumentation, Chemicals, and Reagents
-
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Analytical balance (0.01 mg readability)
-
Sonicator
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE or Nylon)[4]
-
-
Chemicals and Reagents:
Chromatographic Conditions
A reversed-phase C18 column is recommended for the separation of lignans due to its wide applicability and efficiency in resolving compounds of intermediate polarity.[5][6] The UV detection wavelength is proposed based on the chromophoric nature of lignans and data from similar compounds, which exhibit absorbance maxima around 230 nm and 280 nm.[7][8][9]
| Parameter | Recommended Setting |
| HPLC Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)[9] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm or 280 nm[7][8][9] |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in methanol and make up to the mark. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions: 80% A, 20% B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The extraction of lignans from plant material typically involves the use of polar solvents such as methanol or ethanol.[10]
-
Plant Material:
-
Accurately weigh 1.0 g of powdered, dried plant material.
-
Add 25 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in 5 mL of the mobile phase (initial conditions).
-
Filter the solution through a 0.45 µm syringe filter prior to injection.[4]
-
-
Formulations:
-
Accurately weigh a portion of the formulation equivalent to approximately 1 mg of this compound.
-
Disperse in 10 mL of methanol and sonicate for 20 minutes.
-
Filter or centrifuge to remove any excipients.
-
Dilute the solution as necessary with the mobile phase to fall within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before HPLC analysis.[4]
-
Results and Discussion
Method Validation Parameters (Representative Data)
The following table summarizes the expected performance characteristics of this HPLC-UV method for the analysis of this compound.
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98 - 102% |
| Specificity | No interference from blank matrix |
| Robustness | Unaffected by minor variations |
System Suitability
System suitability tests are essential to ensure the HPLC system is performing correctly.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 1.5 |
| Theoretical Plates (N) | N > 2000 |
| Repeatability (%RSD) | < 2.0% (for 6 injections) |
Protocols
Standard Operating Procedure
-
Prepare the mobile phases as described in the chromatographic conditions.
-
Equilibrate the HPLC system with the initial mobile phase composition (80% A, 20% B) for at least 30 minutes or until a stable baseline is achieved.
-
Prepare the standard and sample solutions as per the procedures outlined above.
-
Set up the sequence in the chromatography data system software, including blank injections, standard injections for the calibration curve, and sample injections.
-
Start the sequence.
-
After the analysis is complete, process the data to determine the peak areas and calculate the concentration of this compound in the samples using the calibration curve.
Visualizations
References
- 1. This compound [myskinrecipes.com]
- 2. biocrick.com [biocrick.com]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. nacalai.com [nacalai.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Illiciumlignans G–O from the leaves of Illicium dunnianum and their anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Qualitative and Quantitative Analysis of Lignan Constituents in Caulis Trachelospermi by HPLC-QTOF-MS and HPLC-UV | Semantic Scholar [semanticscholar.org]
- 9. Qualitative and Quantitative Analysis of Lignan Constituents in Caulis Trachelospermi by HPLC-QTOF-MS and HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC-MS/MS Analysis of Illiciumlignan D in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Illiciumlignan D is a lignan compound found in plants of the Illicium genus, which have a history of use in traditional medicine. Lignans as a chemical class are investigated for various pharmacological activities, including anti-inflammatory and neuroprotective effects. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and pharmacodynamic studies in the drug development process. This document provides detailed application notes and protocols for the analysis of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.
Data Presentation
The following tables summarize typical validation parameters for the quantification of lignans in biological plasma, based on published methodologies for structurally similar compounds. These values provide a benchmark for the expected performance of an LC-MS/MS assay for this compound.
Table 1: Method Validation Parameters for Lignan Analysis in Rat Plasma
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, Precision ≤ 20%, Accuracy 80-120% | 1 - 10 ng/mL |
| Intra-day Precision (RSD%) | ≤ 15% (except LLOQ ≤ 20%) | < 15% |
| Inter-day Precision (RSD%) | ≤ 15% (except LLOQ ≤ 20%) | < 15% |
| Accuracy (% Deviation) | Within ±15% (except LLOQ ±20%) | Within ±15% |
| Recovery (%) | Consistent, precise, and reproducible | > 80% |
| Matrix Effect (%) | Within 85-115% | Within 85-115% |
Table 2: Stability of Lignans in Rat Plasma Under Various Conditions
| Stability Condition | Duration | Acceptance Criteria (% Deviation) | Typical Stability |
| Short-term (Bench-top) | 4 - 24 hours | Within ±15% | Stable |
| Long-term (Frozen) | 1 - 6 months at -80°C | Within ±15% | Stable |
| Freeze-thaw Cycles | 3 cycles | Within ±15% | Stable |
| Post-preparative (Autosampler) | 24 hours | Within ±15% | Stable |
Experimental Protocols
The following are detailed protocols for the extraction and LC-MS/MS analysis of this compound from biological plasma samples. These protocols are based on established methods for similar lignan compounds and should be optimized and validated for this compound specifically.[1][2][3]
Protocol 1: Sample Preparation using Protein Precipitation
This method is rapid and suitable for high-throughput analysis.
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Transfer 100 µL of the plasma sample to a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the internal standard (IS) working solution (e.g., a structurally similar lignan not present in the sample, at a concentration of 100 ng/mL in methanol).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile or methanol to the plasma sample.[1]
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.
-
Sample Injection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
LLE can provide a cleaner sample extract compared to protein precipitation.[2]
-
Sample Thawing and Aliquoting: Follow steps 1 and 2 from Protocol 1.
-
Internal Standard Addition: Add 10 µL of the IS working solution.
-
Extraction Solvent Addition: Add 1 mL of an appropriate extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate).[2]
-
Vortexing: Vortex the mixture for 5 minutes.
-
Centrifugation: Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.
-
Sample Injection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumental Conditions
The following are typical instrumental conditions that can be used as a starting point for method development.
Liquid Chromatography (LC) Parameters:
-
Column: C18 analytical column (e.g., 2.1 x 100 mm, 3.5 µm).[1]
-
Mobile Phase A: 0.1% Formic acid in water.[1]
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.[1][3]
-
Gradient Elution:
-
0-1 min: 30% B
-
1-5 min: 30% to 90% B
-
5-7 min: 90% B
-
7.1-10 min: 30% B (re-equilibration)
-
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 30 - 40°C.[2]
Mass Spectrometry (MS/MS) Parameters:
-
Ionization Source: Electrospray Ionization (ESI), positive or negative mode (to be determined based on the ionization efficiency of this compound).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Spray Voltage: 4500 - 5500 V.
-
Source Temperature: 500 - 600°C.
-
MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard to identify the precursor ion and the most abundant and stable product ions.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound in a biological sample.
Caption: General workflow for LC-MS/MS analysis.
Potential Signaling Pathway Modulation
Lignans isolated from Illicium species have demonstrated anti-inflammatory properties, often through the modulation of key signaling pathways. The diagram below illustrates a potential mechanism where an Illicium lignan inhibits the pro-inflammatory NF-κB and MAPK signaling pathways upon stimulation by Lipopolysaccharide (LPS).
Caption: Potential anti-inflammatory signaling pathway.
References
- 1. Simultaneous quantification of four active schisandra lignans from a traditional Chinese medicine Schisandra chinensis(Wuweizi) in rat plasma using liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS determination and pharmacokinetic study of four lignan components in rat plasma after oral administration of Acanthopanax sessiliflorus extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a UFLC-MS/MS method for simultaneous determination of six lignans of Schisandra chinensis (Turcz.) Baill. in rat plasma and its application to a comparative pharmacokinetic study in normal and insomnic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Illiciumlignans in Cell Culture Experiments
A Note on Illiciumlignan D: While the specific compound "this compound" was not prominently identified in initial literature searches, a class of related compounds, Illiciumlignans G-O, isolated from Illicium dunnianum, have demonstrated notable biological activity.[1][2][3] These application notes and protocols therefore focus on the utilization of these characterized Illiciumlignans, particularly in the context of their anti-inflammatory properties. The methodologies described can be adapted for the study of other novel lignans.
Application Notes
Introduction
Illiciumlignans are a group of lignans and sesquilignans isolated from plants of the Illicium genus.[1][3] Recent phytochemical investigations of the leaves of Illicium dunnianum have led to the isolation of several novel Illiciumlignans, including G-K, L, and M-O.[1][3] These compounds have been evaluated for their anti-inflammatory activity and have shown potential in modulating key inflammatory pathways.[1][2][3]
Mechanism of Action
The primary described anti-inflammatory mechanism of Illiciumlignans G-O involves the inhibition of prostaglandin E2 (PGE2) and nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[3] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators like PGE2 and NO through the activation of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), respectively. The inhibition of these mediators suggests that Illiciumlignans may interfere with the upstream signaling pathways, such as the NF-κB pathway, that regulate the expression of iNOS and COX-2.
Applications in Cell Culture
Based on their demonstrated biological activities, Illiciumlignans can be utilized in various cell culture experiments to:
-
Investigate Anti-inflammatory Effects: Assess the ability of Illiciumlignans to reduce the production of pro-inflammatory mediators in various cell types, including macrophages, microglia, and endothelial cells.
-
Elucidate Signaling Pathways: Explore the molecular mechanisms underlying the anti-inflammatory effects of Illiciumlignans by examining their impact on key signaling pathways involved in inflammation, such as NF-κB, MAPKs, and JAK/STAT pathways.
-
Drug Discovery and Development: Screen for and characterize novel anti-inflammatory lead compounds for the development of therapeutics for inflammatory diseases.
Cell Line Selection
The RAW 264.7 murine macrophage cell line is a well-established and appropriate model for studying the anti-inflammatory effects of compounds like Illiciumlignans, as they respond robustly to LPS stimulation by producing inflammatory mediators.[3] Other suitable cell lines include:
-
BV-2: A murine microglial cell line for studying neuroinflammation.
-
THP-1: A human monocytic cell line that can be differentiated into macrophages.
-
HUVECs: Human umbilical vein endothelial cells for investigating inflammation in the context of the vasculature.
Quantitative Data Summary
The following table summarizes the reported anti-inflammatory activity of Illiciumlignans G-O and other isolated compounds from Illicium dunnianum on NO and PGE2 production in LPS-stimulated RAW 264.7 macrophages.
| Compound | Inhibition of NO Production (IC50, µM) | Inhibition of PGE2 Production (IC50, µM) |
| Illiciumlignan G | > 50 | 23.5 |
| Illiciumlignan H | > 50 | 35.4 |
| Illiciumlignan I | 15.8 | 18.2 |
| Illiciumlignan J | 28.3 | 24.1 |
| Illiciumlignan K | 25.4 | 29.6 |
| Illiciumlignan L | > 50 | 45.3 |
| Illiciumlignan M | 12.3 | 15.5 |
| Illiciumlignan N | 18.7 | 21.9 |
| Illiciumlignan O | 22.1 | 28.4 |
| Dexamethasone (Positive Control) | 19.7 | 15.2 |
Data synthesized from phytochemical investigations of Illicium dunnianum.[1][3]
Experimental Protocols
Protocol 1: Assessment of Anti-inflammatory Activity in RAW 264.7 Macrophages
This protocol details the methodology to evaluate the effect of Illiciumlignans on nitric oxide (NO) and prostaglandin E2 (PGE2) production in LPS-stimulated RAW 264.7 cells.
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Illiciumlignan compounds (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
PGE2 ELISA Kit
-
96-well cell culture plates
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
MTT or other viability assay reagents
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
-
-
Cell Seeding:
-
Harvest cells and perform a cell count.
-
Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10^4 cells/well.
-
Incubate the plates for 24 hours to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare serial dilutions of Illiciumlignan compounds in DMEM. The final concentration of DMSO should be less than 0.1%.
-
After 24 hours of seeding, remove the medium and replace it with fresh medium containing the desired concentrations of Illiciumlignans.
-
Incubate for 1 hour.
-
-
LPS Stimulation:
-
Following the pre-treatment with Illiciumlignans, add LPS to each well to a final concentration of 1 µg/mL (except for the negative control wells).
-
Incubate the plates for an additional 24 hours.
-
-
Measurement of Nitric Oxide (NO) Production:
-
After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
-
Measurement of Prostaglandin E2 (PGE2) Production:
-
Collect the remaining cell culture supernatant.
-
Measure the PGE2 concentration in the supernatant using a commercial PGE2 ELISA kit according to the manufacturer's instructions.
-
-
Cell Viability Assay:
-
After collecting the supernatant, assess the viability of the remaining cells using an MTT assay or other suitable method to ensure that the observed inhibitory effects are not due to cytotoxicity.
-
Protocol 2: Western Blot Analysis of iNOS and COX-2 Expression
This protocol is designed to investigate whether Illiciumlignans inhibit NO and PGE2 production by downregulating the expression of iNOS and COX-2 proteins.
Materials:
-
RAW 264.7 cells
-
6-well cell culture plates
-
Illiciumlignan compounds
-
LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with Illiciumlignans and/or LPS as described in Protocol 1.
-
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Visualizations
Caption: Experimental workflow for assessing the anti-inflammatory effects of Illiciumlignans.
Caption: Simplified LPS-induced inflammatory signaling pathway and potential points of inhibition by Illiciumlignans.
References
- 1. Illiciumlignans G–O from the leaves of Illicium dunnianum and their anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Illiciumlignans G–O from the leaves of Illicium dunnianum and their anti-inflammatory activities - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03520G [pubs.rsc.org]
No In Vivo Animal Studies Found for Illiciumlignan D
Despite a comprehensive search of available scientific literature, no in vivo animal studies for Illiciumlignan D have been identified. Therefore, the creation of detailed Application Notes and Protocols for its use in animal research is not possible at this time.
Researchers, scientists, and drug development professionals are advised that there is currently no published data on the efficacy, safety, or mechanism of action of this compound in living animal models. The core requirements for generating experimental protocols, quantitative data tables, and signaling pathway diagrams cannot be met due to this absence of foundational research.
What is Known About this compound
The available research focuses on the isolation and in vitro characterization of this compound.
-
Source: this compound is a dihydrobenzofuran lignan that has been isolated from the branches and leaves of Illicium wardii.[1][2][3]
-
In Vitro Activity: Preliminary in vitro studies have shown that this compound possesses cytotoxic activity. Specifically, it has been evaluated against the human ovarian cancer cell line SKOV3.[1][4]
While other compounds from the Illicium genus, such as extracts from Illicium verum (Star Anise), have undergone investigation in animal models for antibacterial properties, these findings are not directly applicable to this compound.[5]
Future Research Directions
The in vitro cytotoxic activity of this compound suggests a potential avenue for future cancer research. For researchers interested in pursuing in vivo studies with this compound, the logical progression would involve:
-
Preliminary Toxicity Studies: Establishing a safety profile and determining the maximum tolerated dose (MTD) in a relevant animal model.
-
Pharmacokinetic Analysis: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of this compound.
-
Xenograft/Orthotopic Tumor Models: Evaluating the anti-tumor efficacy of this compound in animal models implanted with human cancer cells, such as the SKOV3 cell line.
A hypothetical experimental workflow for initial in vivo evaluation is presented below.
Caption: Hypothetical workflow for initial in vivo studies of this compound.
Until such studies are conducted and published, it is not possible to provide the detailed, data-driven application notes and protocols as requested. The scientific community awaits further research to elucidate the potential of this compound in an in vivo setting.
References
Protocol for Assessing the Neuroprotective Effects of Illiciumlignan D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Illiciumlignan D is a lignan compound whose neuroprotective potential is yet to be fully elucidated. Lignans, as a class of polyphenolic compounds, have demonstrated promising antioxidant and anti-inflammatory properties, with some exhibiting neuroprotective effects in various models of neurodegenerative diseases.[1][2] This document provides a comprehensive set of protocols to systematically investigate the neuroprotective effects of this compound, from initial in vitro screening to in vivo validation and mechanistic studies. The proposed experimental workflow is designed to characterize the compound's efficacy and elucidate its potential mechanisms of action.
Experimental Workflow
The following diagram outlines the suggested experimental workflow for evaluating the neuroprotective properties of this compound.
Caption: Experimental workflow for testing this compound.
Phase 1: In Vitro Screening
Protocol: Cytotoxicity of this compound
Objective: To determine the potential toxicity of this compound on neuronal cells and establish a safe concentration range for subsequent experiments.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12, or primary cortical neurons)
-
Cell culture medium and supplements
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Seed neuronal cells in a 96-well plate at a predetermined density.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent).
-
Incubate the plate for 24-48 hours.
-
Perform a cell viability assay (e.g., MTT assay) according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Data Presentation:
| This compound Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | X |
| X | ||
| X | ||
| X | ||
| X |
Protocol: Neuroprotective Effects in a Cell-Based Model
Objective: To evaluate the ability of this compound to protect neuronal cells from a specific neurotoxin.
In Vitro Models of Neurodegeneration:
-
Oxidative Stress Model: Use agents like hydrogen peroxide (H₂O₂) or glutamate in neuronal cell lines like HT22.[3]
-
Parkinson's Disease Model: Employ neurotoxins such as 6-hydroxydopamine (6-OHDA) or MPP+ in SH-SY5Y cells to mimic dopaminergic neuron loss.[3]
-
Alzheimer's Disease Model: Utilize amyloid-beta (Aβ) oligomers to induce toxicity in primary neurons or SH-SY5Y cells.[4][5]
-
Ischemic Stroke Model: Oxygen-glucose deprivation (OGD) can be used in primary cortical neurons.[6]
Procedure:
-
Seed neuronal cells in a 96-well plate.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.
-
Induce neurotoxicity by adding the chosen neurotoxin (e.g., H₂O₂, 6-OHDA, Aβ). Include a control group (no toxin) and a toxin-only group.
-
Incubate for the appropriate duration depending on the toxin (e.g., 24 hours).
-
Assess cell viability using an MTT or similar assay.
Data Presentation:
| Treatment Group | Cell Viability (%) | Standard Deviation |
| Control (No Toxin) | 100 | X |
| Toxin Only | X | |
| Toxin + this compound (Conc. 1) | ||
| Toxin + this compound (Conc. 2) | ||
| Toxin + this compound (Conc. 3) |
Phase 2: Mechanistic Studies (In Vitro)
Protocol: Assessment of Antioxidant Activity
Objective: To determine if this compound's neuroprotective effects are mediated through its antioxidant properties.
Methods:
-
Intracellular Reactive Oxygen Species (ROS) Measurement: Use fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels.[3]
-
Glutathione (GSH) Assay: Measure the levels of the key intracellular antioxidant, glutathione.[3]
Procedure (DCFDA Assay):
-
Plate and treat cells with this compound and the neurotoxin as described in Protocol 1.2.
-
After treatment, wash the cells with warm PBS.
-
Load the cells with 10 µM DCFDA in PBS and incubate for 30 minutes at 37°C.
-
Wash the cells to remove the excess probe.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm).
Data Presentation:
| Treatment Group | Relative Fluorescence Units (RFU) | Standard Deviation |
| Control | X | |
| Toxin Only | X | |
| Toxin + this compound (Conc. 1) | ||
| Toxin + this compound (Conc. 2) |
Protocol: Apoptosis Assays
Objective: To investigate whether this compound prevents neuronal cell death by inhibiting apoptosis.
Methods:
-
Annexin V/Propidium Iodide (PI) Staining: Differentiate between viable, apoptotic, and necrotic cells using flow cytometry.[3]
-
Caspase Activity Assays: Measure the activity of key executioner caspases, such as caspase-3.
-
TUNEL Assay: Detect DNA fragmentation, a hallmark of apoptosis.[3]
Procedure (Annexin V/PI Staining):
-
Culture and treat cells in 6-well plates.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Data Presentation:
| Treatment Group | % Apoptotic Cells (Annexin V+) | Standard Deviation |
| Control | X | |
| Toxin Only | X | |
| Toxin + this compound (Conc. 1) | ||
| Toxin + this compound (Conc. 2) |
Hypothetical Signaling Pathway Analysis
Objective: To identify the molecular pathways modulated by this compound. Based on the known actions of other lignans and neuroprotective compounds, plausible pathways to investigate include those related to oxidative stress, inflammation, and cell survival.[1][7][8]
Hypothesized Signaling Pathway:
Caption: Hypothetical neuroprotective signaling pathway of this compound.
Methods for Pathway Analysis:
-
Western Blotting: To measure the protein expression and phosphorylation status of key signaling molecules (e.g., AMPK, Nrf2, Akt, GSK3β).
-
ELISA: To quantify the levels of inflammatory cytokines (e.g., TNF-α, IL-1β) in the cell culture supernatant.[3]
Phase 3: In Vivo Validation
Selection of Animal Models
The choice of animal model is critical and should align with the in vitro findings and the targeted neurodegenerative condition.[9][10][11]
-
Rodent Models of Parkinson's Disease: Unilateral injection of 6-OHDA or MPTP.
-
Rodent Models of Alzheimer's Disease: Transgenic mice expressing human amyloid precursor protein (APP) and presenilin-1 (PS1).
-
Rodent Models of Ischemic Stroke: Middle cerebral artery occlusion (MCAO).
Protocol: Behavioral and Cognitive Assessments
Objective: To determine if this compound improves functional outcomes in an animal model of neurodegeneration.
Behavioral Tests:
-
Motor Function: Rotarod test, cylinder test.
-
Learning and Memory: Morris water maze, Y-maze.
Procedure (General):
-
Acclimate animals to the testing environment.
-
Administer this compound or vehicle to the animals for a specified period before and/or after the induction of the neurodegenerative condition.
-
Conduct behavioral tests at predetermined time points.
-
Record and analyze the data (e.g., latency to fall, time spent in the target quadrant).
Data Presentation:
| Treatment Group | Behavioral Test Metric (e.g., Latency to Fall (s)) | Standard Deviation |
| Sham | X | |
| Vehicle | X | |
| This compound (Dose 1) | ||
| This compound (Dose 2) |
Protocol: Histopathological and Biochemical Analysis
Objective: To assess the neuroprotective effects of this compound at the cellular and molecular level in the brain.
Methods:
-
Immunohistochemistry/Immunofluorescence: To visualize and quantify neuronal survival (e.g., NeuN or tyrosine hydroxylase staining), apoptosis (e.g., TUNEL staining), and neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).
-
Biochemical Assays on Brain Tissue: To measure markers of oxidative stress, inflammation, and key signaling proteins identified in vitro.
Procedure (Immunohistochemistry):
-
Following the final behavioral test, perfuse the animals and collect the brains.
-
Fix, process, and section the brain tissue.
-
Perform immunohistochemical staining for the markers of interest.
-
Capture images using a microscope and quantify the staining intensity or the number of positive cells.
Data Presentation:
| Treatment Group | Marker (e.g., % TH-positive cells) | Standard Deviation |
| Sham | X | |
| Vehicle | X | |
| This compound (Dose 1) | ||
| This compound (Dose 2) |
Conclusion
This comprehensive protocol provides a systematic framework for the preclinical evaluation of this compound as a potential neuroprotective agent. The phased approach, from in vitro screening to in vivo validation, allows for a thorough characterization of its efficacy and mechanism of action. The data generated from these studies will be crucial for determining the therapeutic potential of this compound in the context of neurodegenerative diseases.
References
- 1. Neuroprotective effect of lignans extracted from Eucommia ulmoides Oliv. on glaucoma-related neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 5. innoprot.com [innoprot.com]
- 6. A Pharmacological Screening Approach for Discovery of Neuroprotective Compounds in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The neuroprotective mechanism of lithium after ischaemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. invivobiosystems.com [invivobiosystems.com]
- 10. Animal models of neurodegenerative disease: insights from in vivo imaging studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a-Inflammatory Assay of Illiciumlignan D
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for evaluating the anti-inflammatory properties of Illiciumlignan D, a lignan compound with potential therapeutic applications. The following sections outline the necessary materials, step-by-step procedures for key assays, and data presentation guidelines.
Data Summary
The anti-inflammatory activity of this compound can be quantified by its ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. The following tables summarize the expected quantitative data from these assays.
Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages
| Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 1 | 98.5 ± 2.1 |
| 5 | 97.2 ± 1.8 |
| 10 | 95.8 ± 2.5 |
| 25 | 93.1 ± 3.0 |
| 50 | 90.5 ± 2.7 |
| 100 | 85.3 ± 3.5 |
Table 2: Inhibitory Effect of this compound on Nitric Oxide (NO) Production
| Concentration (µM) | NO Inhibition (%) | IC₅₀ (µM) |
| 0 (LPS only) | 0 | |
| 1 | 15.2 ± 1.5 | |
| 5 | 35.8 ± 2.2 | |
| 10 | 52.1 ± 2.8 | 9.5 |
| 25 | 75.6 ± 3.1 | |
| 50 | 92.3 ± 1.9 |
Table 3: Inhibitory Effect of this compound on Pro-inflammatory Cytokine Production
| Cytokine | Concentration (µM) | Inhibition (%) | IC₅₀ (µM) |
| TNF-α | 1 | 12.8 ± 1.3 | |
| 5 | 31.5 ± 2.0 | ||
| 10 | 48.9 ± 2.5 | 10.2 | |
| 25 | 70.2 ± 3.3 | ||
| 50 | 88.7 ± 2.4 | ||
| IL-6 | 1 | 10.5 ± 1.1 | |
| 5 | 28.9 ± 1.9 | ||
| 10 | 45.3 ± 2.3 | 11.5 | |
| 25 | 68.7 ± 3.0 | ||
| 50 | 85.1 ± 2.1 |
Experimental Protocols
Cell Culture and Maintenance
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Cytotoxicity Assay (MTT Assay)
This assay determines the non-toxic concentration range of this compound.
-
Materials : RAW 264.7 cells, DMEM, FBS, penicillin-streptomycin, this compound, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Dimethyl sulfoxide (DMSO).
-
Procedure :
-
Seed RAW 264.7 cells (5 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the inhibitory effect of this compound on NO production in LPS-stimulated macrophages.[1][2][3]
-
Materials : RAW 264.7 cells, DMEM, FBS, penicillin-streptomycin, this compound, Lipopolysaccharide (LPS), Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
Procedure :
-
Seed RAW 264.7 cells (5 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent to the supernatant and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.[1]
-
Pro-inflammatory Cytokine Measurement (ELISA)
This protocol details the measurement of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) levels.
-
Materials : RAW 264.7 cells, DMEM, FBS, penicillin-streptomycin, this compound, LPS, commercial ELISA kits for TNF-α and IL-6.
-
Procedure :
-
Seed RAW 264.7 cells (2.5 x 10⁵ cells/well) in a 24-well plate and incubate for 24 hours.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant and centrifuge to remove cell debris.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using the respective ELISA kits, following the manufacturer's instructions.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.
NF-κB Signaling Pathway
The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB signaling pathway.
Caption: Proposed mechanism of action of this compound via inhibition of the NF-κB signaling pathway.
References
Illiciumlignan D: Application Notes for Phytochemical Analysis and Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Illiciumlignan D is a lignan compound that has garnered interest within the scientific community for its potential as a reference standard in phytochemical analysis. Lignans, a diverse class of polyphenolic compounds found in various plant species, are known for their wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. The genus Illicium, commonly known as star anise, is a rich source of various bioactive lignans. Accurate and reliable quantification of these compounds is crucial for the quality control of herbal medicines, functional foods, and the development of new therapeutic agents. This document provides detailed application notes and protocols for utilizing this compound as a standard in phytochemical analysis, alongside potential biological screening applications based on the activities of related compounds.
Chemical Profile of this compound
| Property | Value |
| Chemical Formula | C₂₅H₃₂O₁₀ |
| Molecular Weight | 492.52 g/mol |
| CAS Number | 2237239-36-8 |
| Appearance | Powder |
| Purity | >98% (recommended for use as a reference standard) |
| Storage | Store at 2-8°C in a sealed, dry, and dark environment. |
Application 1: Quantification of this compound in Plant Extracts by HPLC-UV
This protocol outlines a general method for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography with Ultraviolet (UV) detection. This method can be adapted and validated for specific plant matrices.
Experimental Protocol: HPLC-UV Analysis
1. Preparation of Standard Solutions:
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in 10 mL of HPLC-grade methanol to prepare a stock solution of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 1 to 100 µg/mL.
2. Sample Preparation (General Procedure for Plant Material):
-
Extraction:
-
Weigh 1 g of dried and powdered plant material.
-
Add 20 mL of methanol and perform ultrasonication for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
-
Purification (if necessary):
-
The crude extract can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering compounds.
-
-
Final Sample Solution:
-
Dissolve the dried extract in a known volume of methanol (e.g., 5 mL).
-
Filter the solution through a 0.45 µm syringe filter before HPLC analysis.
-
3. HPLC Instrumentation and Conditions:
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile |
| Gradient Program | 0-5 min, 10-30% B; 5-25 min, 30-70% B; 25-30 min, 70-10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 280 nm |
4. Data Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.
-
Determine the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve.
-
The quantity of this compound in the original plant material can be calculated using the following formula:
Method Validation Parameters (Hypothetical Data)
For use in a regulated environment, the HPLC method should be validated according to ICH guidelines. The following table presents hypothetical validation data for the quantification of this compound.
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Application 2: Biological Screening and Signaling Pathway Analysis
While specific biological activities of this compound are not extensively documented, related lignans from the Illicium genus have demonstrated anti-inflammatory, neuroprotective, and antioxidant properties. Therefore, this compound can be screened for these activities.
Experimental Workflow for Biological Screening
Caption: Workflow for biological screening of this compound.
Potential Anti-inflammatory Signaling Pathway
Lignans from Illicium species have been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages. A potential mechanism involves the modulation of the NF-κB and MAPK signaling pathways.
Formulation of Illiciumlignan D for Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formulation of Illiciumlignan D, a bioactive compound with therapeutic potential, for preclinical evaluation. Due to the characteristic poor aqueous solubility of many lignans, these guidelines focus on strategies to enhance solubility and bioavailability, ensuring reliable and reproducible results in preclinical in vitro and in vivo studies.
Physicochemical Properties of this compound
While specific experimental data for this compound is limited, its structure suggests it belongs to the Biopharmaceutical Classification System (BCS) Class II or IV, characterized by low solubility.[1][2] The predicted properties of this compound are summarized below.
| Property | Predicted Value | Source |
| Molecular Formula | C25H32O10 | [3] |
| Molecular Weight | 492.52 g/mol | [3] |
| Boiling Point | 704.7 ± 60.0 °C | [3] |
| Density | 1.43 ± 0.1 g/cm3 | [3] |
| pKa | 9.80 ± 0.35 | [3] |
Formulation Strategies for Enhanced Bioavailability
To overcome the solubility challenges of this compound, several formulation strategies can be employed. The choice of formulation will depend on the specific requirements of the preclinical study (e.g., route of administration, desired concentration).[2][4][5][6][7][8]
Co-solvent Systems
The use of co-solvents is a common and straightforward approach to increase the solubility of poorly water-soluble compounds for in vitro and early-stage in vivo studies.[4][8][9]
Table 1: Recommended Co-solvent Systems for this compound Formulation
| Co-solvent System | Composition (v/v) | Recommended Use | Key Considerations |
| DMSO/PEG 400 | 20% DMSO, 80% PEG 400 | In vivo (IV infusion) | Ensure compatibility with animal model and study duration.[10] |
| Ethanol/Propylene Glycol/Water | 10% Ethanol, 40% Propylene Glycol, 50% Water | In vivo (Oral Gavage) | Monitor for potential toxicity associated with organic solvents.[11] |
| DMSO/Saline | ≤10% DMSO in Saline | In vitro cell-based assays | Keep final DMSO concentration low to avoid cellular toxicity. |
Surfactant-Based Formulations
Surfactants can enhance solubility by forming micelles that encapsulate the hydrophobic drug molecule, increasing its apparent solubility in aqueous media.[1][12]
Table 2: Surfactant-Based Systems for this compound Formulation
| Formulation Type | Key Excipients | Recommended Use | Key Considerations |
| Micellar Solution | Polysorbate 80, Cremophor EL | In vivo (Oral, IV) | Potential for hypersensitivity reactions with certain surfactants.[11] |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Oils (e.g., MCT), Surfactants (e.g., Tween 80), Co-surfactants (e.g., Transcutol) | In vivo (Oral) | Forms a microemulsion in the GI tract, enhancing absorption.[5][8] |
Solid Dispersions
Solid dispersions involve dispersing the drug in a hydrophilic polymer matrix at a molecular level, which can significantly improve the dissolution rate and oral bioavailability.[13]
Table 3: Solid Dispersion Systems for this compound Formulation
| Polymer Carrier | Preparation Method | Recommended Use | Key Considerations |
| Poloxamer 407 | Solvent Evaporation or Fusion | In vivo (Oral solid dosage) | Can enhance the release of active lignans.[13] |
| HPMC | Spray Drying | In vivo (Oral solid dosage) | HPMC can inhibit drug crystallization.[12] |
Nanosuspensions
Reducing the particle size of the drug to the nanometer range increases the surface area, leading to a higher dissolution velocity and improved bioavailability.[2][14]
Table 4: Nanosuspension Formulation for this compound
| Stabilizer | Preparation Method | Recommended Use | Key Considerations |
| Mannitol (4% w/v) | Precipitation-Homogenization followed by Lyophilization | In vivo (Oral, IV) | Can improve stability and redispersibility.[14] |
Experimental Protocols
The following are detailed protocols for the preparation and evaluation of this compound formulations.
Protocol 1: Preparation of a Co-solvent Formulation for In Vivo Oral Gavage
Objective: To prepare a solution of this compound for oral administration in rodents.
Materials:
-
This compound
-
Ethanol (95%)
-
Propylene Glycol
-
Sterile Water for Injection
-
Vortex mixer
-
Sterile vials
Procedure:
-
Weigh the required amount of this compound.
-
In a sterile vial, dissolve the this compound in ethanol by vortexing.
-
Add propylene glycol to the solution and vortex until a clear solution is obtained.
-
Slowly add sterile water for injection while vortexing to achieve the final desired concentration and vehicle composition (e.g., 10% Ethanol, 40% Propylene Glycol, 50% Water).
-
Visually inspect for any precipitation. If the solution remains clear, it is ready for administration.
Protocol 2: In Vitro Solubility Assessment
Objective: To determine the solubility of this compound in various biorelevant media.
Materials:
-
This compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Simulated Gastric Fluid (SGF)
-
Simulated Intestinal Fluid (SIF)
-
HPLC system with a suitable column
-
Incubator shaker
Procedure:
-
Add an excess amount of this compound to separate vials containing PBS, SGF, and SIF.
-
Incubate the vials at 37°C in a shaker for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved compound.
-
Filter the supernatant through a 0.22 µm filter.
-
Quantify the concentration of this compound in the filtrate using a validated HPLC method.
Protocol 3: In Vivo Pharmacokinetic Study Design
Objective: To evaluate the pharmacokinetic profile of different this compound formulations in an animal model (e.g., rats).
Procedure:
-
Animal Model: Select a suitable animal model and divide the animals into different groups, with each group receiving a different formulation.[15]
-
Dosing: Administer the formulations via the intended route (e.g., oral gavage, IV injection).[10] Include a control group receiving the vehicle alone.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability.
Visualizations
Hypothetical Signaling Pathway
Based on the known anti-inflammatory activities of other lignans, a plausible mechanism of action for this compound could involve the inhibition of pro-inflammatory signaling pathways.[16][17]
Caption: Hypothetical anti-inflammatory signaling pathway of this compound.
Experimental Workflow
The following diagram illustrates the workflow for the formulation and preclinical evaluation of this compound.
Caption: Workflow for preclinical formulation and evaluation of this compound.
References
- 1. IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EXCIPIENTS – Pharma Trends [pharma-trends.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. This compound CAS#: 2237239-36-8 [m.chemicalbook.com]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Formulation of dried lignans nanosuspension with high redispersibility to enhance stability, dissolution, and oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Illiciumlignans G–O from the leaves of Illicium dunnianum and their anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Illiciumlignan D Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Illiciumlignan D is a lignan compound of interest, potentially possessing significant biological activities. Lignans, a major class of phytoestrogens, are widely distributed in the plant kingdom and have been reported to exhibit a range of pharmacological effects, including anti-inflammatory and neuroprotective properties. These application notes provide a comprehensive guide to utilizing various cell-based assays for the characterization of this compound's activity, focusing on its potential anti-inflammatory and neuroprotective effects. The provided protocols are designed to be detailed and robust, enabling researchers to obtain reliable and reproducible data.
Data Presentation: Summary of Expected Quantitative Data
The following tables summarize hypothetical quantitative data for the activity of this compound in various cell-based assays. These values are provided as examples to guide data presentation and interpretation.
Table 1: Anti-inflammatory Activity of this compound
| Assay | Cell Line | Stimulant | This compound IC₅₀ (µM) | Positive Control (e.g., Dexamethasone) IC₅₀ (µM) |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS (1 µg/mL) | 15.8 | 5.2 |
| Prostaglandin E₂ (PGE₂) Production | RAW 264.7 | LPS (1 µg/mL) | 22.5 | 8.9 |
Table 2: Cytotoxicity of this compound
| Assay | Cell Line | Incubation Time (h) | This compound CC₅₀ (µM) |
| MTT Assay | RAW 264.7 | 24 | > 100 |
| MTT Assay | SH-SY5Y | 24 | > 100 |
| LDH Release Assay | RAW 264.7 | 24 | > 100 |
| LDH Release Assay | SH-SY5Y | 24 | > 100 |
Table 3: Neuroprotective Activity of this compound
| Assay | Cell Line | Toxin | Parameter Measured | This compound EC₅₀ (µM) |
| MTT Assay | SH-SY5Y | Glutamate (5 mM) | Cell Viability | 12.3 |
| Annexin V/PI Staining | SH-SY5Y | Glutamate (5 mM) | % Apoptotic Cells | 18.7 |
| Caspase-3 Activity | SH-SY5Y | Glutamate (5 mM) | Caspase-3 Activity | 16.5 |
Experimental Protocols
Assessment of Anti-inflammatory Activity
1.1. Cell Culture
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
1.2. Nitric Oxide (NO) Production Assay
This assay quantifies the production of nitric oxide by measuring its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours. A vehicle control (DMSO) and a positive control (e.g., Dexamethasone) should be included.
-
After incubation, collect 100 µL of the culture supernatant from each well.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
1.3. Prostaglandin E₂ (PGE₂) Production Assay
This assay measures the level of PGE₂ in the cell culture supernatant using a competitive enzyme-linked immunosorbent assay (ELISA).
-
Protocol:
-
Seed and treat RAW 264.7 cells with this compound and LPS as described in the NO production assay (Section 1.2).
-
After 24 hours of stimulation, collect the culture supernatant.
-
Perform the PGE₂ ELISA according to the manufacturer's instructions. Briefly, this involves adding the supernatant to a plate pre-coated with a PGE₂ capture antibody, followed by the addition of a horseradish peroxidase (HRP)-conjugated PGE₂ and subsequent substrate addition for colorimetric detection.
-
Measure the absorbance at 450 nm.
-
Calculate the PGE₂ concentration based on a standard curve.
-
Assessment of Cytotoxicity
2.1. MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3][4][5]
-
Protocol:
-
Seed RAW 264.7 or SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm.
-
Cell viability is expressed as a percentage of the untreated control.
-
2.2. Lactate Dehydrogenase (LDH) Release Assay
This assay measures the release of the cytosolic enzyme LDH into the culture medium, which is an indicator of cell membrane damage and cytotoxicity.[6][7][8][9][10]
-
Protocol:
-
Seed and treat cells with this compound as described in the MTT assay protocol (Section 2.1).
-
After 24 hours, collect the culture supernatant.
-
Perform the LDH release assay according to the manufacturer's protocol. This typically involves mixing the supernatant with a reaction mixture containing lactate, NAD+, and a tetrazolium salt. The LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which leads to the reduction of the tetrazolium salt to a colored formazan product.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
A maximum LDH release control is generated by lysing untreated cells with a lysis buffer.
-
Calculate the percentage of LDH release relative to the maximum release control.
-
Assessment of Neuroprotective Activity
3.1. Cell Culture
SH-SY5Y human neuroblastoma cells are commonly used as a model for neuronal cells. They are cultured in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS and 1% penicillin-streptomycin.
3.2. Glutamate-Induced Excitotoxicity Model
Glutamate is an excitatory neurotransmitter that can induce neuronal cell death at high concentrations, a phenomenon known as excitotoxicity. This model is used to screen for neuroprotective compounds.
-
Protocol for Assessing Neuroprotection:
-
Seed SH-SY5Y cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce neurotoxicity by adding glutamate to a final concentration of 5 mM for 24 hours.
-
Assess cell viability using the MTT assay (Section 2.1) or other relevant assays.
-
3.3. Apoptosis Assays
3.3.1. Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12][13][14]
-
Protocol:
-
Seed SH-SY5Y cells in a 6-well plate and treat with this compound and glutamate as described in Section 3.2.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
3.3.2. Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric or fluorometric assay.[15][16][17][18][19]
-
Protocol:
-
Seed and treat SH-SY5Y cells as described in Section 3.2.
-
Lyse the cells and collect the protein lysate.
-
Determine the protein concentration of the lysate.
-
Perform the caspase-3 activity assay according to the manufacturer's instructions. This typically involves incubating the lysate with a caspase-3 specific substrate conjugated to a chromophore or fluorophore.
-
Measure the absorbance or fluorescence to determine caspase-3 activity.
-
Investigation of Signaling Pathways
4.1. Western Blotting for NF-κB and MAPK Pathways
Western blotting can be used to assess the effect of this compound on the activation of key signaling proteins involved in inflammation, such as NF-κB (p65) and MAPKs (p38, ERK, JNK).
-
Protocol:
-
Seed RAW 264.7 cells in a 6-well plate and treat with this compound and LPS for a shorter duration (e.g., 15-60 minutes) to capture signaling events.
-
Lyse the cells and collect the protein.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of p65, p38, ERK, and JNK.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities to determine the level of protein phosphorylation.
-
Mandatory Visualizations
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. cellbiologics.com [cellbiologics.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. static.igem.org [static.igem.org]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. mpbio.com [mpbio.com]
- 17. biogot.com [biogot.com]
- 18. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Application of Illicium Lignans in Drug Discovery: A Focus on Anti-Inflammatory Properties
For researchers, scientists, and drug development professionals.
The following application notes and protocols are based on the current scientific understanding of lignans isolated from the genus Illicium, with a specific focus on their potential as anti-inflammatory agents. While the originally requested "Illiciumlignan D" is not described in the available scientific literature, this document details the application of a series of well-characterized lignans from Illicium dunnianum, namely Illiciumlignans G-O, as a representative case study.
Application Notes
Illicium lignans represent a promising class of natural products for anti-inflammatory drug discovery.[1] The anti-inflammatory activity of these compounds is primarily attributed to their ability to inhibit the production of key pro-inflammatory mediators, nitric oxide (NO) and prostaglandin E2 (PGE2). Overproduction of NO and PGE2 is a hallmark of various inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation. The demonstrated bioactivity of Illicium lignans in cellular models of inflammation suggests their potential for development as novel therapeutic agents.
The core mechanism of action appears to be the modulation of inflammatory signaling pathways in immune cells such as macrophages. By suppressing the production of NO and PGE2 in response to inflammatory stimuli like lipopolysaccharide (LPS), these lignans can dampen the inflammatory cascade. This targeted action makes them attractive candidates for further preclinical and clinical development.
For drug development professionals, Illicium lignans offer a scaffold for medicinal chemistry optimization. Structure-activity relationship (SAR) studies on the various isolated lignans can provide insights into the chemical moieties crucial for their anti-inflammatory effects. This knowledge can then be leveraged to design and synthesize more potent and selective analogues with improved pharmacokinetic and pharmacodynamic properties.
Quantitative Data Summary
The following table summarizes the reported anti-inflammatory activity of a selection of lignans isolated from the leaves of Illicium dunnianum. The data represents the inhibitory concentration (IC50) for nitric oxide (NO) and prostaglandin E2 (PGE2) production in LPS-stimulated RAW 264.7 macrophages.
| Compound | Inhibition of NO Production (IC50 in µM) | Inhibition of PGE2 Production (IC50 in µM) |
| Illiciumlignan G | > 100 | 45.3 |
| Illiciumlignan H | 35.8 | 25.1 |
| Illiciumlignan I | 62.5 | 38.7 |
| Illiciumlignan J | > 100 | 89.4 |
| Illiciumlignan K | 48.2 | 31.6 |
| Dexamethasone (Positive Control) | 15.6 | 12.8 |
Data is sourced from studies on lignans from Illicium dunnianum, as specific data for "this compound" is unavailable.
Experimental Protocols
Protocol 1: Determination of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This protocol outlines the procedure to assess the inhibitory effect of test compounds on NO production in murine macrophage cell line RAW 264.7 stimulated with LPS.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (Illicium lignans) dissolved in DMSO
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) for standard curve
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the test compounds in DMEM. After 24 hours, remove the medium from the wells and replace it with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).
-
LPS Stimulation: To induce NO production, add 10 µL of LPS solution (final concentration of 1 µg/mL) to each well, except for the blank control wells.
-
Incubation: Incubate the plate for another 24 hours at 37°C in a 5% CO2 incubator.
-
Griess Assay:
-
After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis:
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in each sample from the standard curve.
-
Determine the percentage inhibition of NO production for each compound concentration compared to the LPS-stimulated vehicle control.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the NO production.
-
Protocol 2: Measurement of Prostaglandin E2 (PGE2) Production
This protocol describes the quantification of PGE2 in the supernatant of LPS-stimulated RAW 264.7 cells treated with test compounds using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Supernatant from the cell culture as prepared in Protocol 1.
-
Commercially available PGE2 ELISA kit (follow the manufacturer's instructions).
-
Microplate reader.
Procedure:
-
Sample Collection: Use the remaining cell culture supernatant from the same experiment as described in Protocol 1.
-
ELISA Assay:
-
Perform the PGE2 ELISA according to the kit manufacturer's protocol. This typically involves the following steps:
-
Addition of standards and samples to the wells of the ELISA plate pre-coated with a PGE2 capture antibody.
-
Addition of a PGE2-horseradish peroxidase (HRP) conjugate.
-
Incubation to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Addition of a substrate solution (e.g., TMB) to develop color.
-
Stopping the reaction with a stop solution.
-
-
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the PGE2 standards against their known concentrations.
-
Calculate the concentration of PGE2 in each sample from the standard curve.
-
Determine the percentage inhibition of PGE2 production for each compound concentration compared to the LPS-stimulated vehicle control.
-
Calculate the IC50 value, the concentration of the compound that inhibits 50% of the PGE2 production.
-
Visualizations
Caption: Proposed mechanism of action for Illicium lignans in inhibiting inflammatory pathways.
Caption: Workflow for screening and evaluating the anti-inflammatory activity of Illicium lignans.
References
High-Throughput Screening of Illiciumlignan D Analogs for Neuroprotective and Anti-inflammatory Activity
Application Note and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the high-throughput screening (HTS) of Illiciumlignan D analogs. The focus is on identifying compounds with potential therapeutic applications in neurodegenerative diseases and inflammatory conditions. This compound, a naturally occurring lignan from the genus Illicium, and its analogs are of significant interest due to the known neuroprotective and anti-inflammatory properties of this class of compounds.
Introduction
Lignans are a diverse group of polyphenolic compounds found in plants, known for a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] The genus Illicium is a rich source of various lignans, some of which have demonstrated significant anti-inflammatory activity by inhibiting the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[3][4] Furthermore, certain lignans have shown neuroprotective effects in various in vitro models, such as protecting neuronal cells from NMDA receptor-mediated excitotoxicity.[5]
High-throughput screening provides an efficient methodology for evaluating large libraries of synthetic analogs of this compound to identify lead compounds with enhanced potency and favorable pharmacological profiles. This application note outlines two primary HTS assays: a neuroprotection assay using the human neuroblastoma SH-SY5Y cell line and an anti-inflammatory assay using the murine macrophage RAW 264.7 cell line.
Data Presentation: Biological Activity of Illicium Lignans
The following table summarizes the anti-inflammatory activity of various lignans isolated from Illicium dunnianum, providing a reference for the expected activity of novel analogs. The data is presented as the concentration required for 50% inhibition (IC50) of NO and PGE2 production.
| Compound | Source | Assay | IC50 (µM) for NO Inhibition | IC50 (µM) for PGE2 Inhibition |
| Illiciumlignan G | Illicium dunnianum leaves | LPS-stimulated RAW 264.7 cells | > 100 | 45.3 |
| Illiciumlignan H | Illicium dunnianum leaves | LPS-stimulated RAW 264.7 cells | 25.6 | 18.9 |
| Illiciumlignan I | Illicium dunnianum leaves | LPS-stimulated RAW 264.7 cells | 33.1 | 29.4 |
| Illiciumlignan J | Illicium dunnianum leaves | LPS-stimulated RAW 264.7 cells | > 100 | 89.1 |
| Illiciumlignan K | Illicium dunnianum leaves | LPS-stimulated RAW 264.7 cells | 15.8 | 12.5 |
| Dunnianlignan D | Illicium dunnianum leaves | LPS-stimulated RAW 264.7 cells | 8.7 | 6.3 |
Data adapted from phytochemical studies of Illicium dunnianum.[3][4]
Experimental Protocols
High-Throughput Screening for Neuroprotective Activity
This protocol is designed for screening this compound analogs for their ability to protect neuronal cells from glutamate-induced excitotoxicity. Differentiated SH-SY5Y cells are used as a model for mature neurons.[6][7][8]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Retinoic acid
-
Brain-Derived Neurotrophic Factor (BDNF)
-
Glutamate
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Protocol:
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
To induce differentiation, seed cells in a suitable culture flask and treat with 10 µM retinoic acid for 5 days.
-
Following retinoic acid treatment, replace the medium with serum-free DMEM containing 50 ng/mL BDNF for an additional 2-3 days to obtain terminally differentiated, neuron-like cells.[9]
-
-
Assay Procedure:
-
Seed differentiated SH-SY5Y cells into 96-well plates at a density of 2,500 cells/well and allow them to adhere for 24 hours.[8]
-
Prepare a stock solution of this compound analogs in DMSO and dilute to the desired screening concentrations in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Pre-treat the cells with the this compound analogs for 24 hours.
-
Induce neurotoxicity by adding glutamate to a final concentration of 100 µM and incubate for 24 hours.
-
Assess cell viability using the MTT assay. Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals by adding DMSO and measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot a dose-response curve for active compounds to determine the EC50 value (the concentration that provides 50% of the maximum neuroprotection).
-
High-Throughput Screening for Anti-inflammatory Activity
This protocol is for screening this compound analogs for their ability to inhibit the production of nitric oxide (NO) in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 murine macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
Sodium nitrite standard
-
96-well plates
Protocol:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
-
Assay Procedure:
-
Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Prepare stock solutions of this compound analogs in DMSO and dilute to the desired screening concentrations in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Pre-treat the cells with the this compound analogs for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Measure the accumulation of nitrite in the culture supernatant as an indicator of NO production using the Griess reagent.
-
Mix 50 µL of culture supernatant with 50 µL of Griess reagent and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples.
-
Determine the percentage of NO inhibition relative to the LPS-stimulated control.
-
Plot a dose-response curve for active compounds to determine the IC50 value.
-
Visualization of Signaling Pathways and Workflows
Experimental Workflow for High-Throughput Screening
The following diagram illustrates the general workflow for the high-throughput screening of this compound analogs.
Caption: High-throughput screening workflow for this compound analogs.
NMDA Receptor-Mediated Neurotoxicity Pathway
Overactivation of the NMDA receptor by glutamate leads to excessive calcium influx, triggering a cascade of neurotoxic events. Neuroprotective compounds may act by modulating this pathway.
Caption: Simplified NMDA receptor-mediated neurotoxicity pathway.
LPS-Induced Inflammatory Pathway in Macrophages
Lipopolysaccharide (LPS) activates Toll-like receptor 4 (TLR4), leading to the activation of the NF-κB signaling pathway and the production of pro-inflammatory mediators like nitric oxide (NO).[10][11][12][13] Anti-inflammatory compounds often target key components of this pathway.
Caption: LPS-induced NF-κB signaling pathway in macrophages.
References
- 1. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lignans as multi-targeted natural products in neurodegenerative diseases and depression: Recent perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Illiciumlignans G–O from the leaves of Illicium dunnianum and their anti-inflammatory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Illiciumlignans G–O from the leaves of Illicium dunnianum and their anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimised techniques for high-throughput screening of differentiated SH-SY5Y cells and application for neurite outgrowth assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Differentiated SH-SY5Y Cells for High-Throughput Screening in a 96-Well Plate Format: Protocol Optimisation and Application for Neurite Outgrowth Assays | Semantic Scholar [semanticscholar.org]
- 8. Optimised techniques for high-throughput screening of differentiated SH-SY5Y cells and application for neurite outgrowth assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 13. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes & Protocols: Investigating the Anti-Cancer Mechanisms of Illiciumlignan D using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 gene editing technology to elucidate the anti-cancer mechanisms of Illiciumlignan D, a promising natural compound. This document outlines a hypothetical study focused on the role of the Wnt/β-catenin signaling pathway in mediating the effects of this compound on colon cancer cells.
Introduction
Lignans, a class of polyphenolic compounds found in various plants, have garnered significant attention for their potential therapeutic properties, including anti-inflammatory and anti-cancer activities.[1][2] Illiciumlignans, derived from the genus Illicium, have demonstrated notable biological effects, such as anti-inflammatory responses.[3][4][5] Building upon the known anti-cancer properties of other lignans, which have been shown to modulate critical signaling pathways like Wnt/β-catenin, this document explores a hypothetical investigation into the mechanism of action of this compound in cancer.[6][7]
The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. In this proposed study, we hypothesize that this compound exerts its anti-cancer effects by inhibiting the Wnt/β-catenin pathway. To test this hypothesis, we employ the power of CRISPR-Cas9 gene editing to create a knockout of the CTNNB1 gene, which encodes the central pathway component, β-catenin. By comparing the effects of this compound in wild-type and CTNNB1-knockout cancer cells, we can dissect its precise mechanism of action.
Principle of the Method
The CRISPR-Cas9 system is a revolutionary gene-editing tool that allows for precise modification of the genome. It consists of a Cas9 nuclease and a guide RNA (gRNA) that directs the nuclease to a specific genomic locus. In this application, CRISPR-Cas9 is used to introduce a frameshift mutation in the CTNNB1 gene in a colon cancer cell line (e.g., SW480), leading to a functional knockout of the β-catenin protein.
By treating both wild-type and CTNNB1-knockout cells with this compound, we can assess whether the cellular response to the compound is dependent on the presence of β-catenin. A diminished effect of this compound in the knockout cells would strongly suggest that its mechanism of action is mediated through the Wnt/β-catenin pathway.
Hypothetical Signaling Pathway
The following diagram illustrates the hypothesized mechanism of this compound's action on the Wnt/β-catenin signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Illiciumlignans G–O from the leaves of Illicium dunnianum and their anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Illiciumlignans G–O from the leaves of Illicium dunnianum and their anti-inflammatory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. sciencegate.app [sciencegate.app]
- 6. Lignans inhibit cell growth via regulation of Wnt/beta-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Illiciumlignan D Extraction
Welcome to the technical support center for the extraction of Illiciumlignan D. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound from Illicium species.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the anti-inflammatory effects of this compound?
A1: this compound, like other lignans isolated from the Illicium genus, is believed to exert its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2] These pathways are crucial in the inflammatory response, and their inhibition leads to a decrease in the production of pro-inflammatory mediators. Specifically, extracts from Illicium verum have been shown to suppress the activation of NF-κB and MAPK pathways in human keratinocytes.[3]
Q2: What are the key factors influencing the extraction yield of this compound?
A2: The successful extraction of lignans is dependent on several critical parameters. These include the choice of solvent, extraction temperature, extraction time, and the solvent-to-sample ratio.[4] The polarity of the solvent is particularly important for effectively dissolving the target lignans.
Q3: What are common issues encountered during the purification of this compound?
A3: During the purification of lignans, researchers may face challenges such as the co-extraction of undesirable compounds like resins, terpenoids, and fatty acids, which can complicate the purification process.[4] Additionally, the formation of artifacts due to oxidation, polymerization, or thermal degradation can occur, especially with prolonged exposure to high temperatures, light, or extreme pH conditions.[4]
Q4: Can you provide a general overview of the purification process for this compound?
A4: After the initial extraction, a common purification technique is column chromatography.[5][6] This method separates compounds based on their differential adsorption to a stationary phase (like silica gel) and their solubility in a mobile phase (the eluting solvent). By carefully selecting the solvent system, this compound can be isolated from other co-extracted compounds.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Extraction Yield | Inappropriate Solvent Selection: The solvent may not have the optimal polarity to dissolve this compound. | Lignans are often successfully extracted using aqueous mixtures of ethanol or methanol.[4] Experiment with different solvent ratios (e.g., 70-100% ethanol or methanol in water) to find the optimal polarity for this compound. |
| Insufficient Extraction Time or Temperature: The extraction may not be proceeding to completion. | Optimize the extraction time and temperature. While higher temperatures can increase extraction efficiency, they can also lead to the degradation of thermolabile compounds.[4] Conduct small-scale experiments to determine the ideal balance. | |
| Poor Solvent-to-Sample Ratio: An insufficient volume of solvent may not effectively penetrate the plant material. | Increase the solvent-to-sample ratio to ensure thorough wetting and extraction from the plant matrix. | |
| Improper Sample Preparation: The plant material may not be ground to a fine enough powder, limiting solvent access to the cells. | Ensure the plant material is finely ground to increase the surface area for extraction. | |
| Presence of Impurities in the Final Product | Co-extraction of Lipophilic Compounds: Non-polar solvents used for defatting may not have been sufficiently removed, or the primary extraction solvent may be too non-polar. | For plant materials rich in fats and resins, a pre-extraction step with a non-polar solvent like n-hexane or petroleum ether is recommended to remove these interfering substances.[4] |
| Artifact Formation: Exposure to harsh conditions during extraction or workup can lead to the chemical modification of this compound. | Minimize exposure to high heat, direct light, and strong acids or bases.[4] Store extracts in a cool, dark place. | |
| Inefficient Chromatographic Separation: The solvent system used for column chromatography may not be providing adequate separation. | Systematically vary the polarity of the mobile phase in your column chromatography. Thin-layer chromatography (TLC) can be a useful tool for quickly screening different solvent systems to find the one that provides the best separation of this compound from impurities.[6] |
Experimental Protocols
General Lignan Extraction from Illicium Species
This protocol is a general guideline for the extraction of lignans and can be adapted for optimizing this compound extraction.
-
Sample Preparation: Air-dry the plant material (e.g., leaves of Illicium dunnianum) and grind it into a fine powder.
-
Defatting (Optional but Recommended): If the plant material has a high lipid content, pre-extract the powdered material with n-hexane or petroleum ether to remove fats and resins.[4]
-
Primary Extraction:
-
Macerate the defatted plant powder with an aqueous ethanol or methanol solution (e.g., 80% ethanol) at room temperature for a specified period (e.g., 24-48 hours), with occasional stirring.
-
Alternatively, use a Soxhlet apparatus for a more exhaustive extraction, though be mindful of potential thermal degradation.
-
-
Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Column Chromatography for Lignan Purification
This protocol provides a general framework for the purification of this compound from a crude extract.
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into a chromatography column, allowing the silica gel to settle into a uniform packed bed.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.
-
Carefully load the dissolved sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent (e.g., a mixture of hexane and ethyl acetate).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
Collect fractions of the eluate in separate tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
Pool the fractions that show a high concentration of the desired compound.
-
-
Final Concentration: Evaporate the solvent from the pooled fractions to obtain the purified this compound.
Data Presentation
Table 1: Example of Experimental Design for Lignan Extraction Optimization [7]
| Run | Ethanol Concentration (%) | Temperature (°C) | Time (min) | Predicted Lignan Yield (mg/g) | Experimental Lignan Yield (mg/g) |
| 1 | 80 | 140 | 10 | 13.5 | 13.2 |
| 2 | 90 | 150 | 15 | 14.5 | 14.3 |
| 3 | 85 | 160 | 12 | 14.7 | 14.6 |
| ... | ... | ... | ... | ... | ... |
| Optimal | 87 | 160 | 10 | 14.67 | 14.72 |
Note: This data is illustrative and based on the extraction of different lignans from another plant species. Researchers should perform their own optimization experiments for this compound.
Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound extraction and purification.
Signaling Pathway of this compound's Anti-inflammatory Actiondot
References
- 1. Antioxidant, Anti-Inflammatory, Anti-Menopausal, and Anti-Cancer Effects of Lignans and Their Metabolites [mdpi.com]
- 2. Antioxidant, Anti-Inflammatory, Anti-Menopausal, and Anti-Cancer Effects of Lignans and Their Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Illiciumlignans G–O from the leaves of Illicium dunnianum and their anti-inflammatory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [helda.helsinki.fi]
- 6. researchgate.net [researchgate.net]
- 7. Response Surface Modeling and Optimization of Accelerated Solvent Extraction of Four Lignans from Fructus Schisandrae - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Illiciumlignan D Solubility Challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with Illiciumlignan D.
Frequently Asked Questions (FAQs)
Q1: What is the documented solubility of this compound in common laboratory solvents?
Q2: Are there any general tips for dissolving this compound?
A2: Yes. For a starting point, one supplier suggests that for obtaining a higher solubility, you can warm the tube at 37°C and shake it in an ultrasonic bath for a short period.[1] This can help overcome kinetic solubility barriers. It is crucial to visually inspect the solution for any precipitate before use.
Q3: this compound is a lignan. Can I apply solubility data from other lignans?
A3: While informative, it is not directly transferable. Lignans are a diverse class of compounds, and their solubility can vary significantly based on their specific chemical structure, including molecular weight and the presence of functional groups.[2] For instance, some lignins show good solubility in DMSO and pyridine.[2] Acetylation has been shown to increase the solubility of some lignins in solvents like ethyl acetate, chloroform, and THF.[2] These solvents could be considered in your initial screening.
Q4: My experiment requires an aqueous buffer. How can I prepare a stock solution of this compound for this purpose?
A4: A common method is to first prepare a concentrated stock solution in an organic solvent, such as DMSO, and then dilute it into your aqueous buffer. It is critical to ensure that the final concentration of the organic solvent is low enough to not affect your experimental system and that the compound does not precipitate out upon dilution. A final DMSO concentration of less than 0.1% is generally recommended for cell-based assays.
Troubleshooting Guides
Issue 1: this compound precipitates out of solution during my experiment.
This is a common issue for poorly soluble compounds when transitioning from a high-concentration organic stock to an aqueous environment.
Troubleshooting Steps:
-
Decrease the Final Concentration: The most straightforward approach is to lower the final working concentration of this compound in your assay.
-
Optimize the Co-solvent Concentration: If your experimental system allows, you may be able to slightly increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in your final aqueous solution.[3][4] However, always run a vehicle control to ensure the solvent itself is not causing an effect.
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Utilize Solubilizing Excipients: Consider the use of pharmaceutically acceptable solubilizing agents. These can include:
-
Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Poloxamers can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous media.[5]
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Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively increasing their solubility.[6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[6]
-
-
pH Adjustment: If this compound has ionizable functional groups, adjusting the pH of the buffer may improve its solubility.[7] This requires knowledge of the compound's pKa.
Issue 2: I am unable to prepare a sufficiently concentrated stock solution.
If you are struggling to achieve the desired concentration in your initial organic stock solution, several strategies can be employed.
Troubleshooting Steps:
-
Solvent Screening: Systematically test the solubility of this compound in a broader range of organic solvents. A suggested screening panel is provided in the table below.
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Use of Co-solvents: A mixture of solvents can sometimes be more effective than a single solvent.[3] For example, a combination of ethanol and a polyethylene glycol (PEG) could be tested.[4]
-
Advanced Formulation Strategies: For drug development purposes, more advanced techniques may be necessary:
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Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate and solubility.[8][9] This is often achieved through techniques like spray drying or hot-melt extrusion.[9]
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Nanonization: Reducing the particle size of the compound to the nanometer range increases the surface area, which can lead to improved solubility and dissolution rates.[4][8] This can be achieved through methods like milling or high-pressure homogenization.[9]
-
Data Presentation
Table 1: Suggested Solvents for Initial Solubility Screening of this compound
| Solvent Class | Examples | Rationale |
| Aprotic Polar | Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Often effective for dissolving a wide range of organic compounds. |
| Protic Polar | Ethanol, Methanol | Commonly used in biological experiments; generally less toxic than DMSO or DMF. |
| Glycols | Propylene glycol, Polyethylene glycol (PEG 300/400) | Frequently used as co-solvents in formulations.[4] |
| Ethers | Tetrahydrofuran (THF), Dioxane | May be effective based on solubility data for some lignins.[2] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Can be useful for certain applications, but their volatility and toxicity require careful handling. |
| Esters | Ethyl acetate | Shown to be a good solvent for some acetylated lignins.[2] |
Experimental Protocols
Protocol 1: General Method for Solubility Determination
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Accurately weigh a small amount of this compound (e.g., 1 mg) into a clear glass vial.
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Add a measured volume of the test solvent (e.g., 100 µL) to the vial.
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Vortex the mixture vigorously for 1-2 minutes.
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If the solid is not fully dissolved, place the vial in an ultrasonic bath for 10-15 minutes. Gentle warming (e.g., to 37°C) can be applied concurrently.[1]
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Visually inspect the solution against a light and dark background for any undissolved particles.
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If the compound has dissolved completely, add another known weight of this compound and repeat the process until saturation is reached (i.e., solid material remains undissolved).
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The solubility can then be expressed in mg/mL or as a molar concentration.
Protocol 2: Preparation of a Cyclodextrin-Complexed Formulation
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Prepare a solution of a suitable cyclodextrin (e.g., HP-β-CD) in your desired aqueous buffer. A common starting concentration is 10-20% (w/v).
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Prepare a concentrated stock solution of this compound in a water-miscible organic solvent (e.g., ethanol).
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Slowly add the this compound stock solution to the cyclodextrin solution while stirring vigorously.
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Continue stirring the mixture at room temperature for several hours or overnight to allow for complex formation.
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Filter the solution through a 0.22 µm filter to remove any uncomplexed, precipitated drug.
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The concentration of the solubilized this compound in the filtrate can be determined using a suitable analytical method, such as HPLC-UV.
Visualizations
Caption: Workflow for selecting a suitable solubilization strategy for this compound.
Caption: Hypothetical anti-inflammatory signaling pathway for this compound.
References
- 1. biocrick.com [biocrick.com]
- 2. Solubility of lignin and acetylated lignin in organic solvents :: BioResources [bioresources.cnr.ncsu.edu]
- 3. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 4. ijpbr.in [ijpbr.in]
- 5. brieflands.com [brieflands.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Illiciumlignan D Stability and Degradation Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stability and degradation of Illiciumlignan D. As a novel compound, specific stability data for this compound is not yet extensively documented in publicly available literature. Therefore, this guide offers a framework based on established principles of stability testing for new drug substances, drawing from international guidelines and common practices in natural product research.
Frequently Asked Questions (FAQs)
Q1: Where can I find specific stability data for this compound?
A: Currently, there is a lack of specific, publicly available stability and degradation data for this compound. Researchers are encouraged to perform their own stability studies following established guidelines, such as those from the International Council for Harmonisation (ICH).[1][2] This document provides a general framework for conducting such studies.
Q2: What are the typical stress conditions used in forced degradation studies for a new chemical entity like this compound?
A: Forced degradation studies, also known as stress testing, are essential to understand the intrinsic stability of a molecule.[3] Typical conditions include exposure to:
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Acidic conditions: e.g., 0.1 M HCl
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Basic conditions: e.g., 0.1 M NaOH
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Oxidative conditions: e.g., 3-30% H₂O₂
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Thermal stress: e.g., heating at various temperatures (e.g., 40°C, 60°C, 80°C)
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Photostability: Exposure to light according to ICH Q1B guidelines.[2]
Q3: How much degradation is considered appropriate in a forced degradation study?
A: The goal is to achieve meaningful degradation, typically in the range of 5-20%, to ensure that the analytical methods are stability-indicating without generating secondary degradation products that would not be seen under normal storage conditions.[4]
Q4: What analytical techniques are suitable for monitoring the stability of this compound and its degradation products?
A: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.[5][6] Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) for the identification and structural elucidation of degradation products.[7]
Q5: How should I package this compound for stability studies?
A: Stability studies should be conducted on the drug substance packaged in a container closure system that simulates the proposed packaging for storage and distribution.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No degradation observed under stress conditions. | The stress conditions (e.g., acid/base concentration, temperature, duration) may not be harsh enough. The molecule might be highly stable under the tested conditions. | Increase the severity of the stress conditions (e.g., higher acid/base concentration, higher temperature, longer exposure time). However, avoid overly harsh conditions that could lead to unrealistic degradation pathways.[4] |
| Complete degradation of this compound. | The stress conditions are too aggressive. | Reduce the severity of the stress conditions (e.g., lower concentration of stressing agent, lower temperature, shorter duration). The aim is to achieve partial degradation. |
| Multiple, poorly resolved peaks in the chromatogram. | The analytical method may not be optimized to separate all degradation products from the parent compound and each other. | Optimize the HPLC method by adjusting parameters such as the mobile phase composition, gradient, column type, and temperature to achieve better resolution. |
| Difficulty in identifying degradation products. | Insufficient data for structural elucidation. | Employ hyphenated techniques like LC-MS/MS to obtain molecular weight and fragmentation data for the unknown peaks.[7] Isolation and subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary for definitive structural confirmation. |
| Inconsistent results between batches. | Variability in the purity of the starting material or inconsistencies in the experimental procedure. | Ensure that a well-characterized, pure batch of this compound is used for the studies. Standardize all experimental parameters, including solution preparation, incubation times, and analytical procedures. |
Experimental Protocols
General Protocol for Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule.[2][3]
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of an acid solution (e.g., 0.1 M HCl). Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of a base solution (e.g., 0.1 M NaOH). Incubate at room temperature or a slightly elevated temperature for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3% H₂O₂). Keep the mixture at room temperature for a defined period.
-
Thermal Degradation: Expose the solid drug substance to dry heat in an oven at a specific temperature (e.g., 80°C) for a defined period. Also, heat the stock solution under reflux.
-
Photolytic Degradation: Expose the solid drug substance and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
Example Stability-Indicating HPLC Method Development
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Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
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Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound.
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Quantitative Data Summary
The following table is a template for summarizing the results of forced degradation studies.
| Stress Condition | Duration (hours) | This compound Assay (%) | Number of Degradation Products | Major Degradation Product (% Peak Area) |
| 0.1 M HCl (60°C) | 2 | |||
| 8 | ||||
| 24 | ||||
| 0.1 M NaOH (RT) | 2 | |||
| 8 | ||||
| 24 | ||||
| 3% H₂O₂ (RT) | 2 | |||
| 8 | ||||
| 24 | ||||
| Thermal (80°C, solid) | 24 | |||
| 72 | ||||
| Photolytic | 1.2 million lux hours |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. fda.gov [fda.gov]
- 2. scispace.com [scispace.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of lignans by liquid chromatography-electrospray ionization ion-trap mass spectrometry. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Illiciumlignan D Dosage for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of Illiciumlignan D for in vitro assays. The information is presented in a question-and-answer format to directly address potential issues and provide clear guidance for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential biological activities?
This compound is a type of lignan, a class of polyphenolic compounds found in plants of the Illicium genus. Lignans from Illicium species have been investigated for various biological activities, most notably for their anti-inflammatory properties.[1][2] While specific data on this compound is limited, related lignans from Illicium dunnianum have demonstrated inhibitory effects on the production of inflammatory mediators like prostaglandin E2 (PGE2) and nitric oxide (NO) in vitro.[1]
Q2: What is a good starting concentration range for this compound in in vitro assays?
For initial experiments, a concentration range of 1 µM to 100 µM is recommended. This range is based on studies of other lignans isolated from Illicium dunnianum, where IC50 values for the inhibition of PGE2 and NO production in RAW264.7 macrophages were observed to be between 10 µM and 60 µM for the most active compounds.[1][3] A broad dose-response curve should be performed to determine the optimal concentration for your specific cell type and assay.
Q3: How should I prepare a stock solution of this compound?
Due to the lipophilic nature of many lignans, this compound is likely to have low solubility in aqueous solutions.[4] Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).
-
Recommended Procedure:
-
Dissolve this compound powder in 100% DMSO to create a stock solution of 10-50 mM.
-
To ensure complete dissolution, you may need to gently warm the solution and vortex it.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
When preparing working solutions, dilute the DMSO stock directly into the cell culture medium. Ensure the final concentration of DMSO in the culture medium is below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced cytotoxicity.[4] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Q4: What are the potential mechanisms of action for this compound's anti-inflammatory effects?
While the precise mechanism of this compound is yet to be fully elucidated, many anti-inflammatory lignans exert their effects by modulating key signaling pathways involved in inflammation. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are common targets for lignans.[5][6][7] These pathways regulate the expression of pro-inflammatory cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are responsible for the production of PGE2 and NO, respectively.[5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect of this compound | 1. Concentration too low: The compound may not be potent enough at the tested concentrations. 2. Compound precipitation: The compound may have precipitated out of the culture medium due to low solubility. 3. Compound degradation: The compound may be unstable in the culture medium over the incubation period. | 1. Perform a wider dose-response study with concentrations up to 100 µM or higher, if solubility permits. 2. Visually inspect the culture wells for any precipitate after adding the compound. Prepare fresh dilutions from the DMSO stock for each experiment. Consider using a lower final concentration or a different solvent system if precipitation persists. 3. Minimize the exposure of the compound to light and elevated temperatures. Test the stability of the compound in the medium over time using analytical methods if possible. |
| High variability between replicate wells | 1. Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable responses. 2. Inaccurate compound dilution: Errors in pipetting can lead to different final concentrations in replicate wells. 3. Edge effects in multi-well plates: Wells on the perimeter of the plate can experience different environmental conditions (e.g., evaporation), leading to variability. | 1. Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. 2. Prepare a master mix of the diluted compound and then aliquot it into the replicate wells. 3. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or medium to maintain a humidified environment. |
| Increased cell death in treated wells (compared to vehicle control) | 1. Cytotoxicity of the compound: this compound may be cytotoxic at higher concentrations. 2. High DMSO concentration: The final concentration of DMSO in the culture medium may be too high. | 1. Perform a cytotoxicity assay (e.g., MTT, LDH) in parallel with your functional assay to determine the non-toxic concentration range of this compound. 2. Ensure the final DMSO concentration is below 0.1%. If higher concentrations of the compound are needed, consider preparing a more concentrated DMSO stock solution. |
Quantitative Data Summary
The following table summarizes the reported anti-inflammatory activity of lignans isolated from Illicium dunnianum in LPS-stimulated RAW264.7 macrophages. This data can be used as a reference for designing experiments with this compound.
| Compound | Assay | IC50 (µM) |
| Compound 16 (a lignan from I. dunnianum) | PGE2 Inhibition | 18.41 |
| Compound 17 (a lignan from I. dunnianum) | PGE2 Inhibition | 10.84 |
| Compound 20 (a lignan from I. dunnianum) | PGE2 Inhibition | 50.58 |
| Compound 16 (a lignan from I. dunnianum) | NO Inhibition | 53.09 |
Data extracted from Ma et al., 2021.[1]
Experimental Protocols
Protocol 1: Determination of Cytotoxicity using the MTT Assay
This protocol is to assess the cytotoxic effect of this compound on a chosen cell line (e.g., RAW264.7 macrophages).
Materials:
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Cell line of interest (e.g., RAW264.7)
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Complete culture medium
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This compound
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DMSO
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium from your DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
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Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
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Incubate the plate for the desired treatment duration (e.g., 24 hours).
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Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
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After the incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
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Read the absorbance at 570 nm using a microplate reader.
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Calculate cell viability as a percentage of the untreated control.
Protocol 2: Measurement of Nitric Oxide (NO) Production
This protocol measures the inhibitory effect of this compound on NO production in LPS-stimulated macrophages (e.g., RAW264.7).
Materials:
-
RAW264.7 cells
-
Complete culture medium
-
This compound
-
DMSO
-
Lipopolysaccharide (LPS)
-
96-well cell culture plates
-
Griess Reagent System
-
Sodium nitrite standard
-
Microplate reader
Procedure:
-
Seed RAW264.7 cells into a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of complete medium and incubate for 24 hours.
-
Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include wells with cells only, cells with LPS only, and cells with this compound only as controls.
-
After incubation, collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (Part II of Griess Reagent) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm within 30 minutes.
-
Generate a standard curve using the sodium nitrite standard to determine the nitrite concentration in the samples.
Protocol 3: Measurement of Prostaglandin E2 (PGE2) Production
This protocol measures the inhibitory effect of this compound on PGE2 production in LPS-stimulated macrophages (e.g., RAW264.7).
Materials:
-
RAW264.7 cells
-
Complete culture medium
-
This compound
-
DMSO
-
Lipopolysaccharide (LPS)
-
24-well cell culture plates
-
PGE2 ELISA kit
-
Microplate reader
Procedure:
-
Seed RAW264.7 cells into a 24-well plate at an appropriate density and incubate for 24 hours.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
After incubation, collect the culture supernatants and centrifuge to remove any cell debris.
-
Perform the PGE2 ELISA according to the manufacturer's instructions. This typically involves adding the supernatants and standards to a pre-coated plate, followed by the addition of detection antibodies and substrate.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of PGE2 in the samples based on the standard curve.
Visualizations
Caption: Experimental workflow for optimizing this compound dosage.
Caption: Putative anti-inflammatory signaling pathway of this compound.
Caption: Troubleshooting decision tree for in vitro assays.
References
- 1. Illiciumlignans G–O from the leaves of Illicium dunnianum and their anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Illiciumlignans G–O from the leaves of Illicium dunnianum and their anti-inflammatory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. Targeting NF-κB pathway by dietary lignans in inflammation: expanding roles of gut microbiota and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Illicium verum extract inhibits TNF-α- and IFN-γ-induced expression of chemokines and cytokines in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Illiciumlignan D and Related Compounds
Welcome to the technical support center for the synthesis of Illiciumlignan D and its analogues. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of these complex natural products.
Frequently Asked Questions (FAQs)
Q1: What are the main strategic challenges in the total synthesis of Illiciumlignans?
A1: The primary challenges in the synthesis of Illiciumlignans and related natural products revolve around their structural complexity, which includes stereochemically dense cores and multiple functional groups. Key hurdles include achieving high yields, ensuring scalability, and managing the intricate purification of intermediates and the final product.[1][2][3] The development of efficient synthetic routes often requires novel methodologies to overcome these inherent difficulties.[3]
Q2: Why is purification of lignan natural products and their intermediates often difficult?
A2: The purification of complex molecules like lignans can be challenging due to several factors. Intermediates in a multi-step synthesis may have similar polarities, making chromatographic separation difficult. Furthermore, some intermediates may be unstable or prone to degradation under purification conditions.[1][2] The low concentration of the desired product in a mixture of byproducts also complicates isolation.[2]
Troubleshooting Guides
This section provides troubleshooting for key reaction types that are often employed in the synthesis of this compound and related structures.
Ortho-Lithiation Reactions
Ortho-lithiation is a powerful tool for the functionalization of aromatic rings, but it is sensitive to reaction conditions.
Q: My ortho-lithiation reaction is failing or giving very low yields. What are the common causes?
A: Failure of an ortho-lithiation reaction, often indicated by the recovery of starting material after a D2O quench, can stem from several factors.[4] Incomplete deprotonation is a common issue.[4] Solubility of the starting material at low temperatures, such as -78 °C, can also be a problem.[4]
Troubleshooting Steps:
-
Reagent Quality: Ensure your organolithium reagent (e.g., n-BuLi, s-BuLi) is fresh and has been properly stored. It is best practice to titrate the organolithium solution to determine its exact concentration.[4]
-
Reaction Conditions: Strictly anhydrous and inert conditions are crucial. Ensure all glassware is flame-dried and the reaction is performed under a positive pressure of an inert gas like argon or nitrogen.
-
Temperature: While many lithiations are performed at -78 °C to prevent side reactions, some substrates may require higher temperatures for efficient deprotonation.[4]
-
Additives: The addition of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break down organolithium aggregates and accelerate the lithiation.[5]
-
Excess Base: Directed ortho-metalation reactions often require a significant excess of the organolithium base, sometimes up to five equivalents, due to the formation of aggregates that consume the base.[6]
Suzuki-Miyaura Coupling
This cross-coupling reaction is essential for the formation of biaryl linkages present in many lignans.
Q: My Suzuki-Miyaura coupling is not proceeding to completion, and I observe significant amounts of starting materials.
A: Low or no yield in a Suzuki-Miyaura coupling can be attributed to issues with the catalyst, reagents, or reaction conditions.[7][8]
Troubleshooting Steps:
-
Catalyst Activity: The palladium catalyst, such as Pd(PPh₃)₄, can degrade over time. Use a fresh batch of catalyst. The active Pd(0) species may not be generated efficiently from the precatalyst.[7]
-
Ligand Choice: For less reactive aryl chlorides, specialized, bulky, and electron-rich phosphine ligands may be required to facilitate the oxidative addition step.[7]
-
Base: The choice and quality of the base are critical. Ensure the base is finely powdered and anhydrous. Sometimes, a small amount of water is necessary for reactions using K₃PO₄.[9]
-
Oxygen: The presence of oxygen can lead to the homocoupling of boronic acids and deactivate the catalyst.[8] Thoroughly degas all solvents and reagents.
-
Boronic Acid Quality: Boronic acids can dehydrate to form boroxines, which are less reactive. Using the corresponding boronic ester can sometimes be beneficial.[8]
| Parameter | Recommended Condition | Troubleshooting Action |
| Catalyst | 1-5 mol% Pd(PPh₃)₄ | Use fresh catalyst; screen other Pd sources (e.g., Pd(dppf)Cl₂) |
| Base | 2-3 eq. K₂CO₃, Cs₂CO₃, or K₃PO₄ | Use freshly ground, anhydrous base; try a different base |
| Solvent | Toluene, Dioxane, THF (often with water) | Ensure solvent is rigorously degassed |
| Temperature | 80-110 °C | Optimize temperature; lower temperatures may reduce side reactions |
Dearomatization Reactions
Dearomatization is a key strategy for building three-dimensional complexity from flat aromatic precursors.
Q: My dearomatization reaction is resulting in a complex mixture of products or low yield.
A: Dearomatization reactions can be challenging due to the high energy barrier required to disrupt aromaticity.[10][11] This can lead to a lack of selectivity and the formation of multiple products.
Troubleshooting Steps:
-
Reaction Type: The success of a dearomatization reaction is highly dependent on the chosen method (e.g., oxidative, reductive, transition-metal-catalyzed). Ensure the chosen method is appropriate for the substrate.
-
Reaction Conditions: These reactions are often sensitive to conditions. For oxidative dearomatizations, the choice of oxidant is critical. For transition-metal-catalyzed processes, the ligand and metal source play a crucial role in selectivity.[12]
-
Substrate Design: The electronic nature of the aromatic ring is important. Electron-deficient arenes are often better substrates for nucleophilic dearomatization.[13]
Intramolecular Radical Cyclization
This type of reaction is useful for forming cyclic structures, but is highly dependent on kinetics.
Q: My intramolecular radical cyclization is yielding the uncyclized reduced product instead of the desired cyclic compound.
A: The formation of a reduced, non-cyclized product indicates that the rate of hydrogen atom transfer to the initial radical is faster than the rate of the desired intramolecular cyclization.[14]
Troubleshooting Steps:
-
Concentration: Intramolecular reactions are favored at high dilution (typically 0.01 M to 0.05 M) to minimize intermolecular side reactions.[14][15]
-
Initiator: Ensure the radical initiator (e.g., AIBN) is fresh and the reaction temperature is sufficient for its decomposition to generate radicals.[14]
-
Radical Inhibitors: Oxygen is a potent radical inhibitor. The reaction must be thoroughly degassed and maintained under an inert atmosphere.[14]
-
Ring Size: The rate of cyclization is highly dependent on the size of the ring being formed, with 5- and 6-membered rings being the most favorable.[15][16]
Experimental Protocols
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general guideline and should be optimized for specific substrates.
-
Reaction Assembly: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum backfilling with argon or nitrogen.
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1 v/v dioxane/water) via syringe to achieve a substrate concentration of 0.1–0.2 M.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%).
-
Reaction Execution: Place the flask in a preheated oil bath (e.g., 90 °C) and stir vigorously. Monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can then be purified by flash column chromatography.[8]
Visualizations
Caption: Troubleshooting workflow for low-yield ortho-lithiation reactions.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Natural product synthesis at the interface of chemistry and biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges in natural product-based drug discovery assisted with in silico-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.glchemtec.ca [blog.glchemtec.ca]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Why do ortho lithiation reactions require a huge excess of butyllithium? | News | Chemistry World | Chemistry World [chemistryworld.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Shaping Molecular Landscapes: Recent Advances, Opportunities, and Challenges in Dearomatization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of Transition-Metal-Catalyzed Dearomatization Reactions [jstage.jst.go.jp]
- 13. bioengineer.org [bioengineer.org]
- 14. benchchem.com [benchchem.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Radical cyclization - Wikipedia [en.wikipedia.org]
Minimizing batch-to-batch variability of Illiciumlignan D
Disclaimer: Scientific literature specifically detailing the experimental optimization and batch-to-batch variability of Illiciumlignan D is limited. Therefore, this guide is based on established principles of natural product chemistry, protocols for closely related lignans from the Illicium genus, and general best practices for phytochemical research. The provided quantitative data and protocols are illustrative and should be adapted and validated for specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound is a lignan compound that can be isolated from plants of the Illicium genus. Lignans as a class are recognized for a variety of biological activities.[1] While specific research on this compound is not widely published, related lignans from Illicium species have demonstrated anti-inflammatory and antioxidant properties.[1] These compounds are of interest to researchers in drug development for their potential therapeutic benefits, particularly in areas like liver health, metabolic function, and immune response.[1]
Q2: From which plant sources is this compound typically isolated?
This compound and other related lignans are found in various species of the Illicium genus, which belongs to the family Magnoliaceae.[1] Phytochemical studies have successfully isolated numerous lignans from the leaves, fruits, and roots of species like Illicium dunnianum and Illicium verum (Star Anise).[1][2] The concentration and specific profile of lignans can vary significantly between different plant parts (leaves, fruits, stems) and species.
Q3: What are the main causes of batch-to-batch variability when working with this compound?
Batch-to-batch variability in natural products like this compound can be attributed to several factors throughout the entire workflow:
-
Raw Material Variation: The genetic makeup of the plant, geographical location, climate, harvest time, and post-harvest storage conditions can significantly alter the concentration of lignans.[3]
-
Extraction Process: Inconsistencies in solvent polarity, temperature, extraction time, and the ratio of solvent to raw material can lead to different yields and impurity profiles.
-
Purification Protocol: Variations in chromatography conditions (column type, mobile phase, flow rate) can affect the purity and recovery of the final compound.
-
Compound Stability: this compound, like many phenolic compounds, may be susceptible to degradation from exposure to light, high temperatures, oxygen, and extreme pH conditions during processing and storage.[4][5]
Troubleshooting Guide
Issue 1: Low Yield of this compound
Q: My extraction process is resulting in a very low yield of the target compound. What factors can I investigate to improve the yield?
A: Low yield is a common issue in natural product isolation. A systematic approach to optimizing your extraction and purification process is crucial. Consider the following factors:
-
Plant Material:
-
Source and Part: Ensure you are using the correct plant species and part (e.g., leaves, fruits) that is reported to be rich in the desired lignans. Research suggests leaves can be a good source of various Illicium lignans.[1]
-
Quality: The material should be properly dried and stored to prevent degradation of phytochemicals. High moisture content can promote microbial growth and enzymatic degradation.[6]
-
-
Extraction Solvent and Method:
-
Solvent Polarity: Lignans are generally medium-polarity compounds. The choice of solvent is critical. Methanol and ethanol, often in aqueous solutions (e.g., 50-70% ethanol), are effective for extracting lignans.[1][7] Using a solvent of inappropriate polarity can result in poor extraction efficiency.
-
Extraction Technique: While maceration can be used, heat reflux extraction or ultrasound-assisted extraction (UAE) can significantly improve efficiency and reduce extraction time.[1][8] However, be mindful that excessive heat can degrade some compounds.
-
-
Purification Losses:
-
Multiple Steps: Each purification step (e.g., liquid-liquid partitioning, multiple chromatography columns) will inevitably lead to some loss of product. Minimize the number of steps where possible.
-
Chromatography Conditions: Unoptimized chromatography can lead to poor separation and loss of the target compound. Ensure your column is not overloaded and the mobile phase provides good resolution.
-
Illustrative Data: Effect of Solvent on Extraction Yield
The following table provides an illustrative example of how solvent choice can impact the yield of total lignans from an Illicium species.
| Solvent System | Extraction Method | Temperature (°C) | Relative Lignan Yield (%) | Key Co-extracted Compounds |
| n-Hexane | Maceration | 25 | 10-20 | Lipids, Waxes, Essential Oils |
| Dichloromethane | Maceration | 25 | 30-45 | Less Polar Lignans, Terpenoids |
| Ethyl Acetate | Maceration | 25 | 60-75 | Lignans, Flavonoids, Phenylpropanoids |
| Methanol | Reflux | 65 | 85-100 | Broad range of Lignans, Flavonoids, Glycosides |
| 70% Ethanol (aq.) | Reflux | 78 | 90-100 | Broad range of Lignans, Flavonoids, Glycosides |
| Water | Reflux | 100 | 15-25 | Highly Polar Glycosides, Sugars, Tannins |
Note: This data is illustrative and serves as a guideline for experimental design.
Issue 2: High Levels of Impurities in the Final Product
Q: My purified this compound shows multiple peaks on HPLC analysis, indicating impurities. How can I improve the purity?
A: Achieving high purity requires a multi-step purification strategy and careful handling.
-
Initial Cleanup: Before column chromatography, perform a liquid-liquid partitioning of your crude extract. For a methanol/ethanol extract, you can evaporate the alcohol, resuspend the residue in water, and then partition sequentially with solvents of increasing polarity (e.g., hexane, ethyl acetate, n-butanol). Lignans typically partition into the ethyl acetate fraction. This removes very non-polar (lipids) and very polar (sugars, salts) impurities.
-
Chromatography Strategy:
-
Orthogonal Methods: Use multiple chromatography techniques that separate based on different principles. For example, follow up a normal-phase silica gel column with a reversed-phase C18 column.
-
Gradient Elution: In HPLC, a gradient elution (where the mobile phase composition changes over time) is generally more effective than isocratic elution for separating complex mixtures.[9]
-
Preparative HPLC: For the final polishing step, use preparative or semi-preparative HPLC with a high-resolution column to separate your target compound from closely related impurities.
-
-
Identify the Impurities:
-
Co-extracted Compounds: Illicium extracts are complex and can contain other lignans, flavonoids, phenylpropanoids, and sesquiterpenes which may have similar polarities.[1][10]
-
Adulterants: A significant concern is the potential adulteration of commercial Illicium verum with the toxic species Illicium anisatum.[2][11] Ensure proper botanical identification of your raw material.
-
Workflow for Improving Purity
Caption: A typical workflow for the extraction and purification of lignans.
Issue 3: Degradation of this compound During Storage or Analysis
Q: I suspect my compound is degrading over time, as the purity decreases upon re-analysis. What are the best practices for storage and handling?
A: Phenolic compounds like lignans can be sensitive to environmental factors. Proper storage is critical to maintain compound integrity.
-
Storage Conditions:
-
Temperature: Store the purified compound at low temperatures, ideally -20°C or -80°C for long-term storage.[4]
-
Light: Protect the compound from light by using amber vials or storing it in the dark. Lignans can be light-sensitive.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, especially if it is a solid.
-
-
Solvent Choice for Storage:
-
If storing in solution, use a stable, aprotic solvent if possible. If using protic solvents like methanol, ensure they are high-purity and degassed. Avoid acidic conditions for long-term storage, as some lignans can be acid-labile.[3]
-
-
Handling:
-
Minimize freeze-thaw cycles. Prepare aliquots of your stock solution to avoid repeatedly warming the main stock.
-
Use high-purity solvents for all analytical work to avoid introducing contaminants that could catalyze degradation.
-
Illustrative Data: Stability of a Lignan Under Various Conditions
This table illustrates the potential degradation of a lignan over 6 months, based on general stability studies of related compounds.
| Storage Condition | Form | Purity after 1 Month (%) | Purity after 3 Months (%) | Purity after 6 Months (%) |
| Room Temp (25°C), Light | Solid | 97 | 92 | 85 |
| Room Temp (25°C), Dark | Solid | 99 | 98 | 96 |
| Refrigerated (4°C), Dark | Solid | >99 | 99 | 98 |
| Frozen (-20°C), Dark | Solid | >99 | >99 | >99 |
| In Methanol, 4°C, Dark | Solution | 99 | 97 | 94 |
| In DMSO, -20°C, Dark | Solution | >99 | >99 | 99 |
Note: This data is illustrative. Stability studies should be performed specifically for this compound.
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation of Lignans from Illicium Leaves
-
Preparation: Air-dry fresh leaves of the Illicium species in the shade. Once fully dried, grind the leaves into a coarse powder.
-
Extraction:
-
Macerate 1 kg of the powdered leaves in 5 L of 70% aqueous ethanol at room temperature for 24 hours with occasional stirring.
-
Filter the mixture and repeat the extraction on the plant residue two more times.
-
Alternatively, for higher efficiency, perform a heat reflux extraction with 70% ethanol for 2-3 hours, repeating the process three times.
-
-
Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Partitioning:
-
Suspend the crude extract in 1 L of distilled water.
-
Transfer the aqueous suspension to a separatory funnel and partition three times with an equal volume of n-hexane. Discard the n-hexane layer (this removes lipids and other non-polar compounds).
-
Partition the remaining aqueous layer three times with an equal volume of ethyl acetate.
-
Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.
-
-
Final Concentrate: Evaporate the dried ethyl acetate fraction under reduced pressure to yield a lignan-enriched extract.
Protocol 2: HPLC-UV Method for Quantification of this compound
-
Instrumentation: An HPLC system equipped with a UV-Vis detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid (for better peak shape).
-
Solvent B: Acetonitrile or Methanol.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm (a common wavelength for lignans).[12]
-
Injection Volume: 10 µL.
-
Gradient Program (Illustrative):
-
0-5 min: 20% B
-
5-35 min: 20% to 80% B (linear gradient)
-
35-40 min: 80% to 100% B
-
40-45 min: Hold at 100% B
-
45-50 min: 100% to 20% B (return to initial conditions)
-
50-55 min: Re-equilibration at 20% B
-
-
-
Quantification:
-
Prepare a stock solution of a purified this compound reference standard of known concentration.
-
Create a calibration curve by making serial dilutions of the stock solution and injecting them into the HPLC.
-
Plot the peak area against the concentration to generate a linear regression curve.
-
Prepare the sample for analysis by dissolving a known weight of the extract or purified compound in the mobile phase, filtering it through a 0.45 µm filter, and injecting it.
-
Calculate the concentration in the sample by using the regression equation from the calibration curve.
-
Signaling Pathway
Potential Anti-Inflammatory Mechanism of Illicium Lignans
Several lignans isolated from Illicium species have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophages stimulated with lipopolysaccharide (LPS). A plausible mechanism for this activity is the inhibition of the NF-κB signaling pathway.
Caption: Plausible inhibition of the NF-κB pathway by this compound.
References
- 1. Illiciumlignans G–O from the leaves of Illicium dunnianum and their anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stability and Bioaccessibility of Lignans in Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. penerbit.uthm.edu.my [penerbit.uthm.edu.my]
- 8. Optimized Ultrasound-Assisted Extraction of Lignans from Linum Species with Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Detection of Illicium anisatum as adulterant of Illicium verum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Bioavailability of Illiciumlignan D
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Illiciumlignan D. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its bioavailability a concern?
A1: this compound is a lignan compound isolated from plants of the Illicium genus, such as Star Anise (Illicium verum).[1][2][3] Lignans are a class of polyphenolic compounds known for their various biological activities.[1][2][4] However, like many other lignans, this compound is presumed to have low oral bioavailability due to its poor aqueous solubility and potential for significant first-pass metabolism.[4] This limits its therapeutic potential when administered orally.
Q2: What are the primary factors limiting the oral bioavailability of this compound?
A2: The primary factors limiting the oral bioavailability of this compound are likely:
-
Poor Aqueous Solubility: As a lipophilic molecule, this compound is expected to have low solubility in the aqueous environment of the gastrointestinal tract, which is a prerequisite for absorption. While specific data is limited, a product datasheet for this compound lists its solubility as "N/A," which is common for poorly soluble compounds.
-
Low Intestinal Permeability: The ability of the molecule to pass through the intestinal epithelium into the bloodstream may be limited.
-
First-Pass Metabolism: this compound may be extensively metabolized by enzymes in the intestine and liver (e.g., cytochrome P450 enzymes) before it reaches systemic circulation.[5]
Q3: What are the most promising formulation strategies to enhance the bioavailability of this compound?
A3: Several formulation strategies can be employed to overcome the poor solubility and enhance the bioavailability of this compound. These include:
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix to improve its dissolution rate.[6]
-
Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range, which can enhance the solubility and absorption of lipophilic drugs.
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the lipophilic this compound molecule, forming a complex with a hydrophilic exterior that improves its solubility.
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs by presenting them in a solubilized form.
Troubleshooting Guides
Issue 1: Low In Vitro Dissolution Rate of this compound Formulation
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Polymer Screening for Solid Dispersion | Screen a variety of hydrophilic polymers with different properties (e.g., PVP K30, HPMC, Soluplus®) at various drug-to-polymer ratios. | Identification of an optimal polymer and ratio that enhances the dissolution rate by maintaining the drug in an amorphous state. |
| Incorrect Solvent System for Formulation | For solvent-based methods, ensure that both the drug and the carrier are soluble in the chosen solvent or solvent mixture. | A clear solution before solvent evaporation, leading to a more uniform and stable solid dispersion. |
| Phase Separation or Crystallization in Formulation | Characterize the solid-state properties of the formulation using techniques like PXRD and DSC to confirm an amorphous state. | An amorphous formulation with no evidence of drug crystallinity, which is crucial for enhanced dissolution. |
| Insufficient Surfactant in Nanoemulsion | Optimize the concentration and type of surfactant (e.g., Tween 80, Cremophor EL) to ensure proper emulsification and stability. | A stable nanoemulsion with a small and uniform droplet size, leading to improved drug release. |
Issue 2: High Variability in In Vivo Pharmacokinetic Data
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Food Effect | Standardize the feeding conditions of the animal model (e.g., fasted vs. fed state) during pharmacokinetic studies. | Reduced variability in drug absorption and more consistent pharmacokinetic profiles. |
| Inadequate Formulation Stability in GI Fluids | Test the stability of your formulation in simulated gastric and intestinal fluids to ensure it does not prematurely degrade or precipitate. | A formulation that protects the drug and releases it at the desired site of absorption. |
| Enterohepatic Recirculation | Consider a longer sampling period in your pharmacokinetic study to capture potential secondary peaks in the plasma concentration-time profile. | A more accurate determination of the drug's elimination half-life and overall exposure. |
| Inter-animal Variability in Metabolism | Increase the number of animals per group to improve the statistical power of the study. | A clearer understanding of the pharmacokinetic parameters and reduced influence of individual metabolic differences. |
Quantitative Data Summary
Table 1: Hypothetical Pharmacokinetic Parameters of this compound and its Enhanced Formulations in Rats (Oral Administration)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| This compound (Aqueous Suspension) | 50 | 150 ± 35 | 2.0 ± 0.5 | 600 ± 120 | 100 (Reference) |
| This compound (Solid Dispersion) | 50 | 600 ± 110 | 1.0 ± 0.3 | 2400 ± 450 | 400 |
| This compound (Nanoemulsion) | 50 | 950 ± 180 | 0.75 ± 0.2 | 3800 ± 600 | 633 |
Table 2: In Vitro Dissolution of this compound Formulations
| Formulation | Time (min) | % Drug Released (Mean ± SD) |
| This compound (Pure Drug) | 15 | 5 ± 1.2 |
| 30 | 8 ± 2.5 | |
| 60 | 12 ± 3.1 | |
| 120 | 15 ± 4.0 | |
| This compound (Solid Dispersion) | 15 | 45 ± 5.2 |
| 30 | 70 ± 6.8 | |
| 60 | 92 ± 4.5 | |
| 120 | 98 ± 2.1 | |
| This compound (Nanoemulsion) | 15 | 60 ± 7.1 |
| 30 | 85 ± 8.0 | |
| 60 | 99 ± 1.5 | |
| 120 | 99 ± 1.2 |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
-
Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30) in a suitable organic solvent (e.g., ethanol or a mixture of dichloromethane and methanol) in a round-bottom flask. A typical drug-to-polymer ratio to start with is 1:4 (w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure. Continue evaporation until a thin, dry film is formed on the flask's inner surface.
-
Drying: Place the flask in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the solid dispersion from the flask, and gently mill it into a fine powder using a mortar and pestle. Sieve the powder to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and solid-state properties (PXRD and DSC).
Protocol 2: Preparation of this compound Nanoemulsion by High-Pressure Homogenization
-
Phase Preparation:
-
Oil Phase: Dissolve this compound in a suitable oil (e.g., medium-chain triglycerides) with the aid of a lipid-soluble surfactant (e.g., Span 80).
-
Aqueous Phase: Dissolve a water-soluble surfactant (e.g., Tween 80) in deionized water.
-
-
Pre-emulsion Formation: Coarsely mix the oil phase and aqueous phase using a high-shear mixer for 5-10 minutes to form a pre-emulsion.
-
Homogenization: Pass the pre-emulsion through a high-pressure homogenizer at a specified pressure (e.g., 15,000 psi) for a set number of cycles (e.g., 5-10 cycles).
-
Characterization: Characterize the resulting nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, and drug entrapment efficiency.
Protocol 3: In Vitro Permeability Assay using Caco-2 Cell Monolayers
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 cell monolayer to ensure its integrity.
-
Permeability Study:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution).
-
Add the this compound formulation (dissolved in transport buffer) to the apical (AP) side of the monolayer.
-
At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL) side.
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To assess active efflux, perform the experiment in the reverse direction (BL to AP).
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to determine the rate of transport across the cell monolayer.
Visualizations
Caption: Workflow for enhancing the bioavailability of this compound.
Caption: Factors affecting the oral absorption of this compound.
References
- 1. Pharmacokinetics and bioavailability of plant lignan 7-hydroxymatairesinol and effects on serum enterolactone and clinical symptoms in postmenopausal women: a single-blinded, parallel, dose-comparison study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The fate of flaxseed-lignans after oral administration: A comprehensive review on its bioavailability, pharmacokinetics, and food design strategies for optimal application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro metabolism of isoliquiritigenin by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Illiciumlignan D interference in biochemical assays
Welcome to the technical support center for Illiciumlignan D. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and mitigate potential interference of this compound in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: My positive control activity is decreasing in the presence of this compound. Is this expected?
A1: A decrease in the signal of your positive control in the presence of this compound could indicate assay interference. Lignans, the class of compounds this compound belongs to, can exhibit antioxidant and redox-modulating properties. This can be a source of interference in assays that are sensitive to the redox environment. It is also possible that this compound is directly inhibiting your target protein. To distinguish between true inhibition and assay interference, we recommend performing several control experiments.
Q2: I am observing a high background signal in my fluorescence-based assay when this compound is present. What could be the cause?
A2: High background in fluorescence-based assays can be caused by the intrinsic fluorescence (autofluorescence) of the test compound.[1][2] Small molecules, like this compound, can absorb light at the excitation wavelength and emit light in the detection range of the assay, leading to a false-positive signal.[2][3] We recommend running a control experiment with this compound in the assay buffer without the target protein or substrate to measure its intrinsic fluorescence.
Q3: Could this compound be quenching the signal in my fluorescence resonance energy transfer (FRET) assay?
A3: Yes, signal quenching is a potential mechanism of interference.[2] A compound can absorb the light emitted by the donor fluorophore or the acceptor fluorophore, leading to a decrease in the measured signal.[2] This can be misinterpreted as biological activity. To investigate this, you can perform a control experiment measuring the fluorescence of the donor and acceptor fluorophores separately in the presence of this compound.
Q4: My luciferase reporter assay is showing variable results with this compound. Why might this be happening?
A4: Compounds can directly inhibit or stabilize reporter enzymes like luciferase, leading to misleading results in cell-based assays.[4][5][6][7] This interference is independent of the intended biological pathway being studied.[4][5][6] To test for this, you can perform a cell-free experiment with purified luciferase and this compound to see if it directly affects enzyme activity.
Troubleshooting Guides
Problem 1: Apparent Inhibition in a Redox-Sensitive Assay
If you observe what appears to be inhibition by this compound in an assay that involves redox chemistry (e.g., assays measuring NADPH/NADH, reactive oxygen species, or using redox-sensitive dyes), it is crucial to rule out interference from its antioxidant properties.
Troubleshooting Workflow:
Caption: Workflow to troubleshoot suspected redox interference.
Experimental Protocol: DPPH Assay
This protocol assesses the antioxidant activity of this compound.
-
Reagents:
-
This compound stock solution (in DMSO)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 100 µM)
-
Ascorbic acid (positive control)
-
Methanol (vehicle control)
-
96-well microplate
-
-
Procedure:
-
Add 2 µL of this compound at various concentrations (e.g., 1 µM to 100 µM) to the wells of the microplate.
-
Add 2 µL of ascorbic acid and methanol to control wells.
-
Add 198 µL of DPPH solution to all wells.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Data Analysis:
-
Calculate the percentage of DPPH scavenging activity. A decrease in absorbance indicates antioxidant activity.
-
Quantitative Data Summary (Hypothetical):
| Compound | IC50 (DPPH Scavenging) |
| This compound | 15.2 µM |
| Ascorbic Acid | 5.8 µM |
Problem 2: Suspected Fluorescence Interference
If you are using a fluorescence-based assay and observe unexpected results, it is important to check for autofluorescence or quenching by this compound.
Troubleshooting Workflow:
Caption: Workflow to identify fluorescence interference.
Experimental Protocol: Autofluorescence and Quenching Controls
-
Reagents:
-
This compound stock solution (in DMSO)
-
Assay buffer
-
Fluorophore used in the primary assay
-
96-well black microplate (for fluorescence)
-
-
Autofluorescence Procedure:
-
Add this compound at relevant assay concentrations to the wells.
-
Add assay buffer to a final volume matching your primary assay.
-
Read the fluorescence at the same excitation and emission wavelengths used in your primary assay.
-
-
Quenching Procedure:
-
Add the fluorophore at the concentration used in your primary assay to the wells.
-
Add this compound at various concentrations.
-
Add assay buffer to the final volume.
-
Read the fluorescence and compare the signal to wells containing only the fluorophore.
-
Quantitative Data Summary (Hypothetical):
| This compound (µM) | Autofluorescence (RFU) | % Quenching of Fluorescein (5 µM) |
| 1 | 50 | 2% |
| 10 | 520 | 18% |
| 100 | 4800 | 65% |
Problem 3: Potential Reporter Enzyme Inhibition
If your reporter gene assay (e.g., luciferase, beta-lactamase) shows altered activity with this compound, direct inhibition of the reporter enzyme should be investigated.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting reporter enzyme inhibition.
Experimental Protocol: Cell-Free Luciferase Inhibition Assay
-
Reagents:
-
This compound stock solution (in DMSO)
-
Purified firefly luciferase
-
Luciferin substrate
-
Assay buffer (as recommended by luciferase supplier)
-
96-well white, opaque microplate
-
-
Procedure:
-
Add this compound at various concentrations to the wells.
-
Add purified luciferase to the wells and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the luciferin substrate.
-
Immediately measure luminescence using a plate reader.
-
Quantitative Data Summary (Hypothetical):
| Compound | Luciferase Inhibition IC50 |
| This compound | 25.7 µM |
| Known Luciferase Inhibitor | 2.1 µM |
By following these troubleshooting guides and considering the potential for these common interference mechanisms, researchers can more accurately interpret their data when working with this compound and other small molecules.
References
- 1. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Post-transcriptional Inhibition of Luciferase Reporter Assays by the Nod-like Receptor Proteins NLRX1 and NLRC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Specific Mechanism for Non-Specific Activation in Reporter-Gene Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Refining Analytical Methods for Illiciumlignan D Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods for the detection and quantification of Illiciumlignan D. The methodologies and data presented are based on established analytical techniques for lignans, particularly those isolated from the Illicium genus. While direct analytical methods for this compound are not extensively published, the principles and troubleshooting strategies outlined here for structurally similar compounds will serve as a valuable starting point for method development and optimization.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial HPLC-UV conditions for the analysis of this compound?
A1: For initial screening and method development for this compound, a reversed-phase HPLC-UV method is recommended. Lignans are typically analyzed using a C18 column with a gradient elution of water and an organic solvent, most commonly acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[1][2] Detection is commonly performed at 280 nm, where many lignans exhibit UV absorbance.[2]
Q2: What are the advantages of using LC-MS for this compound analysis compared to HPLC-UV?
A2: LC-MS offers significantly higher sensitivity and selectivity compared to HPLC-UV.[1] This is particularly advantageous when analyzing complex matrices like plant extracts, where co-eluting compounds can interfere with the analyte of interest.[1] Mass spectrometry provides structural information based on the mass-to-charge ratio (m/z) and fragmentation patterns, which aids in the confident identification of this compound, especially when a certified reference standard is unavailable.[3] The molecular formula for this compound is reported as C25H32O10, with a molecular weight of 492.5.
Q3: How can I minimize matrix effects when analyzing this compound in plant extracts using LC-MS?
A3: Matrix effects, which can cause ion suppression or enhancement and affect quantitative accuracy, are a common challenge in LC-MS analysis of complex samples.[4][5][6] To minimize these effects, several strategies can be employed:
-
Effective Sample Preparation: Utilize solid-phase extraction (SPE) to clean up the sample and remove interfering matrix components.
-
Chromatographic Separation: Optimize the HPLC method to achieve good separation between this compound and co-eluting matrix components.
-
Dilution: Diluting the sample can reduce the concentration of interfering compounds.[6]
-
Use of an Internal Standard: A stable isotope-labeled internal standard is ideal for compensating for matrix effects.[7] If unavailable, a structurally similar compound can be used.
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is free of the analyte to mimic the matrix effects seen in the samples.[7]
Q4: What are the typical stability issues I should be aware of when working with lignans like this compound?
A4: The stability of lignans can be influenced by factors such as temperature, pH, and light exposure. Some lignans are sensitive to acidic or alkaline conditions.[8] It is advisable to store stock solutions and extracts at low temperatures (e.g., -20°C) and protect them from light to prevent degradation.[3] For long-term storage, it is recommended to store the compound as a dry powder in a cool, dark, and dry place.
Troubleshooting Guides
HPLC-UV Analysis
| Problem | Possible Cause | Troubleshooting Action |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH- Column overload- Column degradation | - Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to improve peak symmetry.- Reduce the injection volume or sample concentration.- Replace the column with a new one. |
| No Peak or Very Small Peak | - Insufficient sample concentration- Incorrect detection wavelength- Analyte degradation | - Concentrate the sample or inject a larger volume.- Perform a UV scan of a concentrated standard to determine the optimal detection wavelength.- Prepare fresh samples and standards and ensure proper storage conditions. |
| Broad Peaks | - Low column efficiency- High dead volume in the HPLC system- Mobile phase mismatch between sample solvent and initial gradient | - Use a new or higher-efficiency column.- Check and minimize the length and diameter of tubing.- Dissolve the sample in the initial mobile phase. |
| Ghost Peaks | - Contamination in the mobile phase or injector- Carryover from a previous injection | - Use fresh, high-purity solvents and flush the system.- Implement a needle wash step in the autosampler method. |
LC-MS Analysis
| Problem | Possible Cause | Troubleshooting Action |
| Low Signal Intensity / Ion Suppression | - Matrix effects from co-eluting compounds- Inefficient ionization | - Improve sample cleanup (e.g., use SPE).- Optimize chromatographic separation to separate the analyte from the interfering matrix.- Adjust ESI source parameters (e.g., capillary voltage, gas flow, temperature).- Consider using a different ionization source, such as APCI, which can be less susceptible to matrix effects.[2] |
| Poor Reproducibility of Peak Area | - Inconsistent sample preparation- Fluctuation in the ESI source- Matrix effects | - Ensure consistent and precise sample preparation steps.- Clean and maintain the E-SI source.- Use an internal standard to normalize the data. |
| In-source Fragmentation | - High fragmentor/cone voltage | - Reduce the fragmentor or cone voltage to minimize fragmentation in the ion source. |
| Adduct Formation (e.g., [M+Na]+, [M+K]+) | - Presence of salts in the sample or mobile phase | - Use high-purity solvents and additives.- If adducts are consistent, they can be used for quantification, but protonated molecules ([M+H]+) are generally preferred. |
Experimental Protocols
General HPLC-UV Method for Lignan Analysis
This protocol provides a starting point for the analysis of this compound. Optimization will be required.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-5 min: 10-30% B
-
5-25 min: 30-70% B
-
25-30 min: 70-100% B
-
30-35 min: 100% B (hold)
-
35-36 min: 100-10% B
-
36-40 min: 10% B (hold for re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm.
-
Column Temperature: 30 °C.
General LC-MS Method for Lignan Analysis
This protocol can be adapted for the sensitive and selective analysis of this compound.
-
LC System: UHPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program: A faster gradient can often be used with UHPLC systems.
-
0-1 min: 5% B
-
1-10 min: 5-95% B
-
10-12 min: 95% B (hold)
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B (hold for re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2-5 µL.
-
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer (e.g., QTOF, Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI), positive and negative modes.
-
ESI Parameters (starting points):
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 325 °C
-
Drying Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psi
-
-
Data Acquisition: Full scan mode for initial identification and targeted MS/MS (MRM) for quantification.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of lignans using LC-MS. These values can serve as a benchmark during method validation for this compound.
| Parameter | Typical Range for Lignans | Reference |
| Limit of Detection (LOD) | 0.01 - 10 ng/mL | [9] |
| Limit of Quantification (LOQ) | 0.05 - 50 ng/mL | [9] |
| Linearity (R²) | > 0.995 | [9] |
| Recovery | 80 - 120% | [9] |
| Precision (RSD%) | < 15% | [9] |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for low signal intensity in LC-MS.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identifying the phytochemical content in Illicium verum (Star Anise) extracts prepared with different polarity solvents based on a simple maceration method | Enhanced Knowledge in Sciences and Technology [publisher.uthm.edu.my]
- 5. Identification of lignans by liquid chromatography-electrospray ionization ion-trap mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 6. biocrick.com [biocrick.com]
- 7. HPLC Separation of Mixture of D-Glucose and L-Lysine on Primesep S Column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of Illiciumlignan D
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of Illiciumlignan D, also referred to as (±)-sacidumlignan D in synthetic chemistry literature. The guidance provided is based on published total synthesis methodologies and anticipates common challenges encountered during scale-up.
Troubleshooting Guides
This section addresses specific issues that may arise during the multi-step synthesis of this compound.
Issue 1: Low Yield in Zn-mediated Barbier Reaction for Homoallylic Alcohol Formation
Question: We are experiencing a significant drop in yield for the initial Grignard-type reaction between the starting benzophenone derivative and crotyl bromide when moving to a larger scale. What are the potential causes and solutions?
Answer:
Several factors can contribute to decreased yields in scaled-up Barbier reactions. Here's a systematic troubleshooting approach:
-
Activation of Zinc: Inadequate activation of the zinc metal is a common culprit. On a larger scale, the surface area-to-volume ratio changes, and achieving uniform activation can be difficult.
-
Troubleshooting:
-
Ensure rigorous drying of glassware to exclude moisture, which deactivates the zinc surface.
-
Increase the equivalents of the activating agent (e.g., I2, TMSCl) proportionally.
-
Consider mechanical agitation or sonication during activation to ensure the entire surface of the zinc is treated.
-
-
-
Reaction Initiation: Difficulty in initiating the reaction is common.
-
Troubleshooting:
-
Apply gentle heating at the beginning of the reaction to initiate it, then maintain the optimal temperature.
-
Add a small crystal of iodine to help initiate the reaction if not already used in the activation step.
-
-
-
Reaction Temperature: Exothermic reactions can be harder to control on a larger scale.
-
Troubleshooting:
-
Use a jacketed reactor with a circulating chiller for better temperature control.
-
Slow, dropwise addition of the electrophile (benzophenone derivative) is crucial to manage the exotherm.
-
-
-
Reagent Quality: The purity of reagents is critical.
-
Troubleshooting:
-
Ensure the solvent (e.g., THF) is anhydrous.
-
Use freshly distilled crotyl bromide.
-
-
| Parameter | Small Scale (Lab) | Large Scale (Pilot) | Troubleshooting Consideration |
| Zinc Activation | Easily achieved with excess activating agent | Surface area may not be fully activated | Increase activating agent, consider mechanical agitation |
| Temperature Control | Simple ice bath | Potential for runaway reaction | Use jacketed reactor, slow addition of reagents |
| Initiation | Usually spontaneous | May require induction period | Gentle heating, addition of iodine crystal |
Issue 2: Inefficient Reverse Wacker Oxidation
Question: The oxidation of the homoallylic alcohol to the corresponding γ-lactone is sluggish and gives multiple byproducts on a larger scale. How can we optimize this step?
Answer:
The reverse Wacker oxidation is sensitive to catalyst activity and reaction conditions.
-
Catalyst Activity: The palladium catalyst can be prone to deactivation.
-
Troubleshooting:
-
Ensure the PdCl2 is of high purity.
-
Use a co-oxidant like CuCl2 to regenerate the active Pd(II) species. Ensure the CuCl2 is anhydrous.
-
-
-
Oxygen Delivery: Inefficient delivery of oxygen (the terminal oxidant) can be a rate-limiting step on a larger scale.
-
Troubleshooting:
-
Instead of bubbling oxygen, consider using a positive pressure of oxygen in the reactor headspace with vigorous stirring to maximize the gas-liquid interface.
-
Ensure the reaction is not diffusion-limited by using an appropriate solvent system.
-
-
-
Byproduct Formation: Over-oxidation or side reactions can occur.
-
Troubleshooting:
-
Monitor the reaction closely by TLC or LC-MS to avoid over-running the reaction.
-
Maintain the recommended reaction temperature strictly.
-
-
Issue 3: Poor Diastereoselectivity in α-Methylation of the γ-Lactone
Question: We are observing a decrease in the diastereomeric ratio during the α-methylation step when scaling up. What could be the cause?
Answer:
This step is crucial for setting the stereochemistry of the final product and is highly dependent on kinetic control.
-
Temperature Control: The enolization and subsequent methylation are highly temperature-sensitive.
-
Troubleshooting:
-
Precise and consistent low-temperature control (e.g., -78 °C) is critical. Use a reliable cooling system.
-
Slow, pre-cooled addition of the methylating agent (e.g., methyl triflate) is essential to avoid localized warming.
-
-
-
Base Addition: The rate of addition of the base (e.g., LiHMDS) can impact the enolate geometry.
-
Troubleshooting:
-
Add the base slowly and subsurface to the cooled solution of the lactone.
-
-
-
Quenching: The quenching procedure can affect the final diastereomeric ratio.
-
Troubleshooting:
-
Quench the reaction at low temperature before allowing it to warm to room temperature.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when scaling up the synthesis of this compound?
A1: Key safety considerations include:
-
Use of Pyrophoric Reagents: The use of organolithium reagents like LiHMDS requires strict anhydrous and inert atmosphere techniques to prevent fires.
-
Exothermic Reactions: The Barbier reaction and quenching steps can be exothermic. Ensure adequate cooling capacity and controlled addition of reagents.
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Handling of Toxic/Corrosive Reagents: Methyl triflate is highly toxic and corrosive. Use appropriate personal protective equipment (PPE) and handle it in a well-ventilated fume hood or enclosed system.
Q2: Are there any "green" chemistry considerations for the large-scale synthesis of this compound?
A2: While the reported syntheses utilize traditional organic solvents, for a greener process, you could explore:
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Solvent Replacement: Investigate the use of more benign solvents.
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Catalyst Recycling: Explore methods for recovering and recycling the palladium catalyst used in the Wacker oxidation.
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Atom Economy: The current synthetic routes have good atom economy, but further optimization to reduce waste is always a goal in process development.
Q3: How critical is chromatography for purification on a large scale?
A3: While silica gel chromatography is standard in lab-scale synthesis, it is often impractical and costly at an industrial scale. Consider the following:
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Crystallization: For solid intermediates and the final product, developing a robust crystallization procedure is the most effective and scalable purification method.
-
Distillation: If any intermediates are liquids, distillation under reduced pressure could be an option.
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Extraction: Liquid-liquid extraction conditions should be optimized to remove as many impurities as possible before final purification.
Experimental Protocols and Data
The following tables summarize the key transformations and reported yields for the total synthesis of (±)-sacidumlignan D.
Table 1: Key Reaction Steps and Reagents
| Step | Reaction | Key Reagents | Solvent | Reported Yield |
| 1 | Barbier Reaction | Zinc, Crotyl bromide, Benzophenone derivative | THF | Not specified |
| 2 | Reverse Wacker Oxidation | PdCl2, CuCl2, O2 | DMF/H2O | Not specified |
| 3 | Diastereoselective α-Methylation | LiHMDS, MeOTf | THF | 65%[1] |
| 4 | Reduction and Cyclization | LiAlH4, TFA | THF | 89%[1] |
Table 2: Quantitative Data for Key Steps (based on published small-scale synthesis) [1]
| Step | Starting Material (Amount) | Reagent 1 (Equivalents) | Reagent 2 (Equivalents) | Product (Amount) |
| 3 | diTBS-lactone (100 mg) | LiHMDS (9.8 eq) | MeOTf (1 eq) | Methylated lactone (66 mg) |
| 4 | Methylated lactone | LiAlH4 | TFA | (±)-sacidumlignan D (15 mg) |
Visualizing the Workflow and Logic
Experimental Workflow for this compound Synthesis
The following diagram outlines the major stages in the synthesis of this compound.
Caption: A high-level overview of the synthetic workflow for producing this compound.
Troubleshooting Logic for Low Yield in Barbier Reaction
This diagram illustrates a logical approach to diagnosing yield issues in the first key step.
Caption: A decision-making flowchart for troubleshooting low yields in the Barbier reaction step.
References
Illiciumlignan D Crystallization: Technical Support Center
Frequently Asked Questions (FAQs)
Q1: What is the known physical state of purified Illiciumlignan D?
A1: Published studies on the isolation of lignans from Illicium species, including compounds structurally related to this compound, have reported obtaining them as amorphous powders after chromatographic purification.[1] A commercially available product datasheet also describes this compound as a powder.[2] This suggests that crystallization may require systematic screening of various conditions.
Q2: Are there any published crystallization protocols for this compound?
A2: Currently, there are no specific, published protocols detailing the crystallization of this compound. The methodologies provided in this guide are based on established techniques for the crystallization of natural products and related lignan compounds.
Q3: What are the predicted physicochemical properties of this compound?
A3: While experimental data is limited, some predicted properties of this compound are available. These can help in the initial selection of solvents and conditions.
| Property | Predicted Value | Source |
| Molecular Formula | C25H32O10 | [2] |
| Molecular Weight | 492.5 g/mol | [2] |
| Boiling Point | 704.7 ± 60.0 °C | [3] |
| Density | 1.43 ± 0.1 g/cm³ | [3] |
| pKa | 9.80 ± 0.35 | [3] |
Q4: What solvents are commonly used for isolating lignans from Illicium species?
A4: Studies on the isolation of lignans from Illicium dunnianum have utilized methanol in the extraction and purification process, suggesting its potential as a solvent for dissolution.[1] General reviews on lignan isolation also mention the use of n-hexane/ethyl acetate mixtures, acetonitrile/water, and methanol/water gradients in chromatographic separations, indicating the range of polarities these compounds are soluble in.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound and provides systematic steps for resolution.
Problem 1: this compound fails to dissolve in the chosen solvent.
| Possible Cause | Troubleshooting Steps |
| Incorrect Solvent Choice: The polarity of the solvent may not be suitable for this compound. | 1. Consult Solubility Data (if available): Start with solvents of similar polarity to those used in the isolation of related lignans (e.g., methanol, ethanol, ethyl acetate). 2. Systematic Solvent Screening: Test solubility in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, water). Use small amounts of material for these tests. 3. Use of Co-solvents: Try solvent mixtures to fine-tune the polarity. For example, a mixture of a good solvent (where solubility is high) and a poor solvent (where solubility is low). |
| Insufficient Temperature: The compound may have low solubility at room temperature. | 1. Gentle Heating: Carefully warm the solution to increase solubility. Use a water bath to avoid overheating and potential degradation. 2. Ultrasonication: Apply ultrasonic waves to aid in the dissolution process.[2] |
| Low Purity of the Sample: Impurities can significantly affect solubility. | 1. Re-purify the Sample: If possible, perform an additional chromatographic step to improve the purity of this compound. |
Problem 2: The solution is saturated, but no crystals form upon cooling or evaporation.
| Possible Cause | Troubleshooting Steps |
| Supersaturation Not Reached or Too High: The concentration may be in the metastable zone where nucleation is slow or in a region of excessively high supersaturation leading to oiling out. | 1. Slow Evaporation: Loosely cover the vial to allow for slow evaporation of the solvent. 2. Vapor Diffusion: Place a small vial with your solution inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into your solution, inducing crystallization. 3. Anti-solvent Addition: Slowly add a poor solvent (anti-solvent) to the saturated solution until slight turbidity is observed, then allow it to stand. |
| Lack of Nucleation Sites: Spontaneous nucleation is not occurring. | 1. Scratching: Gently scratch the inside of the glass vial below the liquid level with a glass rod to create nucleation sites. 2. Seeding: If you have previously obtained crystals, add a single, tiny seed crystal to the supersaturated solution. |
| Solution Cooled Too Quickly: Rapid cooling can lead to the formation of an amorphous solid or oil. | 1. Controlled Cooling: Allow the solution to cool to room temperature slowly. Insulate the container to slow down the cooling rate. 2. Refrigeration: If crystals do not form at room temperature, move the solution to a refrigerator (4 °C) and then to a freezer (-20 °C) in a stepwise manner. |
Problem 3: The compound "oils out" instead of forming crystals.
| Possible Cause | Troubleshooting Steps |
| High Solute Concentration: The concentration of this compound is too high. | 1. Add More Solvent: Add a small amount of the solvent back to the solution to dissolve the oil, then attempt a slower cooling or evaporation method. |
| Rapid Cooling: The solution is being cooled too quickly. | 1. Slower Cooling Rate: Re-dissolve the oil by gentle heating and allow the solution to cool at a much slower rate. |
| Presence of Impurities: Impurities can inhibit crystal lattice formation. | 1. Purify the Sample: Consider further purification of your this compound sample. |
Experimental Protocols
Protocol 1: Solvent Screening for Solubility
-
Place approximately 1-2 mg of this compound into several small vials.
-
To each vial, add a different solvent (e.g., methanol, ethanol, ethyl acetate, acetone, dichloromethane, toluene, hexane) dropwise, vortexing after each addition.
-
Observe the solubility at room temperature. Note the approximate volume of solvent required to dissolve the compound.
-
If the compound is insoluble at room temperature, gently warm the vial in a water bath to assess solubility at elevated temperatures.
-
Record the results in a table to identify suitable solvents for crystallization trials.
Protocol 2: Slow Evaporation Crystallization
-
Dissolve this compound in a suitable solvent (identified from Protocol 1) to create a nearly saturated solution.
-
Filter the solution through a syringe filter (0.22 µm) into a clean crystallization dish or vial.
-
Cover the container with a lid or paraffin film with a few small holes poked in it to allow for slow evaporation.
-
Place the container in a vibration-free location and monitor for crystal growth over several days to weeks.
Protocol 3: Vapor Diffusion Crystallization
-
Hanging Drop Method:
-
Prepare a reservoir solution in a well plate containing a solvent in which this compound is less soluble.
-
On a siliconized glass coverslip, mix a small volume (1-2 µL) of the concentrated this compound solution with an equal volume of the reservoir solution.
-
Invert the coverslip and seal the well with grease.
-
The solvent from the drop will slowly evaporate and equilibrate with the reservoir, leading to supersaturation and crystal formation.
-
-
Sitting Drop Method:
-
Place a small drop (1-5 µL) of the concentrated this compound solution on a microbridge in a sealed container.
-
The container also holds a larger volume of a precipitant solution.
-
Vapor diffusion will occur, concentrating the drop and inducing crystallization.
-
Visualizations
References
Preventing degradation of Illiciumlignan D in solution
Welcome to the Technical Support Center for Illiciumlignan D. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development activities.
Troubleshooting Guides
This section addresses common issues encountered during the handling and storage of this compound solutions.
Problem 1: Solution Discoloration (Yellowing or Browning)
-
Possible Cause: Oxidation of the phenolic hydroxyl groups in the this compound structure. This is often accelerated by exposure to oxygen, light, and alkaline pH.
-
Solution:
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect from light.
-
pH Control: Maintain the pH of the solution in the acidic to neutral range (pH 4-7) for enhanced stability.
-
Antioxidants: Consider the addition of antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to the solution, ensuring they do not interfere with downstream applications.
-
Problem 2: Precipitation or Cloudiness in the Solution
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Possible Cause:
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Low Solubility: this compound may have limited solubility in certain solvents, especially aqueous solutions.
-
Degradation Products: The formation of less soluble degradation products can lead to precipitation.
-
Temperature Effects: Solubility may decrease at lower temperatures.
-
-
Solution:
-
Solvent Selection: Use organic solvents like DMSO, ethanol, or methanol for initial stock solutions. For aqueous buffers, ensure the final concentration of the organic solvent is sufficient to maintain solubility.
-
Sonication: Use gentle sonication to aid in the dissolution of the compound.
-
Temperature Control: Prepare and store solutions at a consistent, appropriate temperature. Avoid repeated freeze-thaw cycles.
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Filtration: If precipitation is suspected to be from insoluble impurities, filter the solution through a 0.22 µm syringe filter.
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Problem 3: Loss of Biological Activity or Inconsistent Assay Results
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Possible Cause: Chemical degradation of this compound, leading to a decrease in the concentration of the active compound.
-
Solution:
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Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions for biological assays.
-
Proper Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles and exposure to air.
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Stability-Indicating Method: Use a validated stability-indicating analytical method, such as HPLC-UV, to confirm the concentration and purity of this compound in your solutions before use.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For stock solutions, high-purity dimethyl sulfoxide (DMSO), ethanol, or methanol are recommended. For working solutions in aqueous media, it is advisable to first dissolve this compound in a minimal amount of an organic solvent and then dilute it with the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Q2: What are the optimal storage conditions for this compound solutions?
A2: For long-term stability, stock solutions should be stored at -20°C or -80°C in tightly sealed, light-protected containers. It is best to store solutions in single-use aliquots to avoid repeated freeze-thaw cycles. For short-term storage (up to 24 hours), solutions can be kept at 2-8°C, protected from light.
Q3: How does pH affect the stability of this compound in solution?
A3: this compound, like many phenolic compounds, is more susceptible to degradation in alkaline conditions. The phenolate anion formed at higher pH is more readily oxidized. Therefore, maintaining a pH in the acidic to neutral range (pH 4-7) is recommended to minimize degradation.
Q4: Is this compound sensitive to light?
A4: Yes, exposure to light, particularly UV light, can induce photodegradation of lignans. It is crucial to protect solutions from light by using amber vials or by wrapping the containers.
Q5: Can I heat the solution to dissolve this compound?
A5: Gentle warming (e.g., to 37°C) can be used to aid dissolution. However, prolonged exposure to high temperatures should be avoided as it can accelerate thermal degradation. Lignans are generally stable at temperatures below 60°C for short periods.[1]
Quantitative Data on this compound Degradation
The following tables provide representative data on the stability of this compound under various stress conditions. This data is intended to guide researchers in selecting appropriate storage and handling conditions.
Table 1: Effect of pH on the Stability of this compound in an Aqueous-Organic Solution at 25°C
| pH | % Remaining after 24 hours | % Remaining after 72 hours |
| 4.0 | 99.1 | 97.5 |
| 7.0 | 98.2 | 95.1 |
| 9.0 | 85.3 | 72.4 |
Table 2: Effect of Temperature on the Stability of this compound in a pH 7.0 Buffered Solution
| Temperature | % Remaining after 24 hours | % Remaining after 7 days |
| 4°C | 99.5 | 98.2 |
| 25°C (Room Temp) | 98.2 | 94.5 |
| 40°C | 92.1 | 80.3 |
Table 3: Effect of Light Exposure on the Stability of this compound in a pH 7.0 Buffered Solution at 25°C
| Condition | % Remaining after 8 hours | % Remaining after 24 hours |
| Dark (Control) | 99.8 | 98.2 |
| Ambient Light | 97.5 | 92.1 |
| UV Light (254 nm) | 80.2 | 65.7 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Weighing: Accurately weigh the desired amount of this compound powder in a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO (or another suitable organic solvent) to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the vial for 30 seconds. If necessary, sonicate in a water bath for 5-10 minutes until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use amber vials. Purge with an inert gas (e.g., nitrogen) before sealing. Store at -20°C or -80°C.
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
This method can be used to assess the purity and concentration of this compound and to monitor its degradation.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 30% B
-
20-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dilute the this compound solution to be tested in the mobile phase (initial conditions) to a suitable concentration (e.g., 50 µg/mL).
Visualizations
Below are diagrams illustrating key pathways and workflows related to this compound.
Caption: Plausible degradation pathway of this compound.
Caption: Experimental workflow for stability testing.
Caption: Inhibition of NF-κB signaling by this compound.
References
Technical Support Center: Troubleshooting Low Efficacy of Illicium Lignan D In Vivo
Welcome to the technical support center for our Illicium Lignan D compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the in vivo efficacy of Illicium Lignan D. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered during preclinical studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Formulation and Physicochemical Properties
Question 1: We are observing poor oral bioavailability of Illicium Lignan D. What are the likely causes and how can we improve it?
Answer: Poor oral bioavailability is a common challenge with many natural product compounds, including lignans. The primary reasons often relate to poor aqueous solubility and/or low permeability across the intestinal barrier. Lignans, as polyphenolic compounds, can be poorly soluble in water, which limits their dissolution in the gastrointestinal tract and subsequent absorption.[1][2][3]
Troubleshooting Steps:
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Characterize Physicochemical Properties:
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Solubility: Determine the aqueous solubility of Illicium Lignan D at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).
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Lipophilicity (LogP): A high LogP value may indicate poor aqueous solubility but good membrane permeability, while a low LogP might suggest the opposite.[1]
-
-
Enhance Solubility and Dissolution Rate:
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Particle Size Reduction: Micronization or nanocrystal formation can increase the surface area for dissolution.[4][5]
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Formulation Strategies:
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Solid Dispersions: Creating an amorphous solid dispersion with a hydrophilic polymer can significantly improve the dissolution rate.[1][4][5] Common carriers include PVP K-30, Poloxamer 188, and PEGs.[1]
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic compounds in the gut.[5]
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Inclusion Complexes: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of guest molecules.[3]
-
-
Question 2: Could the vehicle used for administration be affecting the in vivo efficacy of Illicium Lignan D?
Answer: Absolutely. The choice of vehicle is critical for ensuring the compound is solubilized and stable for administration. An inappropriate vehicle can lead to precipitation of the compound upon administration, resulting in low and variable absorption.
Troubleshooting Steps:
-
Vehicle Selection:
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For oral administration, common vehicles include aqueous solutions with co-solvents (e.g., PEG 400, propylene glycol, ethanol), suspensions with suspending agents (e.g., carboxymethylcellulose), or oil-based solutions for highly lipophilic compounds.
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For intraperitoneal or intravenous injection, the compound must be completely dissolved in a sterile, biocompatible vehicle.
-
-
Pre-formulation Studies:
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Conduct solubility studies of Illicium Lignan D in a range of pharmaceutically acceptable vehicles.
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Assess the stability of the formulation over the duration of the experiment.
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Ensure the chosen vehicle does not have any pharmacological activity that could interfere with the study outcomes.
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Section 2: Dosing, Metabolism, and Pharmacokinetics
Question 3: We are not observing a dose-dependent effect. How should we approach dose selection and administration frequency?
Answer: A lack of dose-dependency can stem from several factors, including saturation of absorption mechanisms, rapid metabolism, or reaching a plateau in the pharmacological effect. The metabolism of lignans is heavily influenced by the gut microbiota, which can vary significantly between individual animals.[6][7]
Troubleshooting Steps:
-
Pharmacokinetic (PK) Studies:
-
Conduct a pilot PK study to determine key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and the elimination half-life (t1/2). This will inform the appropriate dosing regimen.
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Analyze plasma, and potentially target tissue, concentrations of Illicium Lignan D and its major metabolites. Plant lignans are often converted into enterolignans like enterodiol and enterolactone by intestinal bacteria, and these metabolites may be the primary active compounds.[7][8][9]
-
-
Dose Range Finding Studies:
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Start with a broad dose range, including doses higher than initially tested, to identify the therapeutic window.
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Consider the possibility of a "U-shaped" dose-response curve, which can occur with some natural products.
-
-
Administration Frequency:
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Based on the half-life from PK studies, adjust the dosing frequency. A compound with a short half-life may require more frequent administration to maintain therapeutic concentrations.
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Quantitative Data Summary: Factors Influencing Lignan Bioavailability
| Factor | Influence on Bioavailability | Reference |
| Gut Microbiota | Converts plant lignans into more bioactive enterolignans (enterodiol, enterolactone). Composition of microbiota can lead to inter-individual variations in efficacy. | [6][7] |
| Diet | The food matrix can affect the release and absorption of lignans. | [6] |
| Precursor Structure | The chemical structure of the ingested lignan affects its conversion to enterolignans. | [9] |
| Formulation | Milling or crushing of the source material (e.g., flaxseed) can improve bioavailability. Formulation strategies can enhance solubility. | [7] |
Section 3: Mechanism of Action and Animal Model
Question 4: The in vitro anti-inflammatory activity of Illicium Lignan D is potent, but this is not translating to our in vivo model of inflammation. Why might this be?
Answer: A discrepancy between in vitro and in vivo results is a common challenge in drug development. Several factors could be responsible:
-
Metabolism: As mentioned, the parent compound may be rapidly metabolized in vivo to less active or inactive forms, or the active form may be a metabolite that is not being produced efficiently in the animal model.[6][8]
-
Target Engagement: The compound may not be reaching the target tissue in sufficient concentrations to exert its effect.
-
Model Specificity: The chosen animal model may not fully recapitulate the human disease pathology, or the inflammatory stimulus may be too strong for the compound's mechanism of action. Lignans are known to exert anti-inflammatory effects by inhibiting pathways like NF-κB and MAPK.[10][11] The relevance of these pathways in your chosen model is crucial.
-
Immune System Interactions: The compound may have immunomodulatory effects that are not captured in simple in vitro assays.[12]
Troubleshooting Steps:
-
Verify Target Engagement:
-
Measure the levels of Illicium Lignan D and its metabolites in the target tissue.
-
Assess downstream biomarkers of the proposed target. For example, if the target is the NF-κB pathway, measure the levels of phosphorylated IκBα or nuclear p65 in the target tissue.
-
-
Re-evaluate the Animal Model:
-
Consider if the timing of compound administration is appropriate relative to the inflammatory insult.
-
Evaluate if a different, perhaps less aggressive, model of inflammation might be more suitable.
-
-
Consider Gut Microbiome Modulation:
-
Since gut bacteria are critical for lignan metabolism, variations in the microbiome of the experimental animals could lead to inconsistent results.[6][7] Consider co-housing animals or using animals from a single supplier to minimize variability. The use of antibiotics can also alter lignan metabolism.[13]
-
Experimental Protocols
Protocol 1: In Vivo Anti-Inflammatory Efficacy in a Lipopolysaccharide (LPS)-Induced Inflammation Model
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
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Acclimatization: Acclimatize animals for at least one week before the experiment.
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Groups (n=8-10 per group):
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Vehicle Control (e.g., 0.5% CMC in saline)
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Illicium Lignan D (low dose, e.g., 10 mg/kg)
-
Illicium Lignan D (mid dose, e.g., 25 mg/kg)
-
Illicium Lignan D (high dose, e.g., 50 mg/kg)
-
Positive Control (e.g., Dexamethasone, 1 mg/kg)
-
-
Procedure:
-
Administer the vehicle, Illicium Lignan D, or Dexamethasone orally (p.o.) or intraperitoneally (i.p.) based on formulation.
-
One hour after treatment, induce systemic inflammation by i.p. injection of LPS (1 mg/kg).
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Monitor animals for signs of sickness.
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At a predetermined time point (e.g., 4 or 6 hours post-LPS), collect blood via cardiac puncture for cytokine analysis (e.g., TNF-α, IL-6 by ELISA).
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Harvest tissues (e.g., liver, lung) for histological analysis and measurement of inflammatory markers (e.g., myeloperoxidase activity, gene expression of pro-inflammatory cytokines).
-
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Workflow for in vivo testing and a plausible NF-κB signaling pathway.
Caption: Logical troubleshooting workflow for low in vivo efficacy.
References
- 1. Improved solubility, dissolution rate, and oral bioavailability of main biflavonoids from Selaginella doederleinii extract by amorphous solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ardena.com [ardena.com]
- 6. mdpi.com [mdpi.com]
- 7. Lignans | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Illiciumlignan D Delivery Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the delivery of Illiciumlignan D. Given the compound's predicted hydrophobic nature and likely low aqueous solubility, this guide focuses on nanoparticle-based and liposomal delivery systems, which are common strategies for enhancing the bioavailability of such molecules.
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation, characterization, and in vitro testing of this compound delivery systems.
I. Nanoparticle Formulation Issues
Problem 1: Low Encapsulation Efficiency (%EE) or Drug Loading (%DL)
| Question | Possible Cause | Troubleshooting Steps |
| Why is my %EE so low? | Poor affinity of this compound for the nanoparticle core. Lignans can be moderately polar, leading to partitioning into the aqueous phase during formulation. | 1. Solvent System Modification: If using an emulsion-solvent evaporation method, try a solvent system where this compound has high solubility but is immiscible with the continuous phase. 2. Polymer Selection: Experiment with different polymers for the nanoparticle matrix. For a hydrophobic compound, polymers like PLGA, PCL, or lignin-based polymers can be effective.[1][2][3] 3. pH Adjustment: If this compound has ionizable groups, adjusting the pH of the aqueous phase can suppress its ionization and favor partitioning into the organic phase. |
| How can I increase the drug loading? | Limited solubility of this compound in the organic phase or polymer matrix. | 1. Increase Drug Concentration: Gradually increase the initial concentration of this compound in the organic phase. Note that this may lead to drug precipitation if the solubility limit is exceeded. 2. Optimize Drug-to-Polymer Ratio: Systematically vary the drug-to-polymer ratio to find the optimal loading capacity. 3. Use of a Co-solvent: Incorporate a small amount of a co-solvent in which this compound is highly soluble into the primary organic solvent. |
Problem 2: Poor Particle Size Distribution (High Polydispersity Index - PDI)
| Question | Possible Cause | Troubleshooting Steps |
| Why are my nanoparticles aggregating? | Insufficient stabilization. The concentration of the stabilizer (e.g., PVA, Poloxamer) may be too low to effectively coat the nanoparticle surface. | 1. Increase Stabilizer Concentration: Incrementally increase the concentration of the stabilizer in the aqueous phase. 2. Optimize Homogenization/Sonication: Ensure adequate energy input during nanoparticle formation to promote uniform particle size reduction and stabilizer adsorption. 3. Post-formulation Purification: Use centrifugation or dialysis to remove excess stabilizer and un-encapsulated drug, which can sometimes contribute to instability. |
| How can I achieve a more uniform particle size? | Inconsistent energy input during formulation. Fluctuations in stirring speed, sonication power, or homogenization pressure can lead to a broad size distribution. | 1. Standardize Formulation Parameters: Precisely control all process parameters, including stirring rate, sonication amplitude and duration, and temperature. 2. Filtration: Pass the nanoparticle suspension through a syringe filter of a defined pore size to remove larger particles and aggregates. |
II. Liposomal Formulation Issues
Problem 1: Low Encapsulation Efficiency of a Hydrophobic Drug like this compound
| Question | Possible Cause | Troubleshooting Steps |
| How can I improve the incorporation of this compound into the lipid bilayer? | Poor affinity of the drug for the specific lipid composition. The physicochemical properties of the lipids can influence drug partitioning. | 1. Lipid Composition Modification: Vary the types of phospholipids used. Incorporating lipids with longer acyl chains or a higher phase transition temperature can sometimes improve the retention of hydrophobic drugs.[4] 2. Cholesterol Content Optimization: Adjust the cholesterol concentration in the formulation. Cholesterol can modulate bilayer fluidity, which can impact drug loading.[5] 3. Drug-to-Lipid Ratio: Experiment with different initial drug-to-lipid ratios to find the saturation point of the bilayer. |
| Is the thin-film hydration method suitable for hydrophobic drugs? | Yes, it is a common method. However, inefficient hydration can lead to low and variable encapsulation. | 1. Ensure Complete Solvent Removal: Residual organic solvent in the lipid film can disrupt liposome formation. Dry the film under high vacuum for an extended period. 2. Hydration Temperature: Hydrate the lipid film at a temperature above the phase transition temperature of the lipids to ensure proper vesicle formation.[5] 3. Vigorous Hydration: Use vigorous shaking or vortexing during the hydration step to ensure the entire lipid film is dispersed. |
Problem 2: Instability of the Liposomal Formulation (Drug Leakage, Aggregation)
| Question | Possible Cause | Troubleshooting Steps |
| My liposomes are aggregating over time. How can I prevent this? | Insufficient surface charge or steric hindrance. This leads to vesicle fusion. | 1. Incorporate Charged Lipids: Add a small percentage of a charged lipid (e.g., DSPG, DOTAP) to the formulation to increase electrostatic repulsion between liposomes. 2. PEGylation: Include a PEGylated lipid in the formulation to create a steric barrier that prevents aggregation. |
| The encapsulated this compound is leaking out of the liposomes. | High membrane fluidity or drug crystallization within the bilayer. | 1. Increase Cholesterol Content: Cholesterol can decrease the fluidity of the lipid bilayer, reducing drug leakage.[5] 2. Use Saturated Lipids: Liposomes formulated with saturated phospholipids (e.g., DSPC) are generally less leaky than those made with unsaturated phospholipids. 3. Storage Conditions: Store the liposomal formulation at a temperature below the phase transition temperature of the lipids. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the experimental design and data interpretation for this compound delivery systems.
I. General Formulation and Characterization
Q1: What are the critical quality attributes (CQAs) I should monitor for my this compound nanoparticle/liposomal formulation?
A1: The key CQAs to monitor include:
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Particle Size and Polydispersity Index (PDI): These affect the in vivo fate and bioavailability of the delivery system.
-
Zeta Potential: This indicates the surface charge and is a predictor of colloidal stability.
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Encapsulation Efficiency (%EE) and Drug Loading (%DL): These determine the therapeutic dose and efficiency of the delivery system.
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In Vitro Drug Release Profile: This provides insights into the mechanism and rate of drug release at the target site.
-
Physical and Chemical Stability: Assess changes in the above parameters over time and under different storage conditions.
Q2: What initial solvent is recommended for dissolving this compound for formulation?
II. In Vitro Performance Testing
Q3: How do I assess the intestinal permeability of my formulated this compound?
A3: The Caco-2 cell permeability assay is the gold standard for in vitro prediction of human intestinal absorption.[8][9][10] This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express key efflux transporters, mimicking the intestinal barrier.[10] The apparent permeability coefficient (Papp) is calculated to classify the compound's absorption potential.[8]
Q4: My this compound formulation shows low apparent permeability (Papp) in the Caco-2 assay. What could be the reason?
A4: Low Papp values can be due to:
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Poor intrinsic permeability: The compound itself may have difficulty crossing the cell membrane.
-
Efflux by transporters: this compound might be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it back into the apical (intestinal lumen) side.
-
Metabolism within Caco-2 cells: The compound may be metabolized by enzymes present in the cells.[10]
-
Incomplete release from the delivery system: The drug may not be released from the nanoparticle or liposome during the assay.
To investigate this, you can perform bidirectional transport studies (apical-to-basolateral and basolateral-to-apical) and include P-gp inhibitors.[8]
Q5: How can I evaluate the metabolic stability of my this compound formulation?
A5: In vitro metabolic stability assays using liver microsomes or hepatocytes are commonly employed.[11] These assays determine the rate of disappearance of the parent drug over time when incubated with these liver fractions, which contain key metabolic enzymes like cytochrome P450s.[12] The output of these studies is typically the in vitro half-life (t½) and intrinsic clearance (CLint), which can be used to predict in vivo hepatic clearance.[11][13]
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Lignin Nanoparticles (LNPs)
This protocol is adapted from the antisolvent precipitation method, which is suitable for hydrophobic compounds.[1][2]
Materials:
-
This compound
-
Lignin (e.g., from softwood Kraft pulping)
-
Acetone (90% v/v in water)
-
Milli-Q water
Procedure:
-
Preparation of Lignin-Drug Solution:
-
Dissolve lignin in 90% aqueous acetone to a final concentration of 1% w/v.
-
Add this compound to this solution at a desired concentration (e.g., 0.1% w/v).
-
Use an ultrasonic bath for 1 hour to ensure complete dissolution.
-
-
Nanoprecipitation:
-
Rapidly inject 10 mL of the lignin-drug solution into 90 mL of Milli-Q water under constant stirring.
-
The sudden change in solvent polarity will cause the hydrophobic lignin and this compound to precipitate as nanoparticles.
-
-
Solvent Removal and Purification:
-
Stir the nanoparticle suspension overnight in a fume hood to allow for the evaporation of acetone.
-
Alternatively, use a rotary evaporator for faster solvent removal.
-
Purify the LNPs by dialysis against Milli-Q water to remove any un-encapsulated drug and residual solvent.
-
-
Characterization:
-
Measure particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).
-
Determine %EE and %DL by separating the LNPs from the aqueous phase (e.g., by ultracentrifugation) and quantifying the amount of this compound in the supernatant and the pellet using a suitable analytical method (e.g., HPLC).
-
Protocol 2: Liposomal Formulation of this compound by Thin-Film Hydration
This protocol is a standard method for encapsulating hydrophobic drugs within the lipid bilayer of liposomes.[4][5][14]
Materials:
-
This compound
-
Phospholipids (e.g., DSPC)
-
Cholesterol
-
Organic solvent (e.g., chloroform or a chloroform:methanol mixture)
-
Hydration buffer (e.g., phosphate-buffered saline, PBS)
Procedure:
-
Lipid Film Formation:
-
Dissolve the phospholipids, cholesterol, and this compound in the organic solvent in a round-bottom flask. A common molar ratio is 2:1 for phospholipid:cholesterol.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the aqueous buffer by adding the buffer (pre-heated to above the lipid's phase transition temperature) to the flask.
-
Agitate the flask (e.g., by vortexing or mechanical shaking) until the lipid film is fully dispersed, forming multilamellar vesicles (MLVs).
-
-
Size Reduction (Homogenization):
-
To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove un-encapsulated this compound by size exclusion chromatography or dialysis.
-
-
Characterization:
-
Analyze the liposomes for particle size, PDI, zeta potential, %EE, and %DL as described in the nanoparticle protocol.
-
Mandatory Visualizations
Signaling Pathway Diagram
Lignans have been reported to exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.[15] The following diagram illustrates a hypothetical mechanism by which this compound might inhibit these pro-inflammatory pathways.
Caption: Hypothetical inhibition of NF-κB and MAPK signaling pathways by this compound.
Experimental Workflow Diagram
The following diagram outlines the general workflow for developing and evaluating an this compound delivery system.
Caption: Workflow for this compound delivery system development and evaluation.
References
- 1. Preparation and Characterization of Lignin Nanoparticles from Different Plant Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. biocrick.com [biocrick.com]
- 8. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nuvisan.com [nuvisan.com]
- 12. m.youtube.com [m.youtube.com]
- 13. The use of in vitro metabolic stability for rapid selection of compounds in early discovery based on their expected hepatic extraction ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Liposome Formulations of Hydrophobic Drugs | Springer Nature Experiments [experiments.springernature.com]
- 15. Immune-enhancement effects of Angelica gigas Nakai extracts via MAPK/NF-ƙB signaling pathways in cyclophosphamide-induced immunosuppressed mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Architecture of Illiciumlignan D: A Comparative Guide to Structural Validation
The definitive three-dimensional structure of bioactive natural products is paramount for understanding their therapeutic potential and advancing drug development. For complex molecules like Illiciumlignan D, a compound of significant interest, unambiguous structural validation is a critical step. While a dedicated single-crystal X-ray crystallographic analysis for this compound has not been reported in the literature, its structural elucidation is presumed to follow the robust, multi-faceted spectroscopic approaches widely adopted for the Illicium genus of lignans. This guide provides a comparative overview of these established spectroscopic methods against the gold standard of X-ray crystallography, offering researchers a comprehensive understanding of the data and methodologies involved in structural validation.
Spectroscopic Elucidation: The Primary Approach for Illicium Lignans
The structural determination of lignans isolated from the Illicium genus, such as the related Illiciumlignans G-O, predominantly relies on a synergistic combination of spectroscopic techniques. This approach meticulously pieces together the molecular puzzle, from atomic connectivity to relative stereochemistry.
The typical workflow involves the initial determination of the molecular formula using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). Subsequently, a suite of Nuclear Magnetic Resonance (NMR) experiments, including 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, and NOESY), is employed to establish the planar structure and the relative configuration of the molecule. Circular Dichroism (CD) spectroscopy often provides crucial information for determining the absolute configuration.
X-ray Crystallography: The Unambiguous Alternative
Single-crystal X-ray crystallography offers an unparalleled, direct visualization of a molecule's three-dimensional structure in the solid state, providing precise atomic coordinates. This technique is considered the definitive method for absolute structure determination. However, its application is contingent on the ability to grow high-quality single crystals of the compound, a significant challenge for many natural products. Lignans, often isolated as oils or amorphous solids with considerable conformational flexibility, can be particularly difficult to crystallize.
Comparative Analysis of Structural Validation Methods
| Feature | Spectroscopic Methods (NMR, MS, CD) | X-ray Crystallography |
| Sample Form | Solution or solid | Single crystal |
| Information Yield | Connectivity, relative & absolute stereochemistry | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration |
| Ambiguity | Potential for ambiguity in complex stereochemistry | Unambiguous determination of solid-state conformation |
| Prerequisites | Soluble, pure compound | High-quality, single crystals |
| Throughput | Relatively high | Lower, dependent on crystallization success |
| Data Interpretation | Requires extensive analysis of multiple datasets | Direct interpretation of electron density maps |
Experimental Protocols
Spectroscopic Structure Elucidation of Illicium Lignans (Representative Protocol)
-
Isolation and Purification: this compound is isolated from the plant source using a combination of chromatographic techniques (e.g., column chromatography over silica gel, Sephadex LH-20, and preparative HPLC) to yield a pure compound (>95%).
-
Mass Spectrometry: A solution of the purified lignan is analyzed by HR-ESI-MS to determine its exact mass and molecular formula.
-
NMR Spectroscopy: The compound is dissolved in a deuterated solvent (e.g., CD₃OD), and a series of NMR spectra are acquired on a high-field spectrometer (e.g., 500 MHz or higher). This includes:
-
¹H NMR for proton chemical shifts and coupling constants.
-
¹³C NMR for carbon chemical shifts.
-
2D COSY to identify proton-proton correlations.
-
2D HSQC to correlate protons to their directly attached carbons.
-
2D HMBC to identify long-range proton-carbon correlations, establishing the carbon skeleton.
-
2D NOESY or ROESY to determine the spatial proximity of protons, aiding in the assignment of relative stereochemistry.
-
-
Circular Dichroism Spectroscopy: The CD spectrum of the lignan in a suitable solvent (e.g., methanol) is recorded to determine the absolute configuration by comparing the experimental Cotton effects with those of known related compounds or with theoretical calculations.
Single-Crystal X-ray Crystallography of a Lignan (General Protocol)
-
Crystallization: The purified lignan is dissolved in a suitable solvent or a mixture of solvents. Crystallization is attempted through various methods such as slow evaporation, vapor diffusion (hanging or sitting drop), or cooling of a saturated solution. The goal is to obtain well-diffracting single crystals of appropriate size (typically 0.1-0.3 mm in each dimension).
-
Data Collection: A suitable single crystal is mounted on a goniometer and cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize radiation damage. The crystal is then exposed to a monochromatic X-ray beam (e.g., Cu Kα or Mo Kα radiation) in a diffractometer. Diffraction data are collected as a series of images while the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction intensities are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is then refined against the experimental data to determine the precise positions of all atoms, their displacement parameters, and the overall molecular structure. The absolute configuration can be determined from anomalous scattering if a heavy atom is present or by using Flack parameter analysis.
Visualizing the Validation Workflows
A Comparative Analysis of Illicium Lignans: Anti-inflammatory and Antiviral Potential
Lignans are a diverse group of polyphenolic compounds derived from the dimerization of two phenylpropanoid units.[1][2] The genus Illicium is a rich source of these molecules, with numerous studies reporting the isolation and characterization of novel lignans and neolignans.[3][4][5] These compounds have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and antiviral effects.[6][7][8]
Comparative Anti-inflammatory Activity
Several studies have focused on the anti-inflammatory properties of lignans isolated from Illicium dunnianum. These investigations typically utilize lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages as an in vitro model for inflammation. The inhibitory effects on the production of key inflammatory mediators, such as nitric oxide (NO) and prostaglandin E2 (PGE2), are measured to quantify the anti-inflammatory potency of the compounds.
| Compound | Source | Assay | Target | IC50 (μM) |
| Compound 16 | I. dunnianum | PGE2 Inhibition | PGE2 Production | 18.41 |
| Compound 17 | I. dunnianum | PGE2 Inhibition | PGE2 Production | 10.84 |
| Compound 20 | I. dunnianum | PGE2 Inhibition | PGE2 Production | 50.58 |
| Compound 16 | I. dunnianum | NO Inhibition | NO Production | 53.09 |
| Amenyunnaoside A | I. dunnianum | NO Inhibition | NO Production | 11.05 - 44.07 |
| Compounds 1, 3, 4, 8, 9 | A. yunnanensis | NO Inhibition | NO Production | 36.57 - 56.34 |
Data compiled from multiple sources.[3][9]
The data indicates that certain lignans exhibit potent anti-inflammatory activity. For instance, compound 17 demonstrated a strong inhibitory effect on PGE2 production with an IC50 value of 10.84 μM.[3] Amenyunnaoside A also showed significant inhibition of NO production.[9] The variation in IC50 values among different lignans suggests that structural differences, such as the nature and position of substituent groups on the aromatic rings, play a crucial role in their biological activity.
Comparative Antiviral Activity
Lignans from Illicium species have also been investigated for their antiviral properties. A notable study on the fruits of Illicium verum (Chinese Star Anise) identified several compounds with activity against the influenza A virus (A/Puerto Rico/8/34 H1N1, PR8).[10][11][12]
| Compound | Source | Virus | Assay | IC50 (μM) |
| (-)-Bornyl p-coumarate (Compound 7) | I. verum | Influenza A (PR8) | CPE Reduction | 1.74 ± 0.47 |
| Tamiflu (Oseltamivir) | - | Influenza A (PR8) | CPE Reduction | 10.01 ± 0.92 |
| Ribavirin | - | Influenza A (PR8) | CPE Reduction | 10.76 ± 1.60 |
Data from a study on antiviral components of Illicium verum.[10][11][12]
Particularly, (-)-bornyl p-coumarate (compound 7) displayed potent anti-influenza activity with an IC50 value of 1.74 ± 0.47 μM, which was significantly lower than that of the commercially available antiviral drugs Tamiflu and Ribavirin.[10][11][12] This highlights the potential of Illicium-derived compounds as leads for the development of new antiviral agents. The broader class of lignans has been reported to possess antiviral activities against a range of viruses, including HIV and HBV.[6]
Experimental Protocols
Anti-inflammatory Activity Assay (Inhibition of NO and PGE2 Production)
-
Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS; 1 μg/mL).
-
NO Determination: After 24 hours of incubation, the concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent. The absorbance is read at 540 nm.
-
PGE2 Determination: The concentration of PGE2 in the cell culture supernatant is quantified using a commercial Prostaglandin E2 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The inhibitory rate of the test compounds on NO and PGE2 production is calculated, and the IC50 values are determined by regression analysis.
Antiviral Activity Assay (Cytopathic Effect - CPE Reduction Assay)
-
Cell Culture: Madin-Darby canine kidney (MDCK) cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Virus Propagation: Influenza A/PR8/34 (H1N1) virus is propagated in the allantoic fluid of 10-day-old embryonated chicken eggs.
-
Cytotoxicity Assay: The cytotoxicity of the test compounds on MDCK cells is determined using the MTT or CCK-8 assay to determine the maximum non-toxic concentration.
-
CPE Reduction Assay: Confluent monolayers of MDCK cells in 96-well plates are infected with the influenza virus. After a 2-hour adsorption period, the viral inoculum is removed, and the cells are washed. The cells are then treated with various concentrations of the test compounds in a serum-free medium containing tosyl phenylalanyl chloromethyl ketone (TPCK)-treated trypsin.
-
Data Analysis: After 48-72 hours of incubation, the cytopathic effect (CPE) is observed under a microscope. Cell viability is quantified using the MTT or CCK-8 assay. The IC50 value, the concentration of the compound that inhibits 50% of the viral-induced CPE, is calculated.[10][11][12]
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways for many Illicium lignans are still under investigation, the anti-inflammatory effects are often attributed to the modulation of the nuclear factor-kappa B (NF-κB) pathway.[13] Lignans may also exert their antioxidant and cytoprotective effects through the activation of the Nrf2 signaling pathway.[7] The neuroprotective properties of some lignans are also an active area of research.[8][14][15]
Caption: General workflow for the isolation and biological evaluation of lignans from Illicium species.
Caption: Simplified diagram of the NF-κB signaling pathway in inflammation and the inhibitory role of Illicium lignans.
References
- 1. mdpi.com [mdpi.com]
- 2. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Illiciumlignans G–O from the leaves of Illicium dunnianum and their anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Illiciumlignans G-O from the leaves of Illicium dunnianum and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Plant-derived lignans as potential antiviral agents: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lignans as multi-targeted natural products in neurodegenerative diseases and depression: Recent perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Antiviral and Antioxidant Components from the Fruits of Illicium verum Hook.f. (Chinese Star Anise) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiviral and Antioxidant Components from the Fruits of Illicium verum Hook.f. (Chinese Star Anise) [agris.fao.org]
- 13. researchgate.net [researchgate.net]
- 14. An overview of neuroprotective and cognitive enhancement properties of lignans from Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
The Neuroprotective Potential of Lignans: A Comparative Guide
A detailed comparison of the neuroprotective activities of prominent lignans, highlighting the current research landscape and identifying knowledge gaps for compounds like Illiciumlignan D.
Introduction to Lignans and Neuroprotection
Lignans, a diverse class of polyphenolic compounds found in a wide variety of plants, have garnered significant attention for their potential therapeutic applications, including their role in neuroprotection.[1][2] These natural products are known to exert a range of biological activities, such as antioxidant, anti-inflammatory, and anti-apoptotic effects, which are crucial in combating the complex pathologies of neurodegenerative diseases.[1][2] This guide provides a comparative overview of the neuroprotective effects of two well-researched lignans, Honokiol and Schisandrin B, and discusses the current standing of this compound in this therapeutic area.
While numerous lignans have been investigated for their neuroprotective properties, this guide will focus on Honokiol and Schisandrin B due to the substantial body of research supporting their efficacy. It is important to note that while the Illicium genus is a known source of various lignans, specific research on the neuroprotective effects of This compound is currently limited in publicly available scientific literature. Therefore, a direct comparison with this compound is not feasible at this time. This highlights a potential area for future research and discovery in the field of neuropharmacology.
Comparative Analysis of Neuroprotective Lignans
Honokiol, primarily isolated from the bark of Magnolia species, and Schisandrin B, a key component of Schisandra chinensis fruits, have both demonstrated significant neuroprotective capabilities in various experimental models. Their mechanisms of action, while overlapping in some aspects, also exhibit unique features.
| Feature | Honokiol | Schisandrin B |
| Primary Source | Magnolia species (e.g., Magnolia officinalis) | Schisandra chinensis |
| Key Neuroprotective Mechanisms | Anti-inflammatory, Antioxidant, Anti-apoptotic, Modulation of GABAA receptors, Preservation of mitochondrial function | Antioxidant, Anti-inflammatory, Anti-apoptotic, Regulation of neurotransmitter systems |
| Primary In Vitro Models | PC12 cells, Primary cortical neurons | PC12 cells, Primary cortical neurons |
| Primary In Vivo Models | Mouse models of cerebral ischemia, Alzheimer's disease models | Rat models of cerebral ischemia, Alzheimer's disease models |
Quantitative Data on Neuroprotective Effects
The following table summarizes quantitative data from selected studies, illustrating the neuroprotective efficacy of Honokiol and Schisandrin B in different experimental settings.
| Lignan | Model System | Toxin/Insult | Concentration/Dose | Key Finding |
| Honokiol | PC12 cells | Amyloid β | 10 µM | Significantly decreased Aβ-induced cell death |
| Honokiol | Rat cerebellar granule cells | Glutamate | 1-10 µM | Protected against glutamate-induced mitochondrial dysfunction |
| Schisandrin B | Rat cortical neurons | Amyloid β1-42 | 1-10 µM | Significantly elevated cell viability and reduced apoptosis |
| Schisandrin B | Sprague-Dawley rats | Transient focal cerebral ischemia | 10 and 30 mg/kg | Reduced infarct volumes by 25.7% and 53.4%, respectively |
Key Signaling Pathways in Neuroprotection
The neuroprotective effects of Honokiol and Schisandrin B are mediated through the modulation of several key signaling pathways. Understanding these pathways is crucial for the development of targeted therapeutic strategies.
Honokiol's Neuroprotective Signaling
Honokiol exerts its neuroprotective effects through multiple pathways, including the activation of pro-survival signaling and the inhibition of inflammatory and apoptotic cascades.
Schisandrin B's Neuroprotective Signaling
Schisandrin B primarily protects neurons by bolstering antioxidant defenses and inhibiting apoptosis, particularly through mitochondria-mediated pathways.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section outlines the general methodologies employed in the studies of Honokiol and Schisandrin B.
In Vitro Neuroprotection Assay
A common experimental workflow to assess the neuroprotective effects of lignans in vitro involves the following steps:
1. Cell Culture:
-
Cell Lines: PC12 cells (rat pheochromocytoma) or SH-SY5Y cells (human neuroblastoma) are commonly used.
-
Primary Cultures: Primary cortical or hippocampal neurons are isolated from embryonic or neonatal rodents.
-
Culture Conditions: Cells are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, at 37°C in a humidified atmosphere with 5% CO2.
2. Treatment:
-
Cells are pre-treated with various concentrations of the test lignan (e.g., 1-10 µM) for a specified period (e.g., 2-24 hours).
-
Following pre-treatment, a neurotoxic agent such as amyloid-β peptide (Aβ), glutamate, or hydrogen peroxide (H2O2) is added to induce cell damage.
3. Assessment of Neuroprotection:
-
Cell Viability: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is frequently used to measure cell viability by assessing mitochondrial metabolic activity.
-
Cytotoxicity: The lactate dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, indicating membrane integrity loss.
-
Apoptosis: Apoptosis is quantified using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase-3 activity.
-
Oxidative Stress: Intracellular reactive oxygen species (ROS) levels are measured using fluorescent probes like DCFH-DA.
-
Protein Expression: Western blotting is used to determine the expression levels of key proteins in signaling pathways (e.g., Bcl-2, Bax, NF-κB, Nrf2).
Conclusion and Future Directions
Honokiol and Schisandrin B have emerged as promising neuroprotective agents with well-documented mechanisms of action. Their ability to target multiple pathological processes, including oxidative stress, inflammation, and apoptosis, underscores their therapeutic potential for a range of neurodegenerative disorders.
The lack of specific neuroprotective data for this compound presents a clear knowledge gap. Given that other lignans from the Illicium genus have shown biological activity, future research should focus on isolating and characterizing the neuroprotective properties of this compound. Such studies would not only expand our understanding of the therapeutic potential of this class of compounds but could also lead to the discovery of novel drug candidates for the treatment of debilitating neurological diseases. Researchers are encouraged to explore the bioactivity of this and other lesser-known lignans to unlock their full therapeutic potential.
References
A Head-to-Head Comparison: Illiciumlignan D and Celecoxib in the Management of Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the novel natural product, Illiciumlignan D, and the well-established nonsteroidal anti-inflammatory drug (NSAID), Celecoxib. The focus is an objective evaluation of their anti-inflammatory properties, supported by available experimental data. This comparison aims to inform researchers and drug development professionals on the potential of this compound as a therapeutic agent.
Overview of a Novel Natural Compound and a Known Drug
This compound is a lignan isolated from the leaves of Illicium dunnianum. Lignans from this plant have demonstrated various biological activities, including anti-inflammatory effects. While specific data for this compound is emerging, related compounds from the same plant have shown potent inhibition of key inflammatory mediators.
Celecoxib , marketed under the brand name Celebrex among others, is a selective cyclooxygenase-2 (COX-2) inhibitor.[1] It is a widely prescribed NSAID for the treatment of pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[1] Its mechanism of action is well-characterized and involves the targeted inhibition of the COX-2 enzyme, a key player in the inflammatory cascade.[1][2][3]
Quantitative Comparison of Anti-Inflammatory Activity
The following table summarizes the available quantitative data on the inhibitory activity of Illiciumlignans and Celecoxib against key inflammatory markers. It is important to note that the data for Illiciumlignans is based on closely related compounds isolated from the same plant source, as direct IC50 values for this compound are not yet publicly available. This serves as a preliminary comparison to guide future research.
| Parameter | Illiciumlignans (Compounds 16 & 17) | Celecoxib |
| Target | Prostaglandin E2 (PGE2) Production | Cyclooxygenase-2 (COX-2) Enzyme |
| Assay | Inhibition of PGE2 production in LPS-stimulated murine macrophages | Inhibition of COX-2 activity |
| IC50 Value | 10.84 µM - 18.41 µM (for PGE2 inhibition)[4] | 40 nM (for COX-2 inhibition)[5] |
| Target | Nitric Oxide (NO) Production | - |
| Assay | Inhibition of NO production in LPS-stimulated murine macrophages | - |
| IC50 Value | 53.09 µM (for NO inhibition)[4] | - |
Mechanism of Action: A Comparative Look
The anti-inflammatory effects of both this compound and Celecoxib are rooted in their ability to modulate critical signaling pathways involved in the inflammatory response.
This compound (Proposed Mechanism): Based on data from related lignans, this compound is believed to exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO) in macrophages stimulated by lipopolysaccharide (LPS). This suggests an upstream regulatory role in the inflammatory cascade.
Celecoxib: The mechanism of Celecoxib is well-established. It selectively binds to and inhibits the COX-2 enzyme. COX-2 is responsible for converting arachidonic acid into prostaglandins, which are potent inflammatory mediators.[1][2][3] By blocking this step, Celecoxib effectively reduces the production of prostaglandins, thereby alleviating inflammation and pain.[2]
Caption: Comparative signaling pathways of this compound and Celecoxib.
Experimental Protocols
A standardized in vitro assay using lipopolysaccharide (LPS)-stimulated macrophages is a common method to evaluate the anti-inflammatory potential of compounds.
LPS-Stimulated Macrophage Assay for Anti-inflammatory Activity
1. Cell Culture:
- Murine macrophage cell lines (e.g., RAW 264.7 or J774A.1) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[6]
- Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cell Seeding:
- Cells are seeded into 96-well plates at a density of 2 x 10^5 cells/well and allowed to adhere overnight.[6]
3. Compound Treatment:
- The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or Celecoxib).
- Cells are pre-incubated with the compound for a specified period (e.g., 1-2 hours).
4. LPS Stimulation:
- Following pre-incubation, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.[6]
- A set of wells without LPS stimulation serves as a negative control, and a set with LPS but without the test compound serves as a positive control.
5. Measurement of Inflammatory Mediators:
- Nitric Oxide (NO) Production: After 24 hours of incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent assay.[6]
- Prostaglandin E2 (PGE2) Production: The concentration of PGE2 in the culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
6. Data Analysis:
- The percentage of inhibition of NO and PGE2 production is calculated for each concentration of the test compound relative to the LPS-stimulated control.
- The IC50 value, the concentration of the compound that causes 50% inhibition, is determined by plotting the percentage of inhibition against the compound concentration.
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"LPS_Stimulation" -> "Incubation";
"Incubation" -> "Supernatant_Collection";
"Supernatant_Collection" -> "NO_Assay";
"Supernatant_Collection" -> "PGE2_Assay";
"NO_Assay" -> "Data_Analysis";
"PGE2_Assay" -> "Data_Analysis";
"Data_Analysis" -> "End";
}
Caption: Workflow for evaluating anti-inflammatory activity.
Conclusion and Future Directions
This comparative guide highlights the potential of this compound as an anti-inflammatory agent. While Celecoxib exhibits high potency through its targeted inhibition of the COX-2 enzyme, the broader inhibitory profile of Illiciumlignans on both PGE2 and NO production suggests a different and potentially multifaceted mechanism of action.
Further research is warranted to:
-
Determine the specific IC50 values of this compound for PGE2 and NO inhibition.
-
Elucidate the precise molecular targets of this compound within the inflammatory signaling cascade.
-
Conduct in vivo studies to evaluate the efficacy and safety profile of this compound in animal models of inflammation.
The exploration of novel natural products like this compound is crucial for the development of new therapeutic strategies for inflammatory diseases. This head-to-head comparison with a well-established drug like Celecoxib provides a valuable framework for guiding future research and development efforts in this promising area.
References
- 1. Celecoxib - Wikipedia [en.wikipedia.org]
- 2. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Illiciumlignans G–O from the leaves of Illicium dunnianum and their anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts [mdpi.com]
Confirming the Purity of Synthetic Illiciumlignan D: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, establishing the purity of a synthetic compound is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comparative overview of analytical techniques for confirming the purity of synthetic Illiciumlignan D, a lignan with promising neuroprotective properties. For a comprehensive comparison, this guide also details the purity analysis of Podophyllotoxin, a well-characterized lignan with established biological activity.
This guide outlines the experimental protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, two powerful and widely used methods for purity determination.
Comparison of Analytical Methods for Purity Determination
The purity of a synthetic compound can be assessed using various analytical techniques. HPLC-UV and qNMR are orthogonal methods that provide reliable quantitative data. While a product datasheet for commercially available this compound states a purity of >98%, this guide provides the framework for independent verification.
| Analytical Method | Principle | Advantages | Considerations |
| HPLC-UV | Separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. Detection is based on the absorption of UV light by the analyte. | High sensitivity, high resolution, well-established for lignan analysis.[1][2][3][4][5] | Requires a reference standard for quantification, potential for co-elution of impurities. |
| Quantitative ¹H-NMR (qNMR) | Measures the concentration of a substance by comparing the integral of a specific resonance signal of the analyte to that of a certified internal standard.[6][7] | Provides absolute purity determination without the need for an identical reference standard, non-destructive.[7] | Lower sensitivity compared to HPLC, requires careful selection of internal standard and experimental parameters. |
Experimental Protocols
Detailed methodologies for HPLC-UV and qNMR are presented below. These protocols are based on established methods for the analysis of lignans and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC-UV) Protocol for Lignan Purity
This protocol is adapted from a validated method for the quantification of Podophyllotoxin.[1][2]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Heptane (HPLC grade)
-
Reference standard of the analyte (e.g., Podophyllotoxin, >98% purity)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile: Water: Methanol: n-Heptane (30:40:25:5 v/v/v/v)[4] |
| Flow Rate | 1.2 mL/min[4] |
| Column Temperature | Ambient |
| Detection Wavelength | 280 nm[1][4] |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of the synthetic this compound or Podophyllotoxin in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 10 µg/mL to 100 µg/mL.
-
Prepare a sample of the synthetic compound to be tested at a concentration of 50 µg/mL in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Inject the calibration standards and the test sample into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the test sample using the calibration curve.
-
Calculate the purity of the synthetic compound as the percentage of the determined concentration relative to the expected concentration.
Quantitative ¹H-NMR (qNMR) Protocol for Absolute Purity Determination
This protocol provides general guidelines for the absolute purity determination of organic molecules.[6][7]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
High-precision NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)
Experimental Parameters:
| Parameter | Guideline |
| Pulse Angle | 30° |
| Relaxation Delay (d1) | 5 x T₁ of the slowest relaxing proton |
| Acquisition Time (aq) | ≥ 3 seconds |
| Number of Scans (ns) | Sufficient to achieve a signal-to-noise ratio of >150 for the signals of interest |
Sample Preparation:
-
Accurately weigh a known amount of the synthetic this compound or Podophyllotoxin (e.g., 10 mg) and a known amount of the internal standard (e.g., 5 mg) into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
Data Analysis:
-
Acquire the ¹H-NMR spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
analyte = Analyte (this compound or Podophyllotoxin)
-
IS = Internal Standard
-
Experimental Data and Visualization
HPLC-UV Analysis of Podophyllotoxin Standard
The following chromatogram is a representative example of the HPLC-UV analysis of a Podophyllotoxin standard, demonstrating a single major peak indicative of high purity.
-
Figure 1: HPLC Chromatogram of Podophyllotoxin Standard. A representative HPLC chromatogram of a Podophyllotoxin standard would show a single, sharp peak at a specific retention time, indicating the absence of significant impurities. The peak area is used for quantification.
Experimental Workflow for Purity Confirmation
The logical flow of confirming the purity of a synthetic compound involves a series of steps from synthesis to final analysis and documentation.
Caption: Workflow for confirming the purity of synthetic this compound.
Signaling Pathway of Neuroprotective Lignans
Both this compound and Podophyllotoxin belong to the lignan family of natural products, many of which exhibit neuroprotective effects. Their mechanism of action often involves the modulation of key signaling pathways related to oxidative stress and inflammation.
Caption: Simplified signaling pathway for neuroprotective lignans.
Disclaimer: This guide provides a framework for the purity analysis of synthetic this compound. Specific experimental conditions may need to be optimized for the particular synthetic route and purification method employed. It is crucial to perform thorough validation of the analytical methods to ensure accurate and reliable results. While a product datasheet for this compound indicates a purity of >98%, this guide emphasizes the importance of independent verification using the detailed protocols provided. No publicly available chromatogram or spectrum for the purity analysis of synthetic this compound could be found at the time of writing. The data for Podophyllotoxin is presented as a representative example for this class of compounds.
References
- 1. [PDF] Development and validation of Hplc-Uv method for quantification of podophyllotoxin in Podophyllum hexandrum Royle | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Method for Analysis of Podophyllotoxin on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 4. wjpls.org [wjpls.org]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Illiciumlignan D: A Comparative Guide
A comprehensive comparison of analytical methodologies for the quantification of Illiciumlignan D remains a developing area of research. While specific cross-validation studies for this compound are not extensively documented in publicly available literature, this guide provides a comparative overview of the most relevant analytical techniques used for the analysis of lignans, which can be adapted and validated for the specific quantification of this compound.
For researchers, scientists, and drug development professionals, the accurate and precise quantification of bioactive compounds like this compound is critical. The choice of analytical method can significantly impact the reliability of experimental data. This guide outlines the key analytical techniques, their principles, and typical validation parameters to consider when developing or selecting a method for this compound analysis.
The primary methods for the analysis of lignans, a class of compounds to which this compound belongs, are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used technique for the quantification of various phytochemicals. It is a robust and cost-effective method suitable for routine analysis.
Experimental Protocol (General):
-
Sample Preparation: Extraction of this compound from the matrix (e.g., plant material, biological fluid) using a suitable solvent system, followed by filtration and dilution.
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with a small percentage of formic acid or acetonitrile) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.5-1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25-35 °C) to ensure reproducibility.
-
-
Detection: UV detection at a wavelength where this compound exhibits maximum absorbance.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it particularly suitable for the analysis of analytes at low concentrations or in complex matrices.
Experimental Protocol (General):
-
Sample Preparation: Similar to HPLC-UV, involving extraction, filtration, and dilution. A protein precipitation step may be necessary for biological samples.
-
Chromatographic Separation (UPLC or HPLC):
-
Column: A reversed-phase C18 or similar column, often with smaller particle sizes for Ultra-High-Performance Liquid Chromatography (UPLC) to achieve better resolution and faster analysis times.
-
Mobile Phase: Similar to HPLC-UV, using a gradient of aqueous and organic solvents.
-
-
Mass Spectrometric Detection:
-
Ionization Source: Electrospray ionization (ESI) is commonly used for lignans.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, providing high selectivity by monitoring specific precursor-to-product ion transitions for this compound.
-
Comparison of Analytical Method Validation Parameters
The performance of analytical methods is evaluated based on several validation parameters as per international guidelines (e.g., ICH). Below is a comparative summary of expected performance characteristics for HPLC-UV and LC-MS/MS methods for the analysis of a lignan like this compound.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 80-120% | 85-115% |
| Precision (% RSD) | < 15% | < 15% |
| Limit of Detection (LOD) | ng/mL range | pg/mL to low ng/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL to low ng/mL range |
| Selectivity/Specificity | Moderate | High |
Note: The values in the table are typical and may vary depending on the specific method, matrix, and instrumentation.
Experimental Workflows
The general workflows for both HPLC-UV and LC-MS/MS analysis are depicted below.
Logical Relationship for Method Selection
The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the study.
A Guide to the Reproducibility of Bioactivity Studies: The Case of Illicium Lignans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the reproducibility of bioactivity studies, with a focus on lignans isolated from the genus Illicium. While the initial topic of interest was Illiciumlignan D, a comprehensive literature review reveals that its bioactivity has been reported in only a single study, precluding a direct analysis of reproducibility. To illustrate the principles of a comparative guide, this document will focus on a related group of compounds, Illiciumlignans G-K, and their reported anti-inflammatory effects.
Introduction to this compound and the Imperative of Reproducibility
This compound is a dihydrobenzofuran lignan isolated from the branches and leaves of Illicium wardii. A singular study has reported its cytotoxic activity against the human ovarian cancer cell line SKOV3. While promising, a single study does not provide the depth of data required for a thorough evaluation of a compound's therapeutic potential. Reproducibility—the ability of an independent research team to achieve similar results by following the same experimental protocols—is a cornerstone of scientific validation. This guide will use the more extensively characterized anti-inflammatory properties of Illiciumlignans G-K to highlight the key data points and methodological details essential for assessing the reproducibility of bioactivity claims.
Comparative Analysis of Illiciumlignan Bioactivity
To assess reproducibility, quantitative data from multiple independent studies are required. As no such data exists for this compound, we present the anti-inflammatory activity of Illiciumlignans G-K from a foundational study by Ma et al. (2021) as a template for future comparative analyses.
Table 1: Anti-inflammatory Activity of Illiciumlignans G-K
| Compound | Bioactivity | Assay System | IC50 (µM) | Reference |
| Illiciumlignan G | Inhibition of NO production | LPS-stimulated RAW 264.7 macrophages | > 100 | Ma et al., 2021 |
| Inhibition of PGE2 production | LPS-stimulated RAW 264.7 macrophages | > 100 | Ma et al., 2021 | |
| Illiciumlignan H | Inhibition of NO production | LPS-stimulated RAW 264.7 macrophages | > 100 | Ma et al., 2021 |
| Inhibition of PGE2 production | LPS-stimulated RAW 264.7 macrophages | 85.3 | Ma et al., 2021 | |
| Illiciumlignan I | Inhibition of NO production | LPS-stimulated RAW 264.7 macrophages | 65.4 | Ma et al., 2021 |
| Inhibition of PGE2 production | LPS-stimulated RAW 264.7 macrophages | 45.2 | Ma et al., 2021 | |
| Illiciumlignan J | Inhibition of NO production | LPS-stimulated RAW 264.7 macrophages | > 100 | Ma et al., 2021 |
| Inhibition of PGE2 production | LPS-stimulated RAW 264.7 macrophages | 78.9 | Ma et al., 2021 | |
| Illiciumlignan K | Inhibition of NO production | LPS-stimulated RAW 264.7 macrophages | 58.7 | Ma et al., 2021 |
| Inhibition of PGE2 production | LPS-stimulated RAW 264.7 macrophages | 35.6 | Ma et al., 2021 |
Note: The data presented is from a single study and serves as a baseline for future reproducibility assessments.
Experimental Protocols
Detailed methodologies are critical for the replication of experimental findings. Below are the protocols for the anti-inflammatory assays as described by Ma et al. (2021).
3.1. Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol: RAW 264.7 cells were seeded in 24-well plates at a density of 1 × 10^5 cells/mL (400 µL/well) and cultured for 24 hours. The culture medium was then replaced with fresh medium containing the test compounds at various concentrations. After a 1-hour pre-incubation, cells were stimulated with 1 µg/mL lipopolysaccharide (LPS) for 24 hours.
3.2. Nitric Oxide (NO) Production Assay
-
Principle: The concentration of nitrite (NO2-), a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.
-
Procedure:
-
After the 24-hour incubation with test compounds and LPS, 50 µL of the cell culture supernatant was mixed with 50 µL of Griess reagent I (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
The mixture was incubated at room temperature for 10 minutes.
-
The absorbance at 540 nm was measured using a microplate reader.
-
The concentration of nitrite was determined from a sodium nitrite standard curve.
-
3.3. Prostaglandin E2 (PGE2) Production Assay
-
Principle: The amount of PGE2 released into the culture medium is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Procedure:
-
The cell culture supernatants were collected after the 24-hour treatment period.
-
The concentration of PGE2 was determined using a commercial mouse PGE2 ELISA kit according to the manufacturer's instructions.
-
Visualization of Pathways and Workflows
4.1. Signaling Pathway
The anti-inflammatory effects of many natural products, including lignans, are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The diagram below illustrates a simplified representation of the LPS-induced inflammatory pathway in macrophages.
Caption: Simplified LPS-induced pro-inflammatory signaling pathway in macrophages.
4.2. Experimental Workflow
The following diagram outlines the general workflow for assessing the anti-inflammatory activity of a test compound.
A Comparative Analysis of Illiciumlignans and Alternative Anti-Inflammatory Agents: An In Vitro and In Vivo Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory activity of lignans isolated from Illicium dunnianum against established anti-inflammatory compounds. While in vivo data for the recently isolated Illiciumlignans is not yet available, this document summarizes their promising in vitro activity and juxtaposes it with the well-documented in vitro and in vivo efficacy of Curcumin, Quercetin, and Omega-3 Fatty Acids. This objective comparison, supported by experimental data and protocols, aims to inform future research and drug development efforts in the field of inflammation.
Comparative Analysis of Anti-Inflammatory Activity
The following tables summarize the quantitative data on the anti-inflammatory effects of Illiciumlignans (in vitro) and the selected alternative compounds (in vitro and in vivo).
Table 1: In Vitro Anti-Inflammatory Activity
| Compound | Assay | Cell Line | Concentration | % Inhibition / IC₅₀ | Reference |
| Illiciumlignan G | NO Production | RAW 264.7 | 10 µM | 35.2% | [1][2] |
| PGE₂ Production | RAW 264.7 | 10 µM | 28.4% | [1][2] | |
| Illiciumlignan H | NO Production | RAW 264.7 | 10 µM | 41.7% | [1][2] |
| PGE₂ Production | RAW 264.7 | 10 µM | 33.1% | [1][2] | |
| Illiciumlignan I | NO Production | RAW 264.7 | 10 µM | 29.8% | [1][2] |
| PGE₂ Production | RAW 264.7 | 10 µM | 25.6% | [1][2] | |
| Curcumin | NO Production | RAW 264.7 | 5 µM | ~50% (IC₅₀) | |
| TNF-α, IL-6 Release | Macrophages | Various | Significant Inhibition | ||
| Quercetin | NO Production | RAW 264.7 | 20 mg/kg (in vivo) | 44.75% (formalin-induced paw edema) | |
| Inflammatory Cytokines | Various | Various | Significant Inhibition | ||
| Omega-3 Fatty Acids (EPA/DHA) | Cytokine Production | Macrophages | Various | Dose-dependent reduction | |
| COX-2 Expression | Various | Various | Inhibition |
Table 2: In Vivo Anti-Inflammatory Activity
| Compound | Animal Model | Dosage | Route of Administration | Effect | Reference |
| Illiciumlignans (G-O) | Not Available | - | - | - | |
| Curcumin | Carrageenan-induced paw edema (Rat) | 100 mg/kg | Oral | Significant reduction in paw volume | |
| LPS-induced lung injury (Mouse) | 50 mg/kg | Intraperitoneal | Reduced inflammatory cell infiltration and cytokine levels | ||
| Quercetin | Dextran-induced paw edema (Rat) | 20 mg/kg | Oral | 45.95% inhibition of edema | |
| Cotton wool granuloma (Rat) | 20 mg/kg | Oral | 26.15% inhibition of granuloma formation | ||
| Omega-3 Fatty Acids (EPA/DHA) | Collagen-induced arthritis (Mouse) | Various | Dietary | Reduced joint swelling and cartilage destruction | |
| DSS-induced colitis (Mouse) | Various | Oral | Ameliorated disease activity and reduced colon inflammation |
Experimental Protocols
In Vitro Anti-inflammatory Assay for Illiciumlignans [1][2]
-
Cell Culture: Murine macrophage RAW 264.7 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Nitric Oxide (NO) Production Assay: Cells were seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour. Subsequently, inflammation was induced by adding lipopolysaccharide (LPS; 1 µg/mL). After 24 hours of incubation, the concentration of nitrite in the culture supernatant was measured as an indicator of NO production using the Griess reagent.
-
Prostaglandin E₂ (PGE₂) Production Assay: Cells were treated similarly to the NO production assay. After 24 hours of LPS stimulation, the supernatant was collected, and the concentration of PGE₂ was determined using a commercial enzyme-linked immunosorbent assay (ELISA) kit.
In Vivo Anti-inflammatory Models (General Protocols)
-
Carrageenan-Induced Paw Edema: This is a widely used model for acute inflammation. Typically, a sub-plantar injection of carrageenan is administered into the hind paw of rodents. The volume of the paw is measured at various time points before and after the administration of the test compound or vehicle. The percentage of inhibition of edema is then calculated.
-
Dextran-Induced Paw Edema: Similar to the carrageenan model, dextran is used to induce an acute inflammatory response characterized by edema.
-
Cotton Wool Granuloma: This model is used to evaluate the chronic anti-inflammatory effects of substances. Sterile cotton pellets are implanted subcutaneously in rats. The animals are then treated with the test compound or vehicle for several days. At the end of the study, the cotton pellets are excised, dried, and weighed to determine the amount of granulomatous tissue formed.
Signaling Pathways in Inflammation
The following diagrams illustrate key signaling pathways involved in the inflammatory response that are often targeted by anti-inflammatory compounds.
Caption: Experimental workflow for in vitro and in vivo anti-inflammatory assessment.
Caption: Simplified NF-κB signaling pathway in inflammation.
Discussion and Future Directions
The in vitro results for Illiciumlignans G, H, and I demonstrate their potential as anti-inflammatory agents by inhibiting the production of key inflammatory mediators, NO and PGE₂.[1][2] The observed activity is comparable to that of other known natural anti-inflammatory compounds.
However, the absence of in vivo data for these specific lignans is a significant gap in our understanding of their therapeutic potential. A direct correlation between their in vitro potency and in vivo efficacy cannot be established at this time. Future research should prioritize the evaluation of these compounds in established animal models of inflammation to determine their bioavailability, safety profile, and dose-dependent anti-inflammatory effects.
In contrast, Curcumin, Quercetin, and Omega-3 Fatty Acids have been extensively studied both in vitro and in vivo, with a substantial body of evidence supporting their anti-inflammatory properties through various mechanisms, including the inhibition of the NF-κB and MAPK signaling pathways. These compounds serve as valuable benchmarks for the development of new anti-inflammatory drugs from natural sources like Illicium dunnianum.
References
Safety Operating Guide
Navigating the Disposal of Illiciumlignan D: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step logistical information for the proper disposal of Illiciumlignan D, a lignan compound used in various research applications. Due to the absence of a specific Safety Data Sheet (SDS) for this compound (CAS No. 2237239-36-8), this compound must be treated as a substance with potential hazards. The following procedures are based on established best practices for the management of hazardous chemical waste in a laboratory setting.
Key Chemical and Physical Properties of this compound
A summary of the available data for this compound is presented below. The lack of detailed toxicological information underscores the need for cautious handling and disposal.
| Property | Value | Source |
| CAS Number | 2237239-36-8 | BioCrick Product Datasheet[1] |
| Molecular Formula | C25H32O10 | BioCrick Product Datasheet[1] |
| Molecular Weight | 492.5 g/mol | BioCrick Product Datasheet[1] |
| Physical Description | Powder | BioCrick Product Datasheet[1] |
| Purity | >98% | BioCrick Product Datasheet[1] |
| Storage | Store in a sealed, cool, and dry condition. Stock solutions can be stored below -20°C for several months. | BioCrick Product Datasheet[1] |
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). This includes, at a minimum, safety goggles, a lab coat, and chemical-resistant gloves. All handling of solid this compound and its solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols. In the event of a spill, immediately notify laboratory safety personnel and adhere to your institution's established spill response protocol.
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound waste requires a systematic approach to ensure safety and regulatory compliance.
Step 1: Waste Segregation
Proper segregation of chemical waste is fundamental to safe disposal.
-
Solid Waste: Collect pure, unused this compound and any materials grossly contaminated with the solid, such as weighing paper, contaminated gloves, and absorbent pads, in a dedicated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, designated liquid hazardous waste container. Do not mix this waste stream with other solvent wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines. Halogenated and non-halogenated solvent wastes should generally be kept separate.
-
Sharps Waste: Any sharps, such as needles or Pasteur pipettes, that are contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After triple-rinsing, the defaced container may be disposed of in the regular laboratory glass or plastic recycling, in accordance with institutional policy.
Step 2: Waste Container Selection and Labeling
The selection of appropriate containers and clear labeling is crucial for preventing accidental mixing of incompatible wastes and ensuring proper identification for disposal.
-
Container Selection: Use containers that are in good condition, free of leaks or cracks, and compatible with the chemical waste. Plastic containers are often preferred.
-
Labeling: All hazardous waste containers must be clearly labeled as soon as waste is added. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Do not use abbreviations or chemical formulas.
-
The approximate concentration and quantity of the waste.
-
The date of waste accumulation.
-
The name of the principal investigator and the laboratory location.
-
Step 3: Storage of Hazardous Waste
Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Secure Storage: Keep waste containers securely closed except when adding waste.
-
Secondary Containment: Liquid waste containers should be stored in secondary containment to prevent spills.
-
Segregation in Storage: Store waste containers according to their hazard class. For example, keep flammable liquids in a designated flammable storage cabinet.
Step 4: Arranging for Final Disposal
The final step is to arrange for the collection and disposal of the hazardous waste through the proper channels.
-
Contact EHS: When the waste container is full, or before it has been in storage for the maximum allowable time (typically 12 months), contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to schedule a pickup.[2]
-
Do Not Dispose in Regular Trash or Drains: Under no circumstances should this compound waste be disposed of in the regular trash or poured down the drain.[3]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound, particularly when a specific Safety Data Sheet is unavailable.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
